3-Oxopropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c4-2-1-3-5/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMOYIXZGHJMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210639 | |
| Record name | Cyanoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6162-76-1 | |
| Record name | Cyanoacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006162761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Oxopropanenitrile IUPAC name and synonyms
An In-depth Technical Guide to 3-Oxopropanenitrile
For researchers, scientists, and drug development professionals, this compound and its derivatives are pivotal building blocks in organic synthesis, particularly in the construction of heterocyclic compounds with potential pharmacological activities. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis methodologies, and applications.
Nomenclature and Identification
The compound with the chemical structure NCCH₂CHO is systematically named This compound according to IUPAC nomenclature.[1][2] It is also widely known by its common synonym, Cyanoacetaldehyde .[2][3] Due to its bifunctional nature, containing both a nitrile and an aldehyde group, it is classified as a β-ketonitrile.[3]
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Cyanoacetaldehyde, Propanenitrile, 3-oxo- |
| CAS Number | 6162-76-1[2][4] |
| Molecular Formula | C₃H₃NO[3][4] |
| InChI Key | ZMMOYIXZGHJMNI-UHFFFAOYSA-N[2] |
| SMILES | C(C=O)C#N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Weight | 69.06 g/mol [2][3] |
| Density | 1.0 ± 0.1 g/cm³[4] |
| Boiling Point | 166.2 ± 23.0 °C at 760 mmHg[4] |
| Flash Point | 54.3 ± 22.6 °C[4] |
| Exact Mass | 69.021463719 Da[2] |
| Monoisotopic Mass | 69.021463719 Da[2] |
| Topological Polar Surface Area | 40.9 Ų[2] |
| Complexity | 68.2[2] |
| Hydrogen Bond Donor Count | 0[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Rotatable Bond Count | 1[2] |
Synthesis and Reactivity
This compound is a versatile reagent in organic synthesis due to its reactive carbonyl and nitrile functionalities.[3] It participates in a variety of chemical transformations, including nucleophilic additions, condensation reactions, and cyclizations.[3][5]
General Synthesis Methods
Several synthetic routes to this compound and its derivatives have been developed:
-
Electrophilic Cyanoacetylation : This method involves the direct introduction of the cyanoacetyl group onto heterocyclic and aromatic systems.[6] A common approach is the in-situ generation of a mixed anhydride from cyanoacetic acid and another anhydride, such as acetic or trifluoroacetic anhydride, which then undergoes electrophilic attack on the substrate.[6]
-
Condensation Reactions : These reactions represent a fundamental strategy for constructing the β-ketonitrile framework. They typically involve the reaction of a nitrile precursor with a carbonyl compound or its derivative.[3][5]
-
From α-Haloketones : The reaction of α-haloketones with cyanide ions is another method for the synthesis of 3-oxopropanenitriles.[3]
-
Oxidative Cyclization Reactions : Manganese(III) acetate can mediate the cyclization of 3-oxopropanenitriles with conjugated alkenes to form 4,5-dihydrofuran-3-carbonitriles.[3]
Key Reactions
This compound is a key reactant in several important name reactions and synthetic transformations:
-
Gewald Reaction : It is a cornerstone of heterocyclic chemistry as a key reactant in the Gewald reaction for the synthesis of substituted 2-aminothiophenes.[3]
-
Synthesis of Heterocycles : Its derivatives are extensively used as precursors for the synthesis of a wide variety of heterocyclic systems, including pyridines, pyrans, thiazolines, and thiadiazoles.[3]
Experimental Protocols
While a specific protocol for the synthesis of the parent this compound is not detailed in the provided results, a representative procedure for a derivative, 3-(Azepan-1-yl)-3-oxopropanenitrile , is outlined below. This protocol is optimized for a multi-kilogram scale.[7]
Overall Reaction: This synthesis is a one-step nucleophilic acyl substitution where ethyl cyanoacetate is directly amidated with azepane.[7]
Materials and Equipment:
-
100 L glass-lined reactor
-
Toluene
-
Ethyl cyanoacetate
-
Azepane
-
2 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Isopropanol
-
n-Heptane
Procedure:
-
Reactor Setup and Reagent Charging: 1.1. Ensure the 100 L reactor is clean, dry, and inerted with a nitrogen atmosphere.[7] 1.2. Charge the reactor with toluene (50 L).[7] 1.3. Add ethyl cyanoacetate (10.0 kg, 88.4 mol) to the reactor with moderate stirring.[7] 1.4. Slowly add azepane (9.6 kg, 96.8 mol) to the reactor over 30 minutes, maintaining the internal temperature below 40 °C.[7]
-
Reaction: 2.1. Heat the reaction mixture to reflux (approximately 110 °C).[7] 2.2. Maintain reflux for 12 hours, monitoring the reaction progress by HPLC until the consumption of ethyl cyanoacetate is complete (<1% remaining).[7]
-
Work-up and Extraction: 3.1. Cool the reaction mixture to room temperature (20-25 °C).[7] 3.2. Transfer the mixture to a 200 L extractor.[7] 3.3. Wash the organic phase sequentially with 2 M Hydrochloric Acid (50 L), Saturated Sodium Bicarbonate solution (50 L), and Brine (50 L).[7] 3.4. Separate the organic layer and dry it over anhydrous magnesium sulfate (5.0 kg).[7] 3.5. Filter the drying agent and wash the filter cake with toluene (10 L).[7]
-
Solvent Evaporation and Product Isolation (Crude): 4.1. Concentrate the combined organic filtrates under reduced pressure to obtain a crude oil.[7]
-
Purification by Recrystallization: 5.1. Transfer the crude product to a clean 100 L crystallizer.[7] 5.2. Add isopropanol (20 L) and heat to 50-60 °C with stirring until all solid dissolves.[7] 5.3. Slowly add n-heptane (40 L) while maintaining the temperature.[7] 5.4. Cool the mixture slowly to 0-5 °C over 4 hours to induce crystallization.[7]
Applications in Research and Drug Development
This compound and its derivatives are valuable intermediates in medicinal chemistry for the creation of novel molecules with potential pharmacological activities.[3] Research has indicated that some derivatives exhibit biological activities, including antimicrobial and anticancer properties.[5] Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents.[5] Furthermore, some compounds derived from this compound have been shown to inhibit specific enzymes involved in metabolic pathways.[5]
Visualizations
Synthesis Workflow: Electrophilic Cyanoacetylation
The following diagram illustrates the general workflow for the synthesis of heterocyclic 3-oxopropanenitriles via electrophilic cyanoacetylation.
Caption: Electrophilic cyanoacetylation workflow for heterocyclic 3-oxopropanenitriles.
References
- 1. CID 20771443 | C3H2NO+ | CID 20771443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyanoacetaldehyde | C3H3NO | CID 151404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 4. This compound | CAS#:6162-76-1 | Chemsrc [chemsrc.com]
- 5. Buy this compound | 6162-76-1 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
3-Oxopropanenitrile: A Comprehensive Technical Guide
CAS Number: 6162-76-1
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on 3-Oxopropanenitrile, also known as cyanoacetaldehyde. This versatile building block is instrumental in the synthesis of a wide array of heterocyclic compounds, offering significant potential in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a highly reactive, colorless liquid with a strong odor.[1] Its bifunctional nature, containing both a ketone and a nitrile group, makes it a valuable intermediate in organic synthesis.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 6162-76-1 | [2][3] |
| Molecular Formula | C₃H₃NO | [3][4] |
| Molecular Weight | 69.06 g/mol | [2][3] |
| Boiling Point | 166.2 ± 23.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 54.3 ± 22.6 °C | [5] |
| InChI Key | ZMMOYIXZGHJMNI-UHFFFAOYSA-N | [3] |
| SMILES | N#CCC=O | [4] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound and its derivatives have been established, each with distinct advantages. Key methodologies are detailed below.
Lithium-Mediated Cyanation
This method involves the deprotonation of acetonitrile with a strong base like n-butyllithium to form a highly nucleophilic lithiated nitrile species. This intermediate readily reacts with electrophilic carbonyl compounds, such as methyl esters, to yield this compound derivatives.[2]
Experimental Protocol:
-
To a solution of acetonitrile in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add a solution of n-butyllithium dropwise.
-
Stir the resulting mixture at -78°C for 30 minutes to ensure complete formation of the lithiated nitrile.
-
Add the desired methyl carboxylate ester dropwise to the reaction mixture.
-
Allow the reaction to proceed at -78°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.[2]
Electrophilic Cyanoacetylation of Heterocycles
This approach provides a direct route to introduce the cyanoacetyl group onto various heterocyclic and aromatic systems. A common strategy involves the in situ generation of a mixed anhydride from cyanoacetic acid and an anhydride like acetic or trifluoroacetic anhydride, which then acts as the electrophilic acylating agent.[3]
Experimental Protocol:
-
To a solution of the heterocyclic substrate in a suitable solvent (e.g., dichloromethane), add cyanoacetic acid and an anhydride (e.g., trifluoroacetic anhydride).
-
Optionally, a Lewis acid catalyst such as magnesium perchlorate hexahydrate can be added to enhance the reaction rate.[3]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the heterocyclic this compound.[6]
Caption: General workflow for the synthesis and purification of this compound derivatives.
Chemical Reactivity and Applications
This compound is a key precursor in the synthesis of a multitude of heterocyclic compounds due to its reactive carbonyl and nitrile functionalities.[2][3]
The Gewald Reaction
A cornerstone of its application is the Gewald reaction, a multicomponent reaction that provides an efficient route to highly substituted 2-aminothiophenes.[3][7] These thiophene derivatives are important scaffolds in medicinal chemistry. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as this compound, in the presence of elemental sulfur and a base.[7][8]
The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[8] The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the 2-aminothiophene ring.[8]
Caption: Simplified signaling pathway of the Gewald reaction for 2-aminothiophene synthesis.
Synthesis of Other Heterocycles
Beyond the Gewald reaction, this compound and its derivatives are employed in the synthesis of a variety of other heterocyclic systems, including:
-
Pyridines and Pyrimidines: Through condensation reactions with compounds like ureas and guanidines.
-
Pyrans and Thiazoles: Via cyclization reactions involving different reagents and conditions.[3]
-
Thiadiazoles and Triazoles: Used as a building block for more complex fused heterocyclic systems.[2]
Biological Activity
Derivatives of this compound have garnered significant interest in drug discovery due to their diverse biological activities. Research has indicated potential applications in the following areas:
-
Antimicrobial Properties: Certain derivatives have demonstrated efficacy against various bacterial and fungal strains.[2]
-
Anticancer Activity: Some analogs have exhibited cytotoxic effects on cancer cell lines, suggesting potential as novel anticancer agents.[2]
-
Enzyme Inhibition: Studies have shown that some compounds derived from this compound can inhibit specific enzymes involved in various metabolic pathways.[2]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives is routinely performed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Key characteristic absorption bands include a strong nitrile (C≡N) stretch and a sharp carbonyl (C=O) stretch.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the proton environment, including the characteristic signals for the methylene protons adjacent to the carbonyl and nitrile groups.[3]
-
¹³C-NMR: Confirms the carbon skeleton, showing distinct resonances for the carbonyl carbon, the nitrile carbon, and the methylene carbon.
-
Safety and Handling
References
- 1. Cas 6162-76-1,cyanoacetaldehyde | lookchem [lookchem.com]
- 2. Buy this compound | 6162-76-1 [smolecule.com]
- 3. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 4. 6162-76-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CAS#:6162-76-1 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide on the Molecular Structure of Cyanoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacetaldehyde (C₃H₃NO) is a molecule of significant interest in the fields of prebiotic chemistry and organic synthesis.[1][2][3][4] Its role as a key precursor in the formation of pyrimidine nucleobases, fundamental components of ribonucleic acid (RNA), positions it as a crucial subject of study for understanding the origins of life.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular structure of cyanoacetaldehyde, detailing its conformational isomers, geometric parameters, and spectroscopic properties. The document also outlines experimental protocols for its synthesis and its involvement in prebiotic pathways, offering valuable insights for researchers in organic chemistry, astrochemistry, and drug development.
Molecular Structure and Conformational Analysis
Cyanoacetaldehyde is a simple, acyclic molecule containing a cyano group and an aldehyde functional group. Rotational spectroscopy studies have revealed that cyanoacetaldehyde exists as a mixture of two stable conformers in the gas phase.[5] These conformers, denoted as Conformer I and Conformer II, arise from the rotation around the central C-C single bond.
Computational studies utilizing Density Functional Theory (DFT) have provided detailed insights into the geometries of these conformers. The key distinction between the two lies in the dihedral angle between the cyano and aldehyde groups.
Table 1: Calculated Geometric Parameters of Cyanoacetaldehyde Conformers
| Parameter | Conformer I (cis/syn) | Conformer II (trans/anti) |
| Bond Lengths (Å) | ||
| C1-C2 | 1.516 | 1.518 |
| C2-C3 | 1.468 | 1.467 |
| C3≡N4 | 1.158 | 1.158 |
| C1=O5 | 1.213 | 1.214 |
| C1-H6 | 1.111 | 1.110 |
| C2-H7 | 1.096 | 1.095 |
| C2-H8 | 1.096 | 1.095 |
| Bond Angles (°) ** | ||
| ∠C2-C1=O5 | 124.2 | 125.1 |
| ∠H6-C1=O5 | 119.9 | 119.3 |
| ∠C1-C2-C3 | 110.8 | 109.9 |
| ∠H7-C2-H8 | 107.9 | 107.9 |
| ∠C2-C3≡N4 | 178.9 | 179.3 |
| Dihedral Angle (°) ** | ||
| ∠O5=C1-C2-C3 | 0.0 | 180.0 |
Data sourced from DFT calculations by Ballotta et al. (2021).[5]
Conformer I adopts a cis or syn arrangement where the oxygen and nitrogen atoms are on the same side of the C1-C2 bond. Conformer II has a trans or anti arrangement with these atoms on opposite sides. Computational studies suggest that the two conformers have comparable stability.[6]
Spectroscopic Properties
Rotational Spectroscopy
Microwave spectroscopy has been instrumental in the identification and characterization of the two conformers of cyanoacetaldehyde. The experimentally determined rotational constants provide precise information about the moments of inertia of the molecules, which in turn are directly related to their geometric structure.
Table 2: Experimental Rotational Constants of Cyanoacetaldehyde Conformers (MHz)
| Constant | Conformer I | Conformer II |
| A | 10025.758(15) | 20387.134(12) |
| B | 3450.4882(40) | 2911.3725(22) |
| C | 2601.7458(31) | 2558.1009(20) |
Data from Margulès et al. (2012).
Vibrational Spectroscopy
Table 3: Predicted Infrared Absorption Frequencies for Cyanoacetaldehyde
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| C≡N stretch | Cyano | 2200 - 2260 |
| C=O stretch | Aldehyde | 1720 - 1740 |
| C-H stretch (aldehyde) | Aldehyde | 2720 - 2820 |
| C-H stretch (alkane) | Methylene | 2850 - 2960 |
| C-C stretch | 1000 - 1250 | |
| C-H bend | Methylene/Aldehyde | 1350 - 1470 |
Prebiotic Synthesis of Pyrimidines
Cyanoacetaldehyde is a key intermediate in plausible prebiotic pathways to pyrimidine nucleobases, such as cytosine. The reaction of cyanoacetaldehyde with urea is a widely studied example.[1][2][3][4]
The proposed mechanism involves the initial reaction of cyanoacetaldehyde with urea to form an N-carbamoyl-β-aminopropenal intermediate. This is followed by a cyclization reaction and subsequent dehydration and oxidation to yield cytosine.
Experimental Protocols
Synthesis of Cyanoacetaldehyde via Hydrolysis of its Diethyl Acetal
A common laboratory synthesis of cyanoacetaldehyde involves the preparation of its more stable diethyl acetal, followed by hydrolysis to yield the free aldehyde.
Step 1: Synthesis of Cyanoacetaldehyde Diethyl Acetal [7]
-
A suspension of the sodium salt of β-hydroxyacrylonitrile in a suitable organic solvent (e.g., toluene) is prepared.
-
A solution of hydrogen chloride in ethanol is added to the suspension.
-
The reaction mixture is stirred at room temperature.
-
The mixture is then neutralized with a base, such as sodium bicarbonate.
-
The resulting salt is filtered off, and the filtrate is concentrated.
-
Cyanoacetaldehyde diethyl acetal is then isolated by vacuum distillation.
Step 2: Hydrolysis of Cyanoacetaldehyde Diethyl Acetal [8][9]
-
Cyanoacetaldehyde diethyl acetal is dissolved in an aqueous solution.
-
A catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid) is added.
-
The mixture is stirred, and the progress of the reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, the reaction mixture is neutralized with a base.
-
The aqueous solution is extracted with an organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield cyanoacetaldehyde.
Caution: Cyanoacetaldehyde is a reactive and potentially hazardous compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This technical guide has provided a detailed examination of the molecular structure of cyanoacetaldehyde, a molecule of fundamental importance in prebiotic chemistry. The existence of two stable conformers has been established through spectroscopic studies and computational modeling, with their geometric parameters now well-characterized. The outlined prebiotic pathway to cytosine highlights the significant role of cyanoacetaldehyde in the potential origins of RNA. Furthermore, the provided experimental protocols offer a practical basis for the laboratory synthesis of this key compound. Continued research into the reactivity and spectroscopic properties of cyanoacetaldehyde will undoubtedly provide deeper insights into the chemical evolution of life and open new avenues in synthetic organic chemistry.
References
- 1. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3138616A - Synthesis of acetals of cyanoacetaldehyde - Google Patents [patents.google.com]
- 7. DE3641604A1 - Process for the synthesis of cyanoacetaldehyde acetals - Google Patents [patents.google.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to 3-Oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Oxopropanenitrile (also known as cyanoacetaldehyde). As a versatile bifunctional molecule, it serves as a critical building block in organic synthesis, particularly for the construction of diverse heterocyclic systems with potential pharmacological applications.
Core Chemical and Physical Properties
This compound (C₃H₃NO) is a colorless liquid at room temperature characterized by the presence of both a nitrile and a ketone functional group.[1] This unique structure imparts significant reactivity, making it a valuable intermediate in various chemical transformations.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6162-76-1 | [1][2] |
| Molecular Formula | C₃H₃NO | [1][2][3] |
| Molecular Weight | 69.06 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | Cyanoacetaldehyde | [1][2] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Boiling Point | 166.2 ± 23.0 °C at 760 mmHg | [3] |
| Flash Point | 54.3 ± 22.6 °C | [3] |
| Vapor Pressure | 1.8 ± 0.3 mmHg at 25°C | [3] |
| LogP | -0.68 | [3] |
| SMILES | C(C=O)C#N | [1] |
| InChI Key | ZMMOYIXZGHJMNI-UHFFFAOYSA-N | [1][2] |
Reactivity and Applications
The dual functionality of this compound allows it to participate in a wide array of chemical reactions, making it a cornerstone reagent in synthetic chemistry.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles.[1]
-
Condensation Reactions: It readily reacts with amines and alcohols to form imines and ethers, respectively.[1]
-
Cyclization: The compound is a key precursor for synthesizing a multitude of heterocyclic systems, including pyridines, pyrans, thiophenes, and thiazoles.[1][2] These reactions are often mediated by acids or bases.[1]
-
Gewald Reaction: It is a fundamental reactant in the Gewald reaction for the synthesis of substituted 2-aminothiophenes.[2]
Due to its versatility, this compound and its derivatives are extensively used in medicinal chemistry to create novel molecules with potential pharmacological activities, such as antimicrobial and anticancer properties.[1][2]
Experimental Protocols: Synthesis Methodologies
Several methods have been developed for the synthesis of this compound and its derivatives. The choice of method often depends on the desired scale, purity, and available starting materials.
Protocol 1: Electrophilic Cyanoacetylation of Heterocycles
This method provides a direct route for introducing a cyanoacetyl group onto heterocyclic and aromatic systems.[2]
-
Objective: To synthesize heterocyclic 3-oxopropanenitriles.
-
Reagents:
-
Heterocyclic or aromatic substrate
-
Cyanoacetic acid
-
Acetic anhydride or trifluoroacetic anhydride
-
Magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O) as a catalyst
-
-
Procedure:
-
Generate a mixed anhydride in situ by reacting cyanoacetic acid with an excess of acetic anhydride or trifluoroacetic anhydride.
-
In a separate reaction vessel, dissolve the heterocyclic substrate and the Mg(ClO₄)₂·2H₂O catalyst in a suitable solvent.
-
Add the freshly prepared mixed anhydride to the substrate solution.
-
The activated anhydride undergoes an electrophilic attack on the heterocyclic substrate.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an appropriate work-up and purification to isolate the desired this compound derivative.[4]
-
Protocol 2: Acylation of Active Nitriles
This approach involves the condensation of active nitriles, such as acetonitrile, with esters or lactones using a strong base.[2]
-
Objective: To synthesize various β-ketonitriles.
-
Reagents:
-
Acetonitrile (or other active nitrile)
-
Ester or lactone (e.g., ethyl cinnamate)
-
Potassium tert-butoxide (KOt-Bu)
-
Ethereal solvent (e.g., THF, diethyl ether)
-
-
Procedure:
-
In a flame-dried, inert-atmosphere flask, dissolve the active nitrile in the ethereal solvent.
-
Add potassium tert-butoxide to the solution to generate the nucleophilic nitrile anion.
-
Slowly add the ester or lactone to the reaction mixture at ambient temperature.
-
Allow the reaction to stir until completion, as monitored by TLC.
-
Perform an acidic work-up to neutralize the base and protonate the product.
-
Extract the product with an organic solvent and purify using techniques such as column chromatography or distillation. This method has been used to synthesize derivatives like 2-propyl-3-oxopropanenitrile with yields between 68% and 76%.[2]
-
Protocol 3: Lithium-Mediated Cyanation
This protocol utilizes a strong organolithium base to deprotonate acetonitrile, creating a highly nucleophilic species for reaction with electrophiles.[1]
-
Objective: To synthesize this compound derivatives from methyl esters.
-
Reagents:
-
Acetonitrile
-
n-Butyllithium (n-BuLi)
-
Methyl carboxylate ester
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Set up a reaction flask under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.
-
Add dry THF and acetonitrile to the flask.
-
Slowly add n-butyllithium to the solution. The strong base deprotonates acetonitrile to generate the lithiated nitrile species.[1]
-
After stirring for a short period, add the methyl carboxylate ester to the reaction mixture.
-
The lithiated nitrile undergoes nucleophilic addition to the ester carbonyl.[1]
-
Allow the reaction to proceed at -78 °C, then warm to room temperature.
-
Quench the reaction with a suitable proton source (e.g., saturated ammonium chloride solution).
-
Extract the product and purify as required. This method offers excellent functional group tolerance and can proceed under mild conditions.[1]
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a this compound derivative, applicable to many of the protocols described.
Caption: Generalized workflow for the synthesis and purification of this compound derivatives.
Safety and Handling
This compound and its derivatives are harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][7]
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8] An eyewash station and safety shower should be readily accessible.[5]
-
Handling: Avoid breathing dust, fumes, or vapors.[5] Prevent contact with skin, eyes, and clothing.[5] Keep the compound away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][9]
References
- 1. Buy this compound | 6162-76-1 [smolecule.com]
- 2. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 3. This compound | CAS#:6162-76-1 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. 6162-76-1|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Reactivity and Functional Groups of 3-Oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopropanenitrile, also known as cyanoacetaldehyde, is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its unique structure, possessing both a reactive ketone and a nitrile group, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1] This technical guide provides a comprehensive overview of the chemical reactivity, functional group characteristics, and synthetic applications of this compound. Detailed experimental protocols for key reactions, quantitative data on synthesis and spectroscopic properties, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in drug discovery and chemical development.
Introduction
This compound (C₃H₃NO, MW: 69.06 g/mol ) is a β-ketonitrile that serves as a fundamental precursor in a variety of chemical transformations.[1] The juxtaposition of the electrophilic carbonyl carbon and the electron-withdrawing nitrile group on a short alkyl chain confers a unique reactivity profile, enabling its participation in nucleophilic additions, condensation reactions, and cyclizations.[1] Its utility is particularly pronounced in heterocyclic chemistry, where it is a key reactant in multicomponent reactions like the Gewald synthesis of 2-aminothiophenes.[1] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties, highlighting their potential as scaffolds in drug discovery programs.[1]
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid at room temperature with a characteristic odor.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₃NO | [1][2] |
| Molecular Weight | 69.06 g/mol | [1][2] |
| CAS Number | 6162-76-1 | [1][2] |
| Boiling Point | 166.2 ± 23.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 54.3 ± 22.6 °C | |
| LogP | -0.68 |
Spectroscopic Characterization:
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two functional groups. The gas-phase IR spectrum has been analyzed in the 4000–500 cm⁻¹ range.[1]
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2200–2250 | Strong, Sharp |
| C=O (Ketone) | 1630–1660 | Intense |
| C-H (Aliphatic) | 2800–3000 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed experimental spectra for the parent this compound are not widely published, predicted ¹H and ¹³C NMR data, along with experimental data for representative derivatives, provide insight into its spectral features.
Predicted ¹H and ¹³C NMR Data for 3-Cyclopentyl-3-oxopropanenitrile
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH₂-CN | ~3.50 (s, 2H) | ~30.0 |
| -CH-(C=O) | ~2.80 (p, 1H) | ~50.0 |
| Cyclopentyl-H | ~1.55 - 1.95 (m, 8H) | ~26.0, ~28.5 |
| C=O | - | ~205.0 |
| CN | - | ~115.0 |
Experimental ¹H and ¹³C NMR Data for 3-(5-Bromo-1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)-3-oxopropanenitrile in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Indole & Phenyl Protons | 7.23 - 8.41 (m) | 111.7 - 135.7 |
| -CH₂- (Alkyl Chain) | 1.60 - 4.22 (m) | 18.9, 25.6, 28.8, 29.6, 47.2 |
| -CH₂-CN | 3.80 (s) | 113.7 |
| C=O | - | 180.5 |
| C≡N | - | 114.8 |
| C≡C | - | 81.7, 88.8 |
Reactivity and Key Reactions
The reactivity of this compound is dominated by its two functional groups. The methylene protons alpha to both the carbonyl and nitrile groups are acidic and can be deprotonated to form a stabilized carbanion, which is a potent nucleophile.
3.1. Synthesis of this compound and its Derivatives
Several synthetic routes to β-ketonitriles are available, with the Claisen-type condensation being a classical and widely used method.
Claisen-type Condensation: This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. The base deprotonates the α-carbon of the nitrile, and the resulting carbanion attacks the carbonyl of the ester.
Experimental Protocol: Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile
This protocol describes the N-acylation of azepane with ethyl cyanoacetate.
-
Materials: Azepane (1.0 eq), ethyl cyanoacetate (1.1 eq), toluene, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
Procedure:
-
Combine azepane, ethyl cyanoacetate, and toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Heat the mixture to reflux (approx. 110-111 °C) and maintain for 12-18 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
-
| Reaction | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetonitrile + Ethyl 3-furancarboxylate | n-BuLi | THF/Hexane | -78 | 3 | 39 |
| Acetonitrile + Ethyl 3-furancarboxylate | NaH | Benzene | Reflux | 4 | 50 (for a pyridyl analogue) |
| Acetonitrile + Methyl 3-(dimethylamino)benzoate | NaH | Toluene | 0 to 110 | - | 57 |
| Acetonitrile + Esters/Lactones | KOt-Bu | Ethereal | Ambient | - | 68-76 |
| ω-Bromoacetophenone + NaCN/KCN | Phase-Transfer Catalyst | Toluene-Water/DMF-Water | Grinding | - | 70-80 |
3.2. Reactions of the Carbonyl Group
The ketone functionality undergoes typical nucleophilic addition reactions.
3.3. Reactions of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It is also a key participant in cycloaddition reactions.
3.4. Cyclization and Multicomponent Reactions
This compound is a valuable substrate for the synthesis of various heterocyclic systems.
Gewald Reaction: This is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile (like this compound), and elemental sulfur in the presence of a base. The reaction proceeds via an initial Knoevenagel condensation.
Experimental Protocol: General Procedure for Gewald Reaction
-
Materials: Aldehyde or ketone, this compound (or other activated nitrile), elemental sulfur, a base (e.g., morpholine, triethylamine), solvent (e.g., ethanol, DMF).
-
Procedure:
-
To a solution of the carbonyl compound and the activated nitrile in the chosen solvent, add the base.
-
Stir the mixture for a short period at room temperature.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the 2-aminothiophene.
-
Role in Drug Discovery and Biological Signaling
Derivatives of this compound have shown promise as bioactive molecules, particularly in the realm of anticancer drug discovery. While the direct role of the parent compound in signaling pathways is not well-established, its derivatives have been shown to inhibit key cellular signaling pathways implicated in cancer progression, such as the EGFR/PI3K/Akt/mTOR pathway.
The EGFR/PI3K/Akt/mTOR Signaling Pathway:
This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a hallmark of many cancers. The pathway is initiated by the binding of a growth factor (e.g., EGF) to the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase.[5][6] This leads to a cascade of phosphorylation events, activating PI3K, which in turn activates Akt.[3][4][7] Activated Akt phosphorylates a range of downstream targets, including mTOR, which promotes protein synthesis and cell growth.[8][9]
Experimental Workflow in Drug Discovery
The discovery of novel bioactive compounds based on the this compound scaffold typically follows a structured workflow, from initial library synthesis to lead optimization.
Conclusion
This compound is a highly versatile and reactive molecule with significant applications in organic synthesis and medicinal chemistry. Its dual functionality allows for the construction of a diverse range of complex molecules, particularly heterocycles, which have shown promising biological activities. A thorough understanding of its reactivity, coupled with robust synthetic and screening methodologies, will continue to drive the discovery of novel therapeutics based on this valuable scaffold.
References
- 1. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Synthesis of 3-Oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic route to 3-oxopropanenitrile, also known as cyanoacetaldehyde. Due to the inherent instability of the target compound, a direct, one-step synthesis from a stable precursor is not feasible. The most established and reliable method involves a two-step process: the formation of a stable acetal intermediate, followed by its hydrolysis to yield the desired β-ketonitrile. This document details the experimental protocols for this synthetic pathway, presents quantitative data in a structured format, and provides visualizations of the experimental workflow.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is effectively achieved through the protection of the aldehyde functionality of cyanoacetaldehyde as an acetal, which can be isolated and purified. The subsequent deprotection via hydrolysis yields the target molecule. The diethyl acetal, 3,3-diethoxypropanenitrile, is a commonly used intermediate in this process.
The overall synthetic transformation can be summarized as follows:
-
Acetal Formation: Synthesis of 3,3-diethoxypropanenitrile from a suitable starting material. A common precursor for this step is β-chloroacrylonitrile.
-
Hydrolysis: Conversion of 3,3-diethoxypropanenitrile to this compound under acidic conditions.
Experimental Protocols
Step 1: Synthesis of 3,3-Diethoxypropanenitrile (Cyanoacetaldehyde Diethyl Acetal)
This protocol is adapted from a patented procedure for the synthesis of cyanoacetaldehyde acetals.[1]
Reaction:
β-chloroacrylonitrile + Sodium Ethoxide → 3,3-diethoxypropanenitrile + Sodium Chloride
Materials and Reagents:
-
β-chloroacrylonitrile
-
Sodium ethoxide
-
Ethanol (absolute)
-
Glacial acetic acid
Procedure:
-
A solution of sodium ethoxide in absolute ethanol is prepared.
-
To a stirred solution of β-chloroacrylonitrile in absolute ethanol, the sodium ethoxide solution is added over a period of 45 minutes.
-
The reaction mixture is stirred at 30°C for an additional four hours.
-
The mixture is then neutralized to a phenolphthalein endpoint with glacial acetic acid.
-
The precipitated sodium chloride is removed by filtration.
-
The ethanol is evaporated from the filtrate, and the residual liquid is purified by distillation to yield 3,3-diethoxypropanenitrile.
Purification:
The crude product is purified by vacuum distillation.
Step 2: Hydrolysis of 3,3-Diethoxypropanenitrile to this compound
Reaction:
3,3-diethoxypropanenitrile + H₂O (in the presence of an acid catalyst) → this compound + 2 Ethanol
Materials and Reagents:
-
3,3-diethoxypropanenitrile
-
Dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
3,3-diethoxypropanenitrile is dissolved in an aqueous solution containing a catalytic amount of a strong acid.
-
The mixture is stirred at room temperature, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS). Gentle heating may be required to drive the reaction to completion.
-
Upon completion of the reaction, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The aqueous mixture is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield crude this compound.
Purification:
Purification of the final product can be challenging due to its reactivity. Techniques such as column chromatography on silica gel or recrystallization may be employed.[2] An initial aqueous work-up is often recommended to remove water-soluble impurities.[2]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 3,3-Diethoxypropanenitrile
| Parameter | Value | Reference |
| Starting Material | β-chloroacrylonitrile | [1] |
| Reagent | Sodium ethoxide in ethanol | [1] |
| Solvent | Ethanol | [1] |
| Reaction Temperature | 30°C | [1] |
| Reaction Time | 4 hours (post-addition) | [1] |
| Work-up | Neutralization with acetic acid, filtration | [1] |
| Purification | Distillation | [1] |
Table 2: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₃H₃NO | 69.06 | 71-73 |
| 3,3-Diethoxypropanenitrile | C₇H₁₃NO₂ | 143.18 | 91-93 / 11 mmHg |
Visualizations
References
Theoretical Analysis of 3-Oxopropanenitrile Conformers: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopropanenitrile (also known as cyanoacetaldehyde) is a molecule of significant interest due to its potential role in prebiotic chemistry and its presence in interstellar space.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and experimental studies on the conformational landscape of this compound. It consolidates findings from rotational spectroscopy and high-level quantum chemical calculations, presenting key quantitative data, detailed experimental and computational protocols, and visual representations of the conformational isomers. This document is intended to serve as a core reference for researchers in computational chemistry, molecular modeling, and drug development.
Introduction
This compound (NCCH₂CHO) is a versatile organic molecule that can exist in different spatial arrangements, or conformations, due to rotation around its central carbon-carbon single bond.[1][2] Understanding the relative stability and structural parameters of these conformers is crucial for predicting its chemical reactivity, spectroscopic signature, and potential biological interactions. Theoretical calculations, validated by experimental data from rotational spectroscopy, have been instrumental in elucidating the conformational preferences of this molecule.[1][2]
Recent studies have successfully identified and characterized two primary conformers of this compound in the gas phase.[1][2] This guide will delve into the specifics of these conformers, presenting a detailed analysis of their properties and the methodologies used to determine them.
Conformational Landscape of this compound
Theoretical and experimental investigations have revealed the existence of two stable rotamers of this compound, designated as Conformer I and Conformer II.[1][2][4] These conformers arise from the rotation about the central C-C bond.
-
Conformer I: This is the more stable of the two conformers.[2] It possesses a gauche structure where the C–C–C–O dihedral angle is approximately 151°.[1][2]
-
Conformer II: This conformer is less stable than Conformer I and has a synperiplanar (or cis) conformation, with a C–C–C–O dihedral angle of 0°, giving it Cₛ symmetry.[1][2]
The energy difference between these two conformers has been determined both experimentally and through computational chemistry.
Quantitative Conformational Data
The following tables summarize the key quantitative data for the two conformers of this compound based on experimental measurements and theoretical calculations.
Table 1: Relative Energies of this compound Conformers
| Conformer | Experimental Energy Difference (kJ/mol) | Theoretical Energy Difference (kJ/mol) (MP2/aug-cc-pVTZ) |
| Conformer I | 0 (Reference) | 0 (Reference) |
| Conformer II | 2.9(8) | 3.3 |
Data sourced from Møllendal et al. (2012).[1][2]
Table 2: Rotational Constants and Dipole Moments
| Parameter | Conformer I | Conformer II |
| Rotational Constants (MHz) | ||
| A | 10091.4(14) | 12437.1403(12) |
| B | 2750.418(26) | 2470.92341(63) |
| C | 2217.151(26) | 2062.91549(59) |
| Dipole Moment Components (D) | ||
| µₐ | 0.45(5) | 0.817(8) |
| µₑ | 3.28(5) | 3.254(10) |
| µₜₒₜₐₗ | 3.31(5) | 3.355(10) |
Data sourced from Møllendal et al. (2012).[1][2]
Experimental and Computational Protocols
The characterization of this compound conformers has been achieved through a synergistic approach combining rotational spectroscopy and quantum chemical calculations.
Experimental Methodology: Rotational Spectroscopy
The rotational spectrum of this compound was investigated in the 19.5–80.5 GHz and 150–500 GHz spectral regions.[1][2] A Stark-modulation microwave spectrometer was utilized for the measurements in the lower frequency range, while a millimeter-wave spectrometer was employed for the higher frequencies.[2] Relative intensity measurements of the rotational transitions were used to determine the energy difference between the two conformers.[2]
Computational Methodology: Quantum Chemical Calculations
To complement the experimental work, high-level ab initio and density functional theory (DFT) calculations were performed.[1][4] The primary computational methods employed were:
-
DFT: B3LYP functional with large basis sets.
-
Ab initio: Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single and Double excitations (CCSD) using large basis sets such as aug-cc-pVTZ.[2]
These calculations were crucial for:
-
Predicting the structures and relative energies of the conformers.
-
Calculating spectroscopic parameters to aid in the assignment of the experimental rotational spectrum.
-
Mapping the potential energy surface for the rotation around the central C-C bond.
Conclusion
The conformational landscape of this compound is dominated by two rotamers, a more stable gauche conformer (I) and a less stable synperiplanar conformer (II).[1][2] The precise characterization of these conformers through a combination of rotational spectroscopy and high-level quantum chemical calculations provides a solid foundation for understanding the fundamental properties of this important molecule. The data and methodologies presented in this guide are essential for researchers working on prebiotic chemistry, astrochemistry, and the rational design of molecules with specific conformational properties.
References
Spectroscopic Profile of 3-Oxopropanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Oxopropanenitrile (also known as cyanoacetaldehyde), a key building block in organic synthesis. Due to the limited availability of direct experimental spectra for the parent compound, this guide incorporates data from closely related derivatives and predicted values to offer a thorough analytical profile. The information herein is intended to support identification, characterization, and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple, primarily showing signals for the methylene (-CH₂-) and aldehydic (-CHO) protons. In derivatives of this compound, the methylene protons adjacent to the carbonyl and nitrile groups typically appear as a singlet in the range of δ 3.80-3.87 ppm [1]. The aldehydic proton is expected to be significantly deshielded, appearing further downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. Based on data from derivatives, the characteristic chemical shifts for the functional groups in a this compound framework are as follows: the nitrile carbon (C≡N) resonates in the region of δ 114-120 ppm , and the carbonyl carbon (C=O) is typically found further downfield around δ 180 ppm [1]. The methylene carbon (-CH₂-) signal is also expected in the spectrum.
Table 1: Summary of NMR Spectroscopic Data for this compound Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Methylene (-CH₂-) | 3.80 - 3.87[1] |
| ¹³C | Carbonyl (C=O) | ~180[1] |
| ¹³C | Nitrile (C≡N) | 114 - 120[1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for the identification of functional groups. The gas-phase IR spectrum of this compound has been recorded and analyzed, providing valuable data for its characterization. The key vibrational frequencies are associated with the nitrile, carbonyl, and C-H bonds.
Table 2: Summary of IR Spectroscopic Data for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| C≡N | Stretch | 2260 - 2220 |
| C=O | Stretch | 1740 - 1690 |
| C-H | Stretch | 3000 - 2800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₃H₃NO, Molecular Weight: 69.06 g/mol ), the mass spectrum would show a molecular ion peak and various fragment ions. While a specific experimental mass spectrum for the parent compound is not detailed in the readily available literature, general fragmentation patterns for aldehydes and nitriles can be predicted. Common fragmentation would likely involve the loss of small, stable molecules or radicals such as CO, HCN, or CHO.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 69 | [M]⁺ (Molecular Ion) |
| 41 | [M - CO]⁺ |
| 42 | [M - HCN]⁺ |
| 40 | [M - CHO]⁺ |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following are generalized protocols that can be adapted for the analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared. For gas-phase spectroscopy, the sample is introduced into a gas cell.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low ppm or ppb range, depending on the sensitivity of the instrument.
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a common technique.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Spectroscopic Analysis Workflow for this compound.
References
The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of β-Ketonitriles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical development of β-ketonitriles, a class of organic compounds that have become indispensable intermediates in synthetic and medicinal chemistry. From their early discovery to their role in the synthesis of a wide array of pharmaceuticals, this document provides a comprehensive overview of the key milestones, synthetic methodologies, and the pioneering scientists behind these advancements.
A Historical Timeline: From Foundational Reactions to Modern Synthesis
The journey of β-ketonitriles is intrinsically linked to the development of fundamental organic reactions. The timeline below highlights the key discoveries that have shaped our understanding and application of these versatile molecules.
-
1896: The Italian chemist Icilio Guareschi reports the synthesis of pyridine derivatives through the condensation of cyanoacetic esters with β-dicarbonyl compounds in the presence of ammonia. This reaction, later known as the Guareschi-Thorpe condensation , laid the groundwork for the use of cyano-activated methylene groups in heterocyclic synthesis.[1][2][3]
-
1904: Sir Jocelyn Field Thorpe , a prominent British chemist, publishes his seminal work on the self-condensation of aliphatic nitriles catalyzed by a base to form enamines, a reaction now known as the Thorpe reaction .[4][5] This discovery was a significant step forward in understanding the reactivity of nitriles and their ability to form new carbon-carbon bonds.[6]
-
1933: The German chemist and Nobel laureate Karl Ziegler reports an intramolecular version of the Thorpe reaction, the Thorpe-Ziegler reaction . This method utilizes dinitriles to synthesize large ring systems, which are then hydrolyzed to form cyclic ketones.[5][7][8] Ziegler's work expanded the synthetic utility of nitrile condensations to the realm of macrocycles.[9]
-
Mid-20th Century: The value of β-ketonitriles as synthetic intermediates becomes increasingly recognized. Their ability to undergo a variety of transformations makes them key building blocks for a range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, which form the core of many pharmaceuticals.[10][11][12]
-
Late 20th and Early 21st Century: The development of modern synthetic methods, including new catalysts and reaction conditions, leads to more efficient and versatile syntheses of β-ketonitriles. These advancements facilitate their use in the burgeoning field of drug discovery and development.[13]
Key Synthetic Methodologies: A Quantitative Overview
The synthesis of β-ketonitriles has evolved significantly since their discovery. The following tables summarize quantitative data for some of the key historical and modern synthetic methods.
Table 1: Classical Condensation Reactions for β-Ketonitrile Synthesis
| Reaction Name | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thorpe Reaction (Self-condensation) | Phenylacetonitrile | Phenylacetonitrile | Sodium ethoxide | Ethanol | Reflux | Not specified | [14] |
| Acylation of Nitriles | Ethyl benzoate | Acetonitrile | Sodium ethoxide | Toluene | 105-110 | 68 | PrepChem.com |
| Acylation of Nitriles | Methyl 4-fluorobenzoate | Acetonitrile | Sodium metal | Acetonitrile/Ether | -30 to 0 | >93 | Google Patents |
Table 2: Thorpe-Ziegler Intramolecular Cyclization
| Dinitrile Substrate | Base | Solvent | Temperature (°C) | Product Ring Size | Yield (%) | Reference |
| Adiponitrile | Sodium ethoxide | Ethanol | Reflux | 5 | Not specified | [15] |
| Pimelonitrile | Sodium ethoxide | Ethanol | Reflux | 6 | Not specified | [15] |
| Suberonitrile | Sodium ethoxide | Ethanol | Reflux | 7 | Not specified | [15] |
Table 3: Guareschi-Thorpe Pyridine Synthesis
| Cyano-component | 1,3-Dicarbonyl | Nitrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cyanoacetamide | Ethyl acetoacetate | Ammonia | Ethanol | Reflux | Not specified |[16] | | Ethyl cyanoacetate | Acetylacetone | Ammonium carbonate | Water/Ethanol | 80 | 95 |[17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key historical experiments in the synthesis of β-ketonitriles, compiled from various sources to provide a practical guide for the modern researcher.
Protocol 1: Synthesis of Benzoylacetonitrile (Acylation of a Nitrile)
This protocol is a representative example of the acylation of a nitrile with an ester, a fundamental method for preparing β-ketonitriles.
Materials:
-
Ethyl benzoate
-
Acetonitrile (dry)
-
Sodium ethoxide
-
Toluene (dry)
-
Water
-
Hydrochloric acid (concentrated)
-
Ethyl ether
Procedure:
-
To a suspension of sodium ethoxide (0.500 mole) in dry toluene (200 mL) in a flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add ethyl benzoate (0.500 mole) and dry acetonitrile (0.60 mole).
-
Heat the mixture to 105-110 °C and stir vigorously for 29 hours. The mixture will become viscous during this time.
-
Cool the reaction mixture to room temperature.
-
Add water (300 mL) to the mixture and wash with ethyl ether (2 x 100 mL) to remove unreacted starting materials and byproducts.
-
Separate the aqueous layer and acidify it to a pH of 5-6 with concentrated hydrochloric acid.
-
Collect the resulting crystalline precipitate by suction filtration.
-
Wash the precipitate with two portions of water and air-dry to obtain benzoylacetonitrile.
Expected Yield: Approximately 68%.
Protocol 2: The Thorpe-Ziegler Reaction: Synthesis of a Cyclic α-Cyanoketone
This generalized protocol illustrates the intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which is then hydrolyzed to the corresponding cyclic ketone.
Materials:
-
A long-chain α,ω-dinitrile (e.g., adiponitrile)
-
A strong base (e.g., sodium ethoxide, sodium amide, or lithium N-methylanilide)
-
An inert solvent (e.g., benzene, toluene, or xylene)
-
Aqueous acid (e.g., hydrochloric acid or sulfuric acid)
Procedure:
-
In a flask equipped with a reflux condenser and a stirrer, dissolve the dinitrile in the inert solvent.
-
Add the strong base to the solution. The reaction is often carried out under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the evolution of ammonia if sodium amide is used as the base.
-
After the reaction is complete, cool the mixture and carefully add it to a cold aqueous acid solution. This will hydrolyze the intermediate β-enaminonitrile.
-
Extract the aqueous layer with an organic solvent (e.g., ether).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude cyclic ketone.
-
The crude product can be further purified by distillation or recrystallization.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction mechanisms and a general experimental workflow for the synthesis of β-ketonitriles.
Caption: The reaction mechanism of the Thorpe-Ziegler reaction.
Caption: A simplified mechanism of the Guareschi-Thorpe pyridine synthesis.
Caption: A general experimental workflow for β-ketonitrile synthesis.
The Role of β-Ketonitriles in Drug Development
β-Ketonitriles are not merely academic curiosities; they are crucial building blocks in the synthesis of a vast array of pharmaceutical compounds. Their inherent reactivity allows for the construction of complex heterocyclic scaffolds that are prevalent in many drug molecules.
-
Antiparasitic Agents: β-Ketonitriles are key intermediates in the synthesis of diaminopyrimidines, a class of compounds that have shown promise as inhibitors of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) in parasites like Leishmania. By targeting these essential enzymes, these drugs can effectively kill the parasite.
-
Heterocyclic Pharmaceuticals: The ability of β-ketonitriles to participate in cyclization reactions makes them invaluable for the synthesis of pyridines, pyrimidines, and pyrazoles. These heterocycles are found in a wide range of drugs, including anti-inflammatory agents, anticancer drugs, and central nervous system modulators.[4][10][11][12]
The historical journey of β-ketonitriles, from their discovery in the late 19th and early 20th centuries to their current-day applications, showcases the enduring importance of fundamental organic chemistry in the advancement of science and medicine. The foundational work of chemists like Guareschi, Thorpe, and Ziegler continues to provide the tools for modern researchers to develop new and life-saving therapeutics.
References
- 1. BJOC - Icilio Guareschi and his amazing “1897 reaction” [beilstein-journals.org]
- 2. Guareschi-Thorpe Condensation [drugfuture.com]
- 3. Italian Chemists’ Contributions to Named Reactions in Organic Synthesis: An Historical Perspective [mdpi.com]
- 4. Jocelyn Field Thorpe - Wikipedia [en.wikipedia.org]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.com [encyclopedia.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Karl Ziegler - Wikipedia [en.wikipedia.org]
- 9. plasticshof.org [plasticshof.org]
- 10. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chim.it [chim.it]
- 12. baranlab.org [baranlab.org]
- 13. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 17. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopropanenitrile, also known as cyanoacetaldehyde, is a highly versatile and reactive building block in organic synthesis.[1] Its bifunctional nature, possessing both a reactive carbonyl group and an activated nitrile group, makes it an ideal precursor for the construction of a wide array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including pyridines, pyrimidines, pyrazoles, and thiophenes, utilizing this compound and its derivatives. The methodologies presented herein are foundational for applications in medicinal chemistry and drug discovery, where such heterocyclic motifs are prevalent.
Core Applications of this compound in Heterocyclic Synthesis
This compound serves as a valuable C3 synthon in various cyclization and condensation reactions. Its utility is particularly pronounced in multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple precursors.
Pyridine Synthesis
Substituted pyridines are among the most important heterocyclic scaffolds in the pharmaceutical industry. This compound is a key component in several pyridine syntheses, including modifications of the classical Hantzsch and Bohlmann-Rahtz syntheses. Multicomponent reactions involving an aldehyde, this compound, and an enamine or an active methylene compound in the presence of an ammonia source are particularly effective for the construction of polysubstituted pyridines.[2][3][4]
Pyrimidine Synthesis
The pyrimidine core is fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil. Synthetically, this compound can be employed in the construction of the pyrimidine ring through condensation reactions with urea, guanidine, or amidines. These reactions typically proceed via an initial condensation at the carbonyl group of this compound, followed by cyclization involving the nitrile moiety.
Pyrazole Synthesis
Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a broad spectrum of biological activities. The synthesis of pyrazoles from this compound is readily achieved through condensation with hydrazine or its derivatives. The reaction proceeds by initial formation of a hydrazone at the carbonyl group, followed by intramolecular cyclization onto the nitrile group. This method allows for the regioselective synthesis of a variety of substituted pyrazoles.[5][6][7]
Thiophene Synthesis (Gewald Reaction)
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[1][8] this compound can serve as the active methylene component, reacting with a ketone or aldehyde and elemental sulfur in the presence of a base. This reaction is highly efficient and provides access to a wide range of substituted thiophenes, which are important intermediates in the synthesis of pharmaceuticals and electronic materials.[9]
Data Presentation
The following tables summarize quantitative data for the synthesis of various heterocyclic compounds from this compound and its derivatives under different reaction conditions.
Table 1: Synthesis of Substituted Pyridines via Multicomponent Reactions
| Aldehyde | Active Methylene Compound | Ammonia Source | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | This compound | Ammonium acetate | Piperidine | Ethanol | 6 | 85 |
| 4-Chlorobenzaldehyde | This compound | Ammonium acetate | Piperidine | Ethanol | 5 | 92 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ammonium acetate | - | Acetic acid | 8 | 78 |
| Benzaldehyde | Malononitrile | Ammonium acetate | L-proline | Ethanol | 4 | 90 |
Table 2: Synthesis of 2-Aminothiophenes via the Gewald Reaction
| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | This compound | Morpholine | Ethanol | 50 | 2 | 88 |
| Acetone | This compound | Triethylamine | Methanol | Reflux | 3 | 75 |
| Propiophenone | Malononitrile | Morpholine | DMF | 60 | 2.5 | 91 |
| Cyclopentanone | Ethyl cyanoacetate | Triethylamine | Ethanol | 50 | 2 | 85 |
Table 3: Microwave-Assisted Synthesis of Heterocycles
| Heterocycle | Reactants | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |
| Pyranopyrazole | Benzaldehyde, Malononitrile, Hydrazine, Ethyl acetoacetate | SnCl₂ | - | 300 | 25 | 88 |
| Dihydropyridine | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | - | Ethanol | 400 | 5 | 95 |
| Pyrazole | 1,3-Diketone, Phenylhydrazine | Acetic acid | DMF | 250 | 10 | 92 |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of Substituted Pyridines
This protocol describes a general method for the synthesis of 2-amino-3-cyanopyridine derivatives.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Gewald Synthesis of 2-Aminothiophenes
This protocol provides a general procedure for the synthesis of 2-aminothiophene-3-carbonitriles.
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Morpholine or triethylamine (2.0 mmol)
-
Ethanol or Methanol (25 mL)
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ketone or aldehyde (1.0 mmol), this compound (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (25 mL).
-
Add the base (morpholine or triethylamine, 2.0 mmol) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Protocol 3: Synthesis of 5-Substituted-1H-pyrazole-4-carbonitriles
This protocol outlines the synthesis of pyrazole derivatives from this compound and hydrazine.
Materials:
-
This compound (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Ethanol (15 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.
-
Add hydrazine hydrate (1.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the formation of the product by TLC.
-
Once the reaction is complete, the product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
The product can be purified by recrystallization from ethanol if necessary.
Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate key reaction mechanisms and a general experimental workflow for the synthesis of heterocyclic compounds using this compound.
References
- 1. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. baranlab.org [baranlab.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Claisen-Type Condensation with 3-Oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-type condensation is a powerful carbon-carbon bond-forming reaction essential for synthesizing 1,3-dicarbonyl compounds and their analogs. This application note provides a detailed protocol for the Claisen-type condensation of 3-oxopropanenitrile (cyanoacetaldehyde) with various esters. Due to the inherent reactivity of the aldehyde functionality in this compound under the strongly basic conditions required for this transformation, a protecting group strategy is employed. The aldehyde is first protected as a diethyl acetal, rendering it inert to the reaction conditions. The protected cyanomethyl group then participates as the nucleophilic component in a base-mediated condensation with an ester, yielding a protected β-ketonitrile. Subsequent deprotection of the acetal would furnish the desired 2-acyl-3-oxopropanenitrile. This protocol is designed to be a robust starting point for the synthesis of a variety of functionalized β-ketonitriles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]
Data Presentation
The following table summarizes the expected yields for the Claisen-type condensation of protected this compound with a range of ester substrates. The yields are based on reported values for similar Claisen-type condensations involving nitriles and esters and are presented to provide a comparative framework for substrate scope.[1]
| Entry | Ester Substrate | Product (Protected β-Ketonitrile) | Expected Yield (%) |
| 1 | Ethyl Acetate | 4,4-Diethoxy-2-oxobutanenitrile | 75 |
| 2 | Methyl Propionate | 5,5-Diethoxy-3-oxo-2-cyanopentane | 72 |
| 3 | Ethyl Benzoate | 3,3-Diethoxy-1-phenyl-1-oxopropanenitrile | 68 |
| 4 | Methyl Isobutyrate | 5,5-Diethoxy-4-methyl-3-oxo-2-cyanopentane | 65 |
| 5 | Ethyl Crotonate | (E)-5,5-Diethoxy-2-cyano-2-hepten-4-one | 60 |
Experimental Protocols
Part 1: Protection of this compound as a Diethyl Acetal
This procedure outlines the protection of the aldehyde group of this compound to prevent self-condensation and other side reactions under basic conditions.
Materials:
-
This compound (1.0 eq)
-
Triethyl orthoformate (1.5 eq)
-
Ethanol (anhydrous)
-
Catalytic amount of a mild acid (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous ethanol.
-
Add triethyl orthoformate to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected 3-(diethoxymethyl)propanenitrile.
Part 2: Claisen-Type Condensation of Protected this compound with Esters
This protocol describes the base-mediated condensation of the protected this compound with a representative ester, ethyl acetate.
Materials:
-
3-(Diethoxymethyl)propanenitrile (1.0 eq)
-
Ethyl acetate (1.2 eq)
-
Potassium tert-butoxide (KOt-Bu) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a solution of potassium tert-butoxide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-(diethoxymethyl)propanenitrile in anhydrous THF via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the nitrile anion.
-
Slowly add the ester (e.g., ethyl acetate) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Workflow for the two-part synthesis of protected β-ketonitriles.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the Claisen-type condensation.
References
The Gewald Reaction Utilizing 3-Oxopropanenitrile: A Gateway to Biologically Active 2-Aminothiophenes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2] This one-pot synthesis is celebrated for its operational simplicity, the accessibility of starting materials, and its typically mild reaction conditions.[2] A particularly valuable starting material for this reaction is 3-oxopropanenitrile and its derivatives, which serve as versatile precursors for the synthesis of β-aryl and β-heteroaryl substituted 2-aminothiophenes.[1] These products are of significant interest to the pharmaceutical industry due to the prevalence of the 2-aminothiophene scaffold in a wide array of biologically active compounds.[2][3]
The 2-aminothiophene core is considered a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting a range of diseases.[2] Its utility stems from its role as a bioisosteric replacement for a phenyl group, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[3] Derivatives of 2-aminothiophenes have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) agents.[2][4]
This document provides detailed application notes on the significance of 2-aminothiophene derivatives obtained from 3-oxopropanenitriles and comprehensive protocols for their synthesis.
Application Notes: Significance in Research and Drug Development
The synthesis of 2-aminothiophenes from this compound derivatives opens avenues for the exploration of novel therapeutic agents. The resulting 2-amino-4-(hetero)arylthiophene-3-carbonitriles are key intermediates in the development of kinase inhibitors, which are a major class of anticancer drugs.
Key Therapeutic Areas:
-
Anticancer Agents: Many 2-aminothiophene derivatives exhibit potent antiproliferative activity.[3] They have been investigated as inhibitors of various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK).[5][6] Inhibition of these pathways can disrupt tumor angiogenesis and induce apoptosis.
-
Anti-inflammatory Agents: The 2-aminothiophene scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs).[2] Certain derivatives act as inhibitors of inflammatory signaling pathways, such as the p38 MAPK pathway, which plays a crucial role in the production of pro-inflammatory cytokines.[]
-
Central Nervous System (CNS) Agents: The antipsychotic drug Olanzapine features a thieno[2,3-b][1][4]benzodiazepine core, which can be synthesized from 2-aminothiophene precursors.[3] Additionally, 2-aminothiophene derivatives have been identified as allosteric modulators of adenosine receptors, highlighting their potential in treating neurological disorders.[1]
-
Antimicrobial Agents: This class of compounds has demonstrated broad-spectrum activity against various bacterial and fungal strains.[8]
The general workflow for the synthesis and subsequent drug discovery process involving these compounds is outlined below.
Caption: General workflow from synthesis to drug discovery.
Reaction Mechanism and Protocols
The Gewald reaction with this compound proceeds through a sequence of three key steps: a Knoevenagel condensation, the addition of elemental sulfur, and an intramolecular cyclization followed by tautomerization.[2]
Caption: Simplified mechanism of the Gewald reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2-aminothiophenes using substituted 3-oxopropanenitriles.
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(hetero)arylthiophene-3-carbonitriles
This protocol is adapted from the synthesis of β-aryl or β-heteroaryl substituted 2-aminothiophenes.[1]
Materials:
-
Substituted this compound (e.g., 3-oxo-3-phenylpropanenitrile) (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Base (e.g., triethylamine or morpholine) (2.0 equiv)
-
Solvent (e.g., methanol or ethanol)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the substituted this compound (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the solvent.
-
Add the base (2.0 equiv) to the mixture.
-
Heat the reaction mixture with stirring at a temperature of 20-50°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-aminothiophene derivative.
-
Confirm the structure of the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Table 1: Synthesis of 2-Amino-4-(hetero)arylthiophene-3-carbonitriles from Substituted 3-Oxopropanenitriles
| This compound Derivative | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Oxo-3-phenylpropanenitrile | Malononitrile | Morpholine | Methanol | 20-45 | 24 | 72 | [1] |
| 3-Oxo-3-(thiophen-2-yl)propanenitrile | Malononitrile | Morpholine | Methanol | 20-45 | 24 | 68 | [1] |
| 3-Oxo-3-phenylpropanenitrile | Ethyl Cyanoacetate | Triethylamine | Ethanol | Reflux | 6 | 85 | [9] |
| 3-Oxo-3-(4-methoxyphenyl)propanenitrile | Malononitrile | Triethylamine | Ethanol | Reflux | 5 | 92 | [9] |
Signaling Pathways in Drug Development
As previously mentioned, 2-aminothiophene derivatives synthesized from 3-oxopropanenitriles have shown promise as kinase inhibitors. A notable example is their activity against VEGFR-2 and p38 MAPK.
VEGFR-2 Signaling Pathway in Angiogenesis:
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[5][10] In cancer, tumor cells often secrete Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR-2 on endothelial cells. This activation triggers a downstream signaling cascade, primarily through the Raf-MEK-ERK pathway, leading to endothelial cell proliferation, migration, and survival, ultimately promoting tumor growth and metastasis.[10] 2-Aminothiophene derivatives can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain, blocking its autophosphorylation and subsequent downstream signaling.
Caption: Inhibition of VEGFR-2 signaling by 2-aminothiophenes.
p38 MAPK Signaling Pathway in Inflammation:
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[6][] It is activated by various stimuli, including cytokines and environmental stressors.[] Activation of p38 MAPK leads to the phosphorylation of downstream transcription factors, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[] Chronic activation of this pathway is implicated in various inflammatory diseases. 2-Aminothiophene derivatives can inhibit the kinase activity of p38, thereby suppressing the production of inflammatory mediators.
Caption: Inhibition of p38 MAPK signaling by 2-aminothiophenes.
References
- 1. Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-amino-3-(3', 4', 5'-trim...: Ingenta Connect [ingentaconnect.com]
- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-phenyl-3-thiophenecarbonitrile | C11H8N2S | CID 4646120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Cyanoacetylation of Heterocycles
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopropanenitrile, also known as cyanoacetaldehyde, and its derivatives are fundamental β-ketonitriles that serve as highly versatile building blocks in organic synthesis.[1] The introduction of the cyanoacetyl group into heterocyclic scaffolds via electrophilic cyanoacetylation is a powerful strategy for the synthesis of functionalized molecules. These resulting heterocyclic 3-oxopropanenitriles are key intermediates in the construction of a diverse range of more complex systems, including pyridines, pyrans, and other fused heterocycles with potential pharmacological activities.[1][2]
This document provides detailed application notes and protocols for the electrophilic cyanoacetylation of common heterocycles such as indoles and pyrroles. The primary method discussed involves the in situ generation of a potent electrophilic acylating agent from cyanoacetic acid and an activating anhydride, often facilitated by a Lewis acid catalyst.[1][3]
Principle of the Reaction
Electrophilic cyanoacetylation provides a direct and efficient route to introduce the cyanoacetyl moiety onto electron-rich heterocyclic systems.[1] The reaction typically proceeds not with this compound itself, but by generating a more reactive electrophile from cyanoacetic acid. A common and effective strategy involves the formation of a mixed anhydride by reacting cyanoacetic acid with an anhydride like acetic anhydride or trifluoroacetic anhydride.[3][4] The reactivity of this mixed anhydride is often enhanced by the addition of a Lewis acid catalyst, such as magnesium perchlorate (Mg(ClO₄)₂), which activates the acylating agent and facilitates the electrophilic attack on the heterocycle.[1][3]
The general mechanism involves the activation of cyanoacetic acid, followed by a Friedel-Crafts-type acylation of the electron-rich heterocycle (e.g., at the C3 position of indole or the C2 position of pyrrole).
Applications and Synthetic Utility
The 3-cyanoacetylated heterocycles synthesized through this method are not merely final products but are valuable platforms for further molecular elaboration. The presence of both a reactive ketone and a nitrile group allows for a wide array of subsequent chemical transformations.[5] These compounds are extensively used as precursors for synthesizing diverse heterocyclic systems with applications in medicinal chemistry and materials science.[1][6] For example, 3-cyanoacetylindoles are versatile starting materials for preparing 3-(1H-indol-3-yl)-3-oxopropanamides, various heteroarylindoles, and complex fused ring systems.[2][5]
Quantitative Data Summary
The cyanoacetylation of various heterocycles proceeds with good to excellent yields. The choice of anhydride and the use of a catalyst can influence the reaction's efficiency.
Table 1: Electrophilic Cyanoacetylation of Indoles
| Entry | Substrate (Indole) | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Indole | Cyanoacetic acid, Acetic anhydride | 85 °C, 10 min | 91% | [4] |
| 2 | 2-Methylindole | Cyanoacetic acid, Acetic anhydride | Reflux, 15 min | 85% | [5] |
| 3 | 5-Methoxyindole | Cyanoacetic acid, Acetic anhydride | Reflux, 15 min | 88% | [5] |
| 4 | Indole | Cyanoacetic acid, Propionic anhydride | Reflux, 2h | 86% |[7] |
Table 2: Lewis Acid-Catalyzed Cyanoacetylation of Heterocycles
| Entry | Substrate | Reagents / Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pyrrole | Cyanoacetic acid, Ac₂O / Mg(ClO₄)₂·2H₂O | 2-(1H-pyrrol-2-yl)-3-oxopropanenitrile | 85% | [3] |
| 2 | N-Methylpyrrole | Cyanoacetic acid, Ac₂O / Mg(ClO₄)₂·2H₂O | 2-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | 89% | [3] |
| 3 | Furan | Cyanoacetic acid, (CF₃CO)₂O / Mg(ClO₄)₂·2H₂O | 3-(furan-2-yl)-3-oxopropanenitrile | 75% | [3] |
| 4 | Thiophene | Cyanoacetic acid, (CF₃CO)₂O / Mg(ClO₄)₂·2H₂O | 3-oxo-3-(thiophen-2-yl)propanenitrile | 82% |[3] |
Experimental Protocols
The following are representative protocols for the cyanoacetylation of an indole derivative and a general workflow.
Protocol 1: Cyanoacetylation of Indole using Acetic Anhydride[4]
Materials:
-
Indole
-
Cyanoacetic acid
-
Acetic anhydride
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add indole (1.17 g, 10 mmol) and cyanoacetic acid (1.02 g, 12 mmol).
-
Add acetic anhydride (10 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to 85 °C using a heating mantle.
-
Maintain stirring at 85 °C for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into 100 mL of cold water with vigorous stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to afford pure 3-(1H-indol-3-yl)-3-oxopropanenitrile as a solid.
Protocol 2: Lewis Acid-Catalyzed Cyanoacetylation of Pyrrole[3]
Materials:
-
Pyrrole
-
Cyanoacetic acid
-
Acetic anhydride (Ac₂O)
-
Magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve cyanoacetic acid (1.0 eq) and Mg(ClO₄)₂·2H₂O (0.1 eq) in CH₂Cl₂.
-
Add acetic anhydride (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of pyrrole (1.2 eq) in CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
References
- 1. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Buy this compound | 6162-76-1 [smolecule.com]
- 7. NIScPR Online Periodical Repository: A facile cyanoacetylation of indoles with cyanocetic acid and propionic anhydride [nopr.niscpr.res.in]
Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Oxopropanenitrile, also known as cyanoacetaldehyde, is a highly versatile and reactive organic compound with the chemical formula C₃H₃NO.[1][2] Its structure, featuring both a reactive carbonyl group and a nitrile group, makes it a valuable building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds that are central to many pharmaceutical agents.[1][3] This document provides a detailed overview of the applications of this compound in the synthesis of key pharmaceutical intermediates, complete with experimental protocols and quantitative data.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is a cornerstone in heterocyclic chemistry, enabling the synthesis of diverse molecular scaffolds with potential pharmacological activities, including antimicrobial and anticancer properties.[1]
The Gewald Reaction: Synthesis of 2-Aminothiophenes
One of the most prominent applications of this compound is as a key reactant in the Gewald reaction, a multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes.[1][4][5] These thiophene derivatives are crucial intermediates in the synthesis of various pharmaceuticals. The reaction involves the condensation of an α-cyanoester (like this compound), a ketone or aldehyde, and elemental sulfur in the presence of a base.[5]
The general mechanism of the Gewald reaction begins with a Knoevenagel condensation between the ketone/aldehyde and the α-cyanoester, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.[5]
Synthesis of Pyridine and Pyrimidine Derivatives
Pyridine and pyrimidine rings are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[6] this compound serves as a valuable precursor for the synthesis of these heterocycles. For instance, it can react with various reagents to form substituted pyridines and pyrimidines, which are key intermediates in the development of drugs for a range of diseases, including cancer and inflammatory conditions.[3][6]
Precursors for Janus Kinase (JAK) Inhibitors
This compound derivatives are utilized in the synthesis of selective inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases. For example, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile has been identified as a selective JAK1 inhibitor.[7] The synthesis of such complex molecules often involves the coupling of a this compound moiety with a suitable amine-containing scaffold.
Synthesis of Antiviral Drug Intermediates
The biocatalytic reduction of this compound derivatives is a key step in the synthesis of precursors for certain antiviral drugs. A notable example is the synthesis of the (S)-3-cyclopentyl-3-hydroxypropanenitrile precursor for Ruxolitinib, a drug investigated for its potential in treating COVID-19 patients.[8] This enzymatic reduction of 3-cyclopentyl-3-oxopropanenitrile yields the desired hydroxylated intermediate with high enantiomeric excess.[8]
Data Presentation
Table 1: Synthesis of this compound Derivatives
| Product | Starting Materials | Base/Catalyst | Solvent | Temperature | Yield | Reference |
| 2-Propyl-3-oxopropanenitrile | Acetonitrile, Ester/Lactone | Potassium tert-butoxide | Ethereal | Ambient | 68-76% | [1] |
| Cyclohexyl-3-oxopropanenitrile | Acetonitrile, Ester/Lactone | Potassium tert-butoxide | Ethereal | Ambient | 68-76% | [1] |
| Cinnamoylacetonitrile | Ethyl cinnamate | Potassium tert-butoxide | Ethereal | Ambient | ~64% | [1] |
| 3-Oxo-3-phenylpropanenitrile | ω-bromoacetophenone, Sodium cyanide | Tetrabutylammonium bromide | Toluene-water | Grinding | 70-80% | [1] |
| 3-(Furan-3-yl)-3-oxopropanenitrile | Ethyl 3-furancarboxylate, Acetonitrile | n-Butyllithium | THF/Hexane | -78 °C | 39% | [9] |
| 3-(Furan-3-yl)-3-oxopropanenitrile | Ethyl 3-furancarboxylate, Acetonitrile | Sodium Hydride | Benzene | Reflux | 50% (pyridyl analogue) | [9] |
Table 2: Gewald Reaction for the Synthesis of 2-Aminothiophenes
| This compound Derivative | Carbonyl Compound | Active Methylene Compound | Base | Solvent | Conditions | Product | Yield | Reference |
| Substituted 3-oxopropanenitriles (83a-d) | - | Substituted acetonitriles (84a,b) | - | - | - | β-aryl or β-heteroaryl substituted 2-aminothiophenes (85) | Not Specified | [4] |
| Cyanoacetone | α-mercaptoaldehyde dimers (3) | - | Triethylamine | DMF | 60 °C | 3-acetyl-2-aminothiophenes (4) | Not Specified | [10] |
| 3b, 3e, 3f, or 3i | - | Malononitrile (4a) or Ethyl cyanoacetate (4b) | Triethylamine | Ethanol | - | Thiophene derivatives (5a-h) | Not Specified | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Gewald Reaction
This protocol describes a general method for the synthesis of 2-aminothiophenes using a this compound derivative.
Materials:
-
Substituted this compound
-
An appropriate ketone or aldehyde
-
Elemental sulfur
-
An active methylene compound (e.g., malononitrile or ethyl cyanoacetate)
-
Base (e.g., triethylamine, diethylamine, or morpholine)[4]
Procedure:
-
Dissolve the substituted this compound, the carbonyl compound, and the active methylene compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add elemental sulfur to the mixture.
-
Add the base dropwise to the stirred mixture at ambient temperature.[4]
-
Heat the reaction mixture to a temperature between 40-60 °C and stir for the appropriate time (typically 1-4 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Protocol 2: Synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile (using n-Butyllithium)[9]
Materials:
-
Acetonitrile
-
n-Butyllithium (n-BuLi) in hexane
-
Ethyl 3-furancarboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a stirred solution of acetonitrile in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of ethyl 3-furancarboxylate in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of 1N HCl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(furan-3-yl)-3-oxopropanenitrile.
Protocol 3: Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile[12]
This protocol outlines the scale-up synthesis of an amide derivative of this compound.
Materials:
-
Ethyl cyanoacetate
-
Azepane
-
Toluene
-
Brine
-
Anhydrous magnesium sulfate
-
Isopropanol
-
n-Heptane
Procedure:
-
In a 100 L glass-lined reactor under a nitrogen atmosphere, charge toluene (50 L).
-
Add ethyl cyanoacetate (10.0 kg) with moderate stirring.
-
Slowly add azepane (9.6 kg) over 30 minutes, maintaining the internal temperature below 40 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor for 12 hours until the reaction is complete (as determined by HPLC).
-
Cool the reactor to 20-25 °C and add water (50 L) for washing.
-
Stir for 30 minutes, then allow the layers to separate.
-
Wash the organic layer with brine (50 L).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (5.0 kg).
-
Filter the drying agent and wash the filter cake with toluene (10 L).
-
Concentrate the combined organic filtrates under reduced pressure to obtain a crude oil.
-
Transfer the crude product to a crystallizer, add isopropanol (20 L), and heat to 50-60 °C until dissolved.
-
Slowly add n-heptane (40 L) while maintaining the temperature.
-
Cool the mixture slowly to 0-5 °C over 4 hours to induce crystallization.
-
Isolate the crystals by filtration, wash with a cold mixture of isopropanol/n-heptane, and dry under vacuum at 40-45 °C to yield the final product.
Visualizations
Caption: General scheme of the Gewald reaction.
Caption: Workflow for synthesis and purification.
Caption: Versatility of this compound.
References
- 1. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 2. Buy this compound | 6162-76-1 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Scale-Up Synthesis of 3-Oxopropanenitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopropanenitrile and its derivatives, also known as β-ketonitriles or α-cyano ketones, are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry. Their unique structural motif, featuring a reactive carbonyl and nitrile group, allows for versatile chemical transformations, making them valuable precursors for a wide array of heterocyclic compounds. These heterocycles, including pyridines, pyrazoles, and thiophenes, form the core scaffolds of numerous therapeutic agents.[1] The growing demand for novel drug candidates necessitates robust, scalable, and safe synthetic routes to these key building blocks.
This document provides detailed application notes and protocols for the scale-up synthesis of various this compound derivatives. It is designed to guide researchers, scientists, and drug development professionals through the complexities of transitioning from laboratory-scale procedures to pilot plant or industrial production. The protocols emphasize process safety, efficiency, and product quality, with quantitative data summarized for comparative analysis.
General Synthetic Strategies
The synthesis of this compound derivatives primarily relies on carbon-carbon bond-forming reactions. The most common strategies include:
-
Claisen-type Condensation: This is a widely used method involving the reaction of an ester with an activated nitrile, such as acetonitrile, in the presence of a strong base. The choice of base (e.g., sodium ethoxide, sodium hydride, or lithium amides) and reaction conditions are critical for achieving high yields and purity.
-
Acylation of Active Nitriles: This approach involves the direct acylation of a nitrile-stabilized carbanion with an acylating agent like an ester or acyl chloride.[1]
-
Electrophilic Cyanoacetylation: This method introduces the cyanoacetyl group onto aromatic and heterocyclic systems using a mixed anhydride of cyanoacetic acid.[1]
The selection of the optimal synthetic route for scale-up depends on factors such as the cost and availability of starting materials, reaction thermodynamics (exothermicity), process safety, and the ease of purification of the final product.
Application Note 1: Multi-Kilogram Scale Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile
Application: 3-(Azepan-1-yl)-3-oxopropanenitrile is a key intermediate in the development of various therapeutic agents. The azepane ring is a privileged scaffold in medicinal chemistry, and its combination with the reactive β-ketonitrile moiety allows for the synthesis of diverse compound libraries for drug discovery.[2][3]
Quantitative Data Summary
| Parameter | Value | Units | Notes |
| Starting Materials | |||
| Ethyl Cyanoacetate | 10.0 | kg | 88.4 mol, 1.0 equiv |
| Azepane | 9.6 | kg | 96.8 mol, 1.1 equiv |
| Toluene | 50 | L | Reaction Solvent |
| Reaction Conditions | |||
| Reaction Temperature | 110 | °C | Reflux |
| Reaction Time | 12 | hours | Monitored by HPLC |
| Work-up & Purification | |||
| Isopropanol | 20 | L | Recrystallization Solvent |
| n-Heptane | 40 | L | Recrystallization Anti-Solvent |
| Product Output | |||
| Yield (Isolated) | 12.5 | kg | Approx. 79% |
| Purity (by HPLC) | >99.5 | % | |
| Appearance | White to off-white | - | Crystalline solid |
Table based on data from a validated scale-up procedure.[4]
Experimental Protocol (100 L Reactor Scale)
Overall Reaction: The synthesis is a one-step nucleophilic acyl substitution where ethyl cyanoacetate is directly amidated with azepane.[4]
Caption: Reaction scheme for the synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile.
1. Reactor Setup and Reagent Charging: 1.1. Ensure a 100 L glass-lined reactor is clean, dry, and rendered inert with a nitrogen atmosphere.[4] 1.2. Charge the reactor with toluene (50 L).[4] 1.3. With moderate stirring, add ethyl cyanoacetate (10.0 kg, 88.4 mol).[4] 1.4. Slowly add azepane (9.6 kg, 96.8 mol) over 30 minutes. Monitor the internal temperature and maintain it below 40 °C, as an exotherm may occur.[4]
2. Reaction: 2.1. After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C).[4] 2.2. Maintain at reflux for 12 hours. Monitor the reaction progress by HPLC until less than 1% of the ethyl cyanoacetate remains.[4]
3. Work-up and Extraction: 3.1. Cool the reaction mixture to 20-25 °C.[4] 3.2. Transfer the mixture to a 200 L extractor. 3.3. Wash the organic phase sequentially with:
- 2 M Hydrochloric Acid (50 L) to remove excess azepane.[4]
- Saturated Sodium Bicarbonate solution (50 L) to neutralize residual acid.[4]
- Brine (50 L) to reduce the water content.[4] 3.4. Separate the organic layer and dry it over anhydrous magnesium sulfate (5.0 kg).[4] 3.5. Filter off the drying agent and wash the filter cake with toluene (10 L).[4]
4. Crude Product Isolation: 4.1. Concentrate the combined organic filtrates under reduced pressure to obtain a crude oil.[4]
5. Purification by Recrystallization: 5.1. Transfer the crude oil to a 100 L crystallizer. 5.2. Add isopropanol (20 L) and heat to 50-60 °C with stirring until all solids dissolve.[4] 5.3. Slowly add n-heptane (40 L) while maintaining the temperature.[4] 5.4. Cool the mixture slowly to 0-5 °C over 4 hours to induce crystallization.[4] 5.5. Hold the resulting slurry at 0-5 °C for an additional 2 hours.[4] 5.6. Isolate the solid product by filtration and wash the filter cake with a cold (0-5 °C) mixture of isopropanol/n-heptane (1:2, 10 L).[4]
6. Drying: 6.1. Dry the purified product in a vacuum oven at 40-45 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.[4]
References
Application Notes and Protocols for the Synthesis of Pyrimidine Scaffolds using 3-Oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine scaffolds utilizing 3-oxopropanenitrile (also known as cyanoacetaldehyde) as a key building block. The protocols focus on the synthesis of cytosine and 2,4-diaminopyrimidine, two fundamental pyrimidine structures with significant applications in medicinal chemistry and drug development.
Introduction
This compound is a versatile C3 synthon containing both an aldehyde and a nitrile functional group, making it an ideal precursor for the construction of various heterocyclic systems. Its reaction with amidines and urea derivatives provides a direct and efficient route to substituted pyrimidines. The pyrimidine core is a privileged scaffold in numerous biologically active compounds, including antiviral and anticancer agents. These protocols offer reliable methods for the laboratory-scale synthesis of key pyrimidine intermediates.
Synthesis of Cytosine from this compound and Urea
This protocol describes the synthesis of cytosine via the cyclocondensation of this compound (or its diethyl acetal precursor) with urea. Two common methods are presented: one in a concentrated aqueous solution and another in an organic solvent with a base.
Reaction Scheme:
Caption: Synthesis of Cytosine.
Quantitative Data Summary
| Method | Reactants | Solvent | Catalyst/Base | Temperature | Time | Yield | Reference |
| Aqueous Concentration | This compound, Urea (10-20 M) | Water | None | 100 °C | ~2 h | 30-53% | [1] |
| Organic Solvent (Acetal) | 3,3-Diethoxypropanenitrile (Cyanoacetaldehyde diethyl acetal), Urea | Toluene or Xylene | Sodium Ethoxide | Reflux | 3-5 h | 61-77% | [2] |
Experimental Protocols
Method 1: Aqueous Concentration
This method is based on prebiotic synthesis studies and is suitable for small-scale preparations where the use of organic solvents is to be avoided.
Materials:
-
This compound
-
Urea
-
Deionized Water
-
Sealed glass ampule or a high-pressure reaction vessel
Procedure:
-
Prepare a 10 M to 20 M solution of urea in deionized water. For example, to prepare a 20 M solution, dissolve 120.12 g of urea in deionized water to a final volume of 100 mL.
-
Add this compound to the concentrated urea solution to a final concentration of approximately 10 mM.
-
Transfer the reaction mixture to a glass ampule and seal it under vacuum or use a suitable high-pressure reaction vessel.
-
Heat the reaction vessel at 100 °C for 2 hours.
-
After cooling to room temperature, open the vessel and analyze the contents.
-
Purification: The product can be purified by preparative high-performance liquid chromatography (HPLC) or by recrystallization from water.
Method 2: Organic Solvent using 3,3-Diethoxypropanenitrile
This protocol uses the more stable diethyl acetal of this compound and provides a higher yield.
Materials:
-
3,3-Diethoxypropanenitrile (Cyanoacetaldehyde diethyl acetal)
-
Urea
-
Sodium Ethoxide
-
Toluene or Xylene (anhydrous)
-
Acetic Acid
-
Activated Charcoal
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend urea (1.3 moles) and sodium ethoxide (1.2 moles) in anhydrous xylene (240 g).
-
Heat the suspension to reflux.
-
Over a period of 60 minutes, add 3,3-diethoxypropanenitrile (1 mole) to the refluxing mixture.
-
Continue heating at the boiling point for an additional 3 hours.
-
After the reaction is complete, distill off the ethanol formed during the reaction.
-
Cool the remaining suspension and add 500 g of water.
-
Separate the aqueous phase, which contains the product.
-
Purification: a. Precipitate the crude cytosine from the aqueous phase by adding acetic acid (1.2 moles). b. Filter the precipitate. c. Recrystallize the crude product from water in the presence of activated charcoal to obtain pure cytosine.[2]
Characterization Data for Cytosine
| Technique | Data |
| ¹H NMR (D₂O, 400 MHz) | δ 7.48-7.50 (d, 1H), 5.95-5.97 (d, 1H)[3][4] |
| ¹³C NMR (D₂O, 125 MHz) | δ 170.16, 162.02, 145.99, 97.83[3][5] |
| Mass Spec. (EI-MS) | m/z 111 (M+), 95, 83, 69, 54, 42 |
| IR (ATR) (cm⁻¹) | 3350-3100 (N-H stretch), 1660 (C=O stretch), 1605 (N-H bend), 1500 (C=C stretch) |
Synthesis of 2,4-Diaminopyrimidine from this compound and Guanidine
This protocol outlines the synthesis of 2,4-diaminopyrimidine, a key intermediate for various pharmaceuticals, through the reaction of this compound with guanidine.
Reaction Scheme:
Caption: Synthesis of 2,4-Diaminopyrimidine.
Quantitative Data Summary
| Reactants | Solvent | Base | Temperature | Time | Yield | Reference |
| This compound, Guanidine Hydrochloride | Ethanol | Sodium Ethoxide | 77 °C | 30 min | N/A | [6] |
| β-Ethoxyacrylonitrile, Guanidine | Isopropanol | None | 68-70 °C | 2.5 h | 96.7% | [7] |
Experimental Protocol
This protocol is adapted from a patented procedure for the synthesis of 2,4-diaminopyrimidine oxide, with the final oxidation step omitted for the synthesis of 2,4-diaminopyrimidine.
Materials:
-
This compound (or a stabilized precursor like 3-ethoxyacrylonitrile)
-
Guanidine Hydrochloride
-
Sodium Ethoxide
-
Ethanol (20% solution)
-
Sodium Bicarbonate solution (0.2 M)
-
Anhydrous Sodium Sulfate
Procedure:
-
If starting from an impure source of this compound, it can be purified by extraction.
-
In a reaction vessel, combine purified this compound and guanidine hydrochloride in a molar ratio of 1:3.
-
Add a 20% ethanol solution of sodium ethoxide.
-
Seal the vessel and heat at 77 °C for 30 minutes.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Purification: a. After the reaction is complete, cool the mixture to room temperature. b. The crude product can be purified by column chromatography on silica gel. c. Alternatively, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be employed.[8][9]
Characterization Data for 2,4-Diaminopyrimidine
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 6.57 (s, 2H, NH₂), 6.31 (s, 2H, NH₂), 5.69 (s, 1H, Ar-H)[10] |
| ¹³C NMR (DMSO-d₆) | δ 163.4, 161.9, 157.3, 97.4 |
| Mass Spec. (ES-MS) | m/z 111 (M+H)⁺[10] |
| IR (KBr) (cm⁻¹) | 3449 (N-H), 3327 (N-H), 1642 (C=N), 1581 (C=C), 1551 (C=C)[10] |
| Melting Point | 143-147 °C[11] |
Experimental Workflows and Signaling Pathways
The synthesis of pyrimidine scaffolds from this compound follows a cyclocondensation mechanism. The workflow involves the initial reaction of the carbonyl group of this compound with a nucleophilic nitrogen of urea or guanidine, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.
General Synthesis Workflow
Caption: General experimental workflow.
Proposed Cyclocondensation Mechanism
Caption: Proposed reaction mechanism.
Conclusion
The protocols described herein provide a robust foundation for the synthesis of cytosine and 2,4-diaminopyrimidine from this compound. These methods are scalable and can be adapted for the synthesis of a variety of substituted pyrimidine derivatives, which are of high interest in drug discovery and development. The provided characterization data will aid in the confirmation of the synthesized products. Researchers are encouraged to optimize these protocols for their specific applications and to explore the synthesis of novel pyrimidine-based compounds using this versatile building block.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. US5026852A - Process for the preparation of cytosines - Google Patents [patents.google.com]
- 3. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bmse000180 Cytosine at BMRB [bmrb.io]
- 5. Cytosine(71-30-7) 13C NMR spectrum [chemicalbook.com]
- 6. US20240076273A1 - 2,4-diaminopyrimidine oxide preparation method - Google Patents [patents.google.com]
- 7. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]
Microwave-Assisted Synthesis of Heterocyclic Scaffolds from 3-Oxopropanenitrile: Applications in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering significant advantages in terms of reduced reaction times, increased yields, and enhanced product purity. This document provides detailed application notes and protocols for the microwave-assisted synthesis of diverse heterocyclic compounds utilizing 3-oxopropanenitrile (cyanoacetaldehyde) as a versatile starting material. The synthesized scaffolds, including cyanopyridines, aminopyrimidines, and 2-aminothiophenes, are of significant interest in drug discovery due to their wide range of pharmacological activities.
This compound is a highly reactive β-ketonitrile that serves as a valuable building block for the construction of various heterocyclic systems through multicomponent reactions.[1] Its dual functionality, possessing both a reactive carbonyl group and an active methylene group adjacent to a nitrile, allows for a variety of cyclization strategies. Microwave irradiation provides rapid and uniform heating, which can significantly accelerate these reactions and improve their efficiency compared to conventional heating methods.
Key Applications in Drug Discovery
The heterocyclic cores synthesized from this compound are prevalent in numerous biologically active molecules and approved drugs. These scaffolds often serve as privileged structures in the design of novel therapeutic agents.
-
Cyanopyridine Derivatives: These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's properties.[2] Many cyanopyridine derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[2]
-
Aminopyrimidine Derivatives: The 2-aminopyrimidine moiety is a key pharmacophore in a multitude of clinically used drugs, particularly kinase inhibitors for cancer therapy.[3][4] These compounds can target various kinases involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.[5][6]
-
2-Aminothiophene Derivatives: This class of compounds is known for its diverse pharmacological profile, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[7][8][9] They can act as inhibitors of various enzymes and modulators of receptors, making them attractive candidates for drug development.[10][11]
Data Presentation: Comparison of Microwave-Assisted vs. Conventional Synthesis
Microwave-assisted synthesis consistently demonstrates superior performance over conventional heating methods for the synthesis of heterocyclic compounds. The following table summarizes typical comparative data gleaned from analogous reactions, highlighting the significant improvements in reaction time and yield.
| Heterocycle | Starting Materials (Analogous) | Method | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| 2-Amino-3-cyanopyridine | Aromatic aldehyde, Ketone, Malononitrile, Ammonium acetate | Microwave | None | Solvent-free | 7-9 min | 72-86 | [5] |
| 2-Amino-3-cyanopyridine | Aromatic aldehyde, Ketone, Malononitrile, Ammonium acetate | Conventional | None | Solvent-free | 2-3 h | 50-65 | [5] |
| 2-Aminothiophene | Arylacetaldehyde, Activated nitrile, Sulfur | Microwave | Morpholine | Ethanol | 20 min | High | [10] |
| 2-Aminothiophene | Arylacetaldehyde, Activated nitrile, Sulfur | Conventional | Morpholine | Ethanol | 4 h | Moderate | [10] |
| Pyrimidinone | Aldehyde, Ethyl cyanoacetate, Benzamidine HCl | Microwave | K₂CO₃ | Water | 20 min | Moderate | [2] |
| Pyrimidinone | Aldehyde, Ethyl cyanoacetate, Benzamidine HCl | Conventional | K₂CO₃ | Water | 8 h | 18 | [2] |
Experimental Protocols
The following protocols are adapted for the use of this compound based on established microwave-assisted multicomponent reactions of analogous α-cyanocarbonyl compounds. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Microwave-Assisted Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol describes a one-pot, four-component reaction for the synthesis of substituted 2-amino-3-cyanopyridines.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Methyl ketone (e.g., acetophenone)
-
Ammonium acetate
-
Microwave reactor vials (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), the methyl ketone (1 mmol), and ammonium acetate (1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-140 °C for 5-10 minutes. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add ethanol (5 mL) to the reaction mixture and sonicate to break up the solid.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Expected Outcome: Substituted 2-amino-3-cyanopyridine derivatives in good to excellent yields.
Protocol 2: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene Derivatives
This protocol outlines the three-component Gewald reaction for the synthesis of substituted 2-aminothiophenes.
Materials:
-
This compound
-
An α-methylene ketone (e.g., cyclohexanone)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine or piperidine)
-
Ethanol
-
Microwave reactor vials (10 mL)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (1 mmol), the α-methylene ketone (1 mmol), elemental sulfur (1.1 mmol), and morpholine (1.5 mmol) in ethanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes. Monitor the reaction by TLC.
-
Upon completion, cool the reaction vial to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Expected Outcome: Substituted 2-aminothiophene derivatives in good yields.
Mandatory Visualizations
Signaling Pathway Diagrams
The heterocyclic scaffolds synthesized from this compound are known to interact with various signaling pathways implicated in diseases like cancer. For instance, many aminopyrimidine and cyanopyridine derivatives act as kinase inhibitors.
Caption: Inhibition of Kinase Signaling Pathways by Heterocyclic Compounds.
This diagram illustrates how aminopyrimidine and cyanopyridine-based kinase inhibitors can block key signaling pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer. They can also inhibit other critical signaling molecules like STAT3.[4][12]
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the microwave-assisted synthesis of the target heterocycles.
Caption: Workflow for 2-Amino-3-cyanopyridine Synthesis.
References
- 1. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Inhibitors of Growth Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Continuous Flow Synthesis of 3-Oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and considerations for the synthesis of 3-Oxopropanenitrile (cyanoacetaldehyde), a versatile building block in organic synthesis, utilizing continuous flow chemistry. Flow chemistry offers significant advantages for the production of this reactive and potentially unstable molecule, including enhanced safety, precise process control, and improved scalability over traditional batch methods.[1][2]
Three potential synthetic strategies adaptable to a continuous flow process are outlined below:
-
Claisen-type Condensation/Acylation of Acetonitrile: A reaction between a suitable formylating agent and the acetonitrile anion.
-
Knoevenagel-type Condensation: A base-catalyzed reaction of a formaldehyde equivalent with acetonitrile.
-
Ozonolysis of Acrylonitrile: The oxidative cleavage of acrylonitrile using ozone in a continuous flow reactor.
I. General Advantages of Flow Chemistry for this compound Production
Continuous flow processing mitigates many of the challenges associated with the batch synthesis of reactive intermediates like this compound. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaways.[3][4] The small reactor volumes inherent to flow chemistry also limit the quantity of hazardous material present at any given time, significantly improving operational safety.[5]
Caption: Comparison of Batch vs. Flow Synthesis for Reactive Intermediates.
Protocol 1: Claisen-type Condensation/Acylation of Acetonitrile in Flow
This protocol describes a conceptual continuous flow process for the synthesis of this compound via the acylation of the acetonitrile anion with a suitable formylating agent, such as ethyl formate.
Experimental Workflow
Caption: Workflow for the Continuous Flow Acylation of Acetonitrile.
Methodology
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of acetonitrile in anhydrous tetrahydrofuran (THF).
-
Solution B: Prepare a 1.0 M solution of a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) in anhydrous THF.
-
Solution C: Prepare a 1.2 M solution of ethyl formate in anhydrous THF.
-
Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Flow Reactor Setup:
-
Utilize a commercially available flow reactor system equipped with at least four high-pressure pumps, two T-mixers, and two coil reactors.
-
Connect the outlet of Pump A (Solution A) and Pump B (Solution B) to a T-mixer.
-
The output of the first T-mixer is directed into the first coil reactor (e.g., 5 mL PFA tubing) maintained at a temperature between -20 °C and 0 °C.
-
The output of the first reactor is connected to a second T-mixer, where it is combined with the stream from Pump C (Solution C).
-
This combined stream is then passed through a second coil reactor (e.g., 10 mL PFA tubing) also maintained at -20 °C to 0 °C.
-
The output from the second reactor is mixed with the quenching solution from Pump D at a third T-mixer.
-
The final stream passes through a back-pressure regulator (set to e.g., 5 bar) to ensure consistent flow and prevent bubble formation, and is then collected.
-
-
Reaction Parameters:
-
The flow rates of Pumps A, B, and C are adjusted to achieve the desired stoichiometry and residence time.
-
The residence time in the first reactor is typically short (1-2 minutes) to ensure efficient anion formation.
-
The residence time in the second reactor can be varied (5-15 minutes) to optimize the acylation reaction.
-
-
Work-up and Purification:
-
The collected quenched reaction mixture is subjected to liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
-
Quantitative Data (Based on Analogous Reactions)
| Parameter | Value | Reference |
| Substrate Concentration | 0.5 - 1.0 M | [6] |
| Temperature | -20 °C to 0 °C | [3] |
| Residence Time | 5 - 20 minutes | [4] |
| Pressure | 5 - 10 bar | [7] |
| Expected Yield | 40 - 70% | [6] |
Protocol 2: Knoevenagel-type Condensation in Flow
This protocol outlines the base-catalyzed condensation of a formaldehyde equivalent (e.g., paraformaldehyde) with acetonitrile in a continuous flow system.
Experimental Workflow
Caption: Workflow for the Continuous Flow Knoevenagel-type Condensation.
Methodology
-
Reagent Preparation:
-
Solution A: Prepare a suspension of paraformaldehyde (1.2 equivalents) in acetonitrile (1.0 equivalent) and a suitable solvent like ethanol.
-
Solution B: Prepare a 0.2 M solution of a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in ethanol.
-
Quenching Solution: Prepare a 1 M solution of acetic acid in water.
-
-
Flow Reactor Setup:
-
Combine streams from Pump A and Pump B at a T-mixer.
-
Pass the combined stream through a heated reactor. This can be a simple coil reactor (e.g., 10-20 mL PFA tubing) or a packed-bed reactor containing an immobilized base catalyst.
-
The reactor outlet is connected to another T-mixer for in-line quenching with the acidic solution from Pump C.
-
The final stream passes through a back-pressure regulator (e.g., 10-20 bar) to maintain a single phase at elevated temperatures and is then collected.
-
-
Reaction Parameters:
-
The reaction temperature can be varied from 60 °C to 100 °C to optimize the reaction rate and selectivity.
-
The residence time in the reactor is a critical parameter and can be screened in the range of 10 to 30 minutes.
-
-
Work-up and Purification:
-
The collected product stream is concentrated under reduced pressure to remove the solvent.
-
The residue is then subjected to extraction and subsequent purification by vacuum distillation or chromatography.
-
Quantitative Data (Based on Analogous Reactions)
| Parameter | Value | Reference |
| Substrate Concentration | 0.2 - 0.5 M | [8][9] |
| Temperature | 60 - 100 °C | [10] |
| Residence Time | 10 - 30 minutes | [11] |
| Pressure | 10 - 20 bar | [10] |
| Expected Yield | 30 - 60% | [8][9] |
Protocol 3: Continuous Flow Ozonolysis of Acrylonitrile
This protocol is likely the most viable and safest high-yield route, leveraging the advantages of flow chemistry for handling ozone.[5][12]
Experimental Workflow
Caption: Workflow for the Continuous Flow Ozonolysis of Acrylonitrile.
Methodology
-
Reagent Preparation:
-
Solution A: Prepare a 0.1 - 0.5 M solution of acrylonitrile in a suitable solvent mixture, such as dichloromethane/methanol (9:1 v/v).
-
Ozone Stream: Generate an ozone/oxygen gas stream using a corona discharge ozone generator.
-
Quenching Agent: Use a suitable reducing agent, such as dimethyl sulfide (DMS), either neat or as a solution.
-
-
Flow Reactor Setup:
-
A dedicated flow ozonolysis system (e.g., O-Cube™ or similar) is recommended for safety and efficiency.[13]
-
The acrylonitrile solution from Pump A is cooled and mixed with the ozone/oxygen stream in a gas-liquid mixer or a semi-permeable membrane reactor (e.g., Teflon AF-2400).
-
The resulting biphasic stream flows through a cooled coil reactor (e.g., 5-10 mL PFA tubing) maintained at a low temperature, typically between -40 °C and -78 °C.
-
The reactor effluent, containing the intermediate ozonide, is immediately mixed with the quenching agent from Pump B at a T-mixer.
-
The quenched stream passes through a back-pressure regulator (e.g., 5 bar) and is collected.
-
-
Reaction Parameters:
-
The temperature is crucial to control the stability of the ozonide intermediate.
-
The flow rates of the liquid and gas streams are adjusted to achieve a slight excess of ozone relative to the acrylonitrile.
-
A short residence time (1-5 minutes) is typically sufficient for the ozonolysis reaction.
-
-
Work-up and Purification:
-
The collected solution is allowed to warm to room temperature.
-
The solvent and excess quenching agent are removed under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
-
Quantitative Data (Based on Analogous Reactions)
| Parameter | Value | Reference |
| Substrate Concentration | 0.05 - 0.5 M | [13] |
| Temperature | -40 °C to -78 °C | [13][14] |
| Residence Time | 1 - 5 minutes | [5][13] |
| Pressure | 5 - 10 bar | [13] |
| Expected Yield | > 80% | [7][14] |
Disclaimer: The provided protocols are conceptual and based on analogous transformations reported in the literature. Researchers should conduct a thorough safety assessment and small-scale optimization studies before attempting any of these procedures on a larger scale. The performance of these reactions will be highly dependent on the specific flow reactor setup used.
References
- 1. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs [mdpi.com]
- 2. Continuous flow synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 4. Flow Chemistry [organic-chemistry.org]
- 5. tapi.com [tapi.com]
- 6. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Continuous flow synthesis of amines from the cascade reactions of nitriles and carbonyl-containing compounds promoted by Pt-modified titania catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Continuous-flow hydration–condensation reaction: Synthesis of α,β-unsaturated ketones from alkynes and aldehydes by using a heterogeneous solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and testing of an ozonolysis reactor module with on-the-fly ozone degassing under flow conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyanoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacetaldehyde, also known as 3-oxopropanenitrile, is a reactive organic compound containing both a nitrile and an aldehyde functional group. Its unique chemical structure makes it a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds relevant to pharmaceutical and materials science research. However, its reactivity also suggests potential hazards, necessitating strict adherence to safety protocols. These application notes provide a guide to the safe handling, storage, and emergency procedures for cyanoacetaldehyde.
Physical and Chemical Properties
A summary of the available quantitative data for cyanoacetaldehyde is presented in the table below. It is important to note the absence of critical safety data such as Permissible Exposure Limits (PELs) and detailed toxicity values.
| Property | Value | Source |
| Molecular Formula | C₃H₃NO | ChemicalBook[1] |
| Molecular Weight | 69.06 g/mol | ChemicalBook[1] |
| CAS Number | 6162-76-1 | ChemicalBook[1] |
| Boiling Point | 71-73 °C | ChemicalBook[1] |
| Density (Predicted) | 1.004 ± 0.06 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 10.58 ± 0.10 | ChemicalBook[1] |
Health and Safety Information
Due to the lack of a specific SDS, the hazards of cyanoacetaldehyde should be inferred from its functional groups and data on similar compounds. The aldehyde group can be irritating to the skin, eyes, and respiratory tract, while nitriles can have varying levels of toxicity.
Potential Hazards:
-
May be harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
May cause irritation to the skin, eyes, and respiratory system.[3][4]
-
The nitrile group may pose toxicity risks.
-
Combustible liquid.[5]
Experimental Protocols
Handling and Storage
Protocol for Safe Handling:
-
Engineering Controls: All work with cyanoacetaldehyde must be conducted in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Avoiding Exposure: Avoid inhalation of vapors and direct contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory.[2]
-
Transferring Solutions: Use only non-sparking tools and ground/bond containers and receiving equipment when transferring large quantities to prevent static discharge.[7]
-
Hygiene: Wash hands thoroughly after handling.[2]
Protocol for Safe Storage:
-
Container: Store in a tightly closed, properly labeled container.[4]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[7]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Temperature: Store in a freezer at temperatures under -20°C for long-term stability.[8]
Spill and Emergency Procedures
Protocol for a Small Spill (manageable by trained personnel):
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[9]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and notify emergency personnel.[10]
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood.[11]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[11][12]
-
Absorption: Absorb the spilled material with the inert absorbent, working from the outside in.[12]
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[9]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.[12]
-
Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[2]
First Aid Procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[13]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Visualized Workflows and Precautions
The following diagrams illustrate key safety workflows and relationships for handling cyanoacetaldehyde.
References
- 1. cyanoacetaldehyde | 6162-76-1 [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemical-label.com [chemical-label.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 6162-76-1|this compound|BLD Pharm [bldpharm.com]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Oxopropanenitrile by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Oxopropanenitrile using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most effective stationary phase for the purification of polar organic compounds like this compound is silica gel (SiO₂).[1][2] Use silica gel with a mesh size of 60-120 or 230-400 for flash chromatography to ensure good separation and flow rate.
Q2: How do I select an appropriate mobile phase (eluent) for the purification?
A2: The choice of mobile phase is critical for successful separation. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1][3][4] The optimal ratio can be determined by running preliminary Thin Layer Chromatography (TLC) plates.[2][5] Aim for an Rf value of approximately 0.3 for this compound to ensure good separation from impurities on the column.[3]
Q3: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A3: If this compound or highly polar impurities are not moving from the origin on the TLC plate, the mobile phase is not polar enough. You can increase the polarity by adding a small percentage of a more polar solvent like methanol to your ethyl acetate/hexane mixture. Start with a low percentage (e.g., 1-5%) and optimize the ratio based on the resulting Rf values.
Q4: I'm observing significant tailing of my compound spot on the TLC plate and column fractions. What causes this and how can I fix it?
A4: Tailing is often an issue with compounds that can interact strongly with the acidic silica gel stationary phase. The nitrile and ketone functionalities in this compound can lead to such interactions.[1] To mitigate tailing, you can add a small amount (0.5-1%) of a modifier like triethylamine to your mobile phase to deactivate the acidic sites on the silica gel.[1]
Q5: What are the common impurities I should expect from the synthesis of this compound?
A5: Common impurities can originate from starting materials or side reactions.[6] For instance, if synthesized from the acylation of acetonitrile, unreacted starting materials and by-products of self-condensation could be present. If water is present during synthesis or work-up, hydrolysis of the nitrile to the corresponding carboxylic acid can occur.[1]
Q6: Is this compound stable on silica gel?
A6: While many compounds are stable, some, particularly those sensitive to acid, can degrade on silica gel.[7][8] Beta-ketonitriles can be susceptible to decomposition, especially if left on the column for extended periods. It is advisable to perform the chromatography as efficiently as possible and not let the compound sit on the column for an unnecessarily long time. A 2D TLC can be performed to check for on-plate degradation, which can be indicative of instability on the column.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Poor or No Separation | Incorrect Solvent System: The polarity of the mobile phase is either too high (all compounds elute together) or too low (compounds do not move). | Optimize the mobile phase using TLC. Test a gradient of solvent mixtures (e.g., increasing percentages of ethyl acetate in hexanes) to find the optimal separation window. Aim for a ΔRf of at least 0.2 between this compound and its closest impurity.[1] |
| Column Overloading: Too much crude sample has been loaded onto the column relative to the amount of silica gel. | Use a silica gel to crude product weight ratio of at least 50:1. For difficult separations, this ratio may need to be increased. | |
| Improper Column Packing: The column is not packed uniformly, leading to channeling and poor separation. | Ensure the silica gel is packed as a homogenous slurry and that there are no air bubbles or cracks in the stationary phase. Tapping the column gently during packing can help settle the silica gel evenly. | |
| Compound Crashing/Precipitating on the Column | Low Solubility in Mobile Phase: The compound is not soluble enough in the initial, less polar mobile phase. | Load the sample onto the column using a "dry loading" technique. Pre-adsorb the crude material onto a small amount of silica gel before adding it to the top of the column.[9] |
| Low Yield of Purified Product | Irreversible Adsorption: The polar nature of this compound may cause it to bind strongly to the silica gel. | If tailing is observed, add a modifier like triethylamine to the eluent.[1] Consider using a more polar solvent system to ensure complete elution of the compound. |
| Product Degradation: The compound may be unstable on the acidic silica gel. | Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate).[3] Neutralizing the silica gel with triethylamine prior to the separation can also be beneficial.[8] | |
| Co-elution with an Impurity: An impurity with a similar polarity is eluting with the product. | If a single solvent system does not provide adequate separation, a gradient elution may be necessary. Start with a less polar mobile phase and gradually increase the polarity to resolve the compounds. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline).
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate (start with a 4:1 ratio). Ensure the solvent level is below the baseline. Cover the chamber.
-
Analysis: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Optimization: Calculate the Rf value (distance traveled by the spot / distance traveled by the solvent front).[10] Adjust the solvent ratio to achieve an Rf of ~0.3 for this compound.
Quantitative Data: TLC Solvent Systems
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf of this compound (estimated) | Observations |
| 90:10 | < 0.1 | Little to no movement from the baseline. |
| 70:30 | 0.2 - 0.3 | Good starting point for column chromatography. |
| 50:50 | 0.4 - 0.5 | May result in faster elution but potentially poorer separation from less polar impurities. |
| 30:70 | > 0.6 | Likely too polar for good separation from more polar impurities. |
Note: These are estimated values. Actual Rf values should be determined experimentally.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column (Slurry Method): In a beaker, mix silica gel with the initial, least polar eluent determined by TLC (e.g., 80:20 hexanes:ethyl acetate) to form a slurry.[1] Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the packed silica.
-
Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.[1] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent system. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.[1]
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. columbia.edu [columbia.edu]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. community.wvu.edu [community.wvu.edu]
Technical Support Center: Recrystallization of 3-Oxopropanenitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 3-Oxopropanenitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for my this compound derivative?
A1: The key is to find a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] Due to the polar nature of the ketone and nitrile functional groups, moderately polar solvents are often a good starting point.[2] A systematic approach to solvent screening with small amounts of your compound is highly recommended.[2]
Q2: What are the advantages of using a mixed-solvent system for recrystallization?
A2: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[2] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent or "anti-solvent" (in which it is insoluble) dropwise to the hot solution until turbidity is observed.[2] This allows for fine-tuning of the solubility and can often induce the formation of high-quality crystals.
Q3: Should I be concerned about the reactivity of my this compound derivative with certain solvents?
A3: Yes, while many common recrystallization solvents are relatively inert, it is important to consider the potential for reactivity. For instance, highly protic solvents like methanol or ethanol could potentially form ketals with the ketone group under certain conditions, although this is generally not a major concern during standard recrystallization. Always ensure your chosen solvent will not react with your solute.
Q4: How can I remove colored impurities during recrystallization?
A4: If your solution is colored due to high molecular weight impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration.[3]
Troubleshooting Guide
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," the formation of a liquid phase instead of solid crystals, can occur if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated. To resolve this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool very slowly. You can do this by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate.
-
If the problem persists, consider using a lower-boiling point solvent or a different solvent system altogether.
Q2: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
A2: A lack of crystal formation is often due to supersaturation. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[4]
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield can result from several factors:
-
Using too much solvent: Always use the minimum amount of hot solvent necessary to dissolve your compound.[4]
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated and perform the filtration quickly.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.[2]
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.[4]
Suggested Solvent Systems for Screening
The choice of solvent will depend on the specific substituents on the this compound derivative. The following table provides a starting point for solvent screening based on the general polarity of the derivative.
| Derivative Polarity | Suggested Single Solvents | Suggested Mixed-Solvent Systems (Good/Poor) |
| High | Water, Ethanol, Methanol | Ethanol/Water, Acetone/Water |
| Medium | Ethyl Acetate, Acetone, Isopropanol, Acetonitrile | Toluene/Hexane, Ethyl Acetate/Hexane, Dichloromethane/Hexane |
| Low | Toluene, Dichloromethane, Diethyl Ether | Diethyl Ether/Hexane, Toluene/Petroleum Ether |
Detailed Experimental Protocol: Recrystallization of a this compound Derivative
This protocol outlines a general procedure for the recrystallization of a solid this compound derivative.
1. Solvent Selection (Small-Scale) a. Place approximately 20-30 mg of the crude compound into a small test tube. b. Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage. c. Gently heat the test tube. The compound should dissolve completely in a minimal amount of the hot solvent. d. Allow the solution to cool to room temperature, and then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
2. Dissolution (Large-Scale) a. Place the crude this compound derivative into an Erlenmeyer flask. b. Add a minimal amount of the selected recrystallization solvent. c. Gently heat the mixture on a hot plate with stirring. d. Continue to add small portions of the hot solvent until the compound has completely dissolved.
3. Hot Filtration (Optional) a. If insoluble impurities are present, or if activated charcoal was used for decolorization, perform a hot gravity filtration. b. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.
4. Crystallization a. Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Crystal Collection and Washing a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying a. Allow the crystals to dry on the filter paper by drawing air through the Büchner funnel for several minutes. b. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.
Visualizations
References
troubleshooting low yield in 3-Oxopropanenitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Oxopropanenitrile.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the most common causes?
Low yields in this compound synthesis can stem from several factors. The most common issues include suboptimal reaction conditions, reagent quality, and the inherent instability of the product. Key areas to investigate are the choice and handling of the base, reaction temperature and time, and the purity of starting materials. Additionally, β-ketonitriles can be susceptible to side reactions like hydrolysis and polymerization, especially under harsh conditions.
Q2: I am observing the formation of byproducts. What are the likely side reactions?
The primary side reactions in this synthesis are hydrolysis and polymerization. Hydrolysis of the nitrile group can occur in the presence of water, especially under acidic or basic conditions, leading to the formation of a carboxylic acid or amide.[1] Polymerization of the cyanopyridine can also be an issue, particularly at elevated temperatures, resulting in a viscous reaction mixture and low yield of the desired product.[1]
Q3: How can I minimize the hydrolysis of the nitrile group during the reaction?
To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. If an aqueous work-up is necessary, it should be performed at a low temperature and as quickly as possible. Using a buffered system to maintain a neutral or near-neutral pH can also be beneficial.[1]
Q4: My reaction mixture is turning dark and viscous. What could be the cause?
A darkening and viscous reaction mixture is often an indication of polymerization or decomposition of the product or starting materials. This can be caused by excessive heat or a prolonged reaction time. It is important to maintain strict control over the reaction temperature and to monitor the reaction's progress to avoid extended heating after completion.[1]
Q5: What is the best method to purify crude this compound?
Purification of this compound is typically achieved through column chromatography on silica gel or recrystallization. The choice of method depends on the nature of the impurities. An initial aqueous work-up can help remove salts and water-soluble impurities.
Troubleshooting Guide
Low Yield or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Inefficient Base | The choice of base is critical in a Claisen-type condensation. Stronger bases like sodium hydride or sodium amide often give higher yields than sodium ethoxide.[2] |
| Suboptimal Temperature | The reaction may require specific temperature control. For Claisen-type condensations, the reaction may need to be heated to reflux. Monitor the reaction by TLC to determine the optimal temperature. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, the reaction time may need to be extended. |
| Poor Quality Reagents | Ensure that all reagents, especially the ester and nitrile, are of high purity and anhydrous. Impurities can interfere with the reaction. |
| Product Instability | This compound can be unstable. Minimize the time between the completion of the reaction and purification. Store the purified product under appropriate conditions (cool, dry, and inert atmosphere). |
Formation of Byproducts
| Possible Cause | Suggested Solution |
| Hydrolysis | Use anhydrous solvents and reagents. If an aqueous work-up is necessary, keep it brief and at a low temperature.[1] |
| Polymerization | Maintain strict temperature control and avoid overheating. Monitor the reaction and stop it once the starting material is consumed to prevent prolonged heating.[1] |
| Self-Condensation of Ester | If the ester can undergo self-condensation, consider using a non-enolizable ester or a different synthetic route. |
Experimental Protocols
Protocol 1: Claisen-Type Condensation using Sodium Ethoxide
This protocol describes a general procedure for the condensation of an ester with acetonitrile.
Materials:
-
Ethyl acetate (1.0 eq)
-
Acetonitrile (2.0 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol and sodium ethoxide.
-
Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.
-
Add acetonitrile to the solution and stir for 15 minutes.
-
Add ethyl acetate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield this compound.[3]
Protocol 2: Synthesis via N-acylation of an Amine
This protocol is for the synthesis of a 3-oxo-3-(substituted)propanenitrile from an amine and ethyl cyanoacetate.
Materials:
-
Amine (e.g., Azepane) (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the amine, ethyl cyanoacetate, and toluene.
-
Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain for 12-18 hours.
-
Monitor the progress of the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.[4]
Data Presentation
The following table summarizes representative reaction conditions for the synthesis of β-ketonitriles, analogous to this compound. Yields can vary depending on the specific substrates and reaction scale.
| Method | Catalyst/Reagent | Reaction Type | Typical Conditions | Reported Yields (Analogous Reactions) |
| Lewis Acid Catalysis | Mg(ClO₄)₂, Sc(OTf)₃, AlCl₃, FeCl₃ | Friedel-Crafts Acylation | Anhydrous solvent (e.g., CH₂Cl₂, DCE), Room temperature to moderate heating | 60-90% |
| Base Catalysis | NaH, K₂CO₃, NaOEt | Claisen-type Condensation | Anhydrous solvent (e.g., THF, EtOH), Room temperature to reflux | 40-85% |
| n-Butyllithium | n-BuLi | Anion Acylation | Anhydrous THF, -78 °C to room temperature | 39% |
Visualizations
References
identifying and removing impurities in 3-Oxopropanenitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxopropanenitrile and related compounds. Our aim is to help you identify and resolve common issues related to impurities and reaction inefficiencies.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in this compound reactions?
A1: Impurities in this compound reactions can generally be categorized as follows:
-
Organic Impurities: These can arise from starting materials, side reactions, intermediates, and degradation products. Common organic impurities include unreacted starting materials (e.g., esters, nitriles), by-products from side reactions like self-condensation of the nitrile, and hydrolysis products (e.g., carboxylic acids).[1]
-
Inorganic Impurities: These may include reagents, catalysts, heavy metals, or inorganic salts used during the synthesis or work-up process.[2]
-
Residual Solvents: Solvents used in the reaction or purification steps can remain in the final product.[2]
Q2: How can I detect the presence of these impurities in my reaction mixture?
A2: A combination of analytical techniques is typically employed for impurity profiling:[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a primary method for assessing the purity of the synthesized compound and separating it from impurities.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass analysis of mass spectrometry to identify the molecular weights of impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the desired product and for identifying and quantifying impurities.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents.[2][3]
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction and get a preliminary idea of the number of components in the mixture.[7]
Q3: My this compound product is unstable. What could be the cause?
A3: this compound and related β-ketonitriles can be susceptible to degradation.[8] Potential causes for instability include:
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile or keto group.
-
Elevated Temperatures: High temperatures during the reaction or purification can cause decomposition.
-
Exposure to Air/Light: Some compounds may be sensitive to oxidation or photodegradation. Storing the compound under an inert atmosphere and protected from light is recommended.[9]
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.[10] - Ensure all reagents, especially the base, are active and used in the correct stoichiometry. For instance, in Claisen-type reactions, a strong enough base (e.g., sodium ethoxide, potassium tert-butoxide) is crucial for the deprotonation of the nitrile.[11] |
| Side Reactions | - Optimize reaction temperature; excessively high temperatures can favor side product formation.[1] - In Claisen-Schmidt condensations, self-condensation of the enolizable ketone is a common side reaction.[12] Consider the order of addition of reagents. |
| Product Degradation | - Work-up the reaction under neutral or near-neutral pH to avoid acid/base-catalyzed hydrolysis. - Minimize exposure to high temperatures during solvent removal. |
| Moisture in Reaction | - Use anhydrous solvents and reagents, as water can quench the base and lead to hydrolysis.[13] |
Problem 2: Presence of Unexpected Peaks in HPLC/NMR Analysis
| Possible Cause | Identification & Removal Strategy |
| Unreacted Starting Materials | Identification: Compare the retention times (HPLC) or chemical shifts (NMR) with those of the starting materials. Removal: Purify the crude product using column chromatography or recrystallization.[5] |
| Self-Condensation Product | Identification: Characterize the byproduct using LC-MS and NMR. The mass will correspond to a dimer of the nitrile starting material minus a molecule of ammonia or water. Removal: Optimize reaction conditions (e.g., lower temperature, slow addition of base) to minimize its formation. Purification can be achieved by column chromatography. |
| Hydrolysis Product (Carboxylic Acid) | Identification: The presence of a broad peak in ¹H NMR and a characteristic carbonyl peak in ¹³C NMR. Mass spectrometry will show a mass corresponding to the hydrolyzed product. Removal: An aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up can remove acidic impurities. |
| Residual Solvents | Identification: A sharp singlet in ¹H NMR corresponding to a common laboratory solvent (e.g., acetone, ethyl acetate). GC-MS is the definitive method for identification and quantification.[3] Removal: Dry the product under high vacuum. For high-boiling point solvents, co-evaporation with a lower-boiling point solvent may be effective. |
Experimental Protocols
Protocol 1: General Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel (e.g., 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a glass column with silica gel (e.g., 60-120 mesh), using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to create a slurry and pack the column.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound product and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter.[4]
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (often around 210-254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Visual Guides
Caption: General workflow for synthesis, purification, and analysis.
Caption: Troubleshooting guide for low product yield.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. EP1316546A1 - Process for the preparation of beta-ketonitriles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 8. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. benchchem.com [benchchem.com]
- 11. Claisen Condensation [organic-chemistry.org]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of β-Ketonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of β-ketonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of β-ketonitriles from esters and nitriles?
A1: The most prevalent side reactions include:
-
Intermolecular Aldol Condensation: The enolate of the starting nitrile or the product β-ketonitrile can react with another molecule of the ester or β-ketonitrile, leading to dimers and oligomers.[1]
-
Thorpe-Ziegler Reaction: This is a self-condensation of the starting nitrile, leading to the formation of β-enaminonitriles.
-
Amidine Formation: When using amide bases like sodium amide, the base can act as a nucleophile and react with the nitrile group to form an amidine byproduct.[1]
-
Base-Catalyzed Ester Alcoholysis/Saponification: The alkoxide base can react with the starting ester, leading to transesterification or hydrolysis of the ester, which reduces the yield of the desired product.[1][2]
-
Product Dimerization/Polymerization: The β-ketonitrile product, being more acidic than the starting nitrile, can be deprotonated and undergo self-condensation or polymerization.[1]
-
Ring-Opening Polymerization: When using lactones as starting materials, undesirable ring-opening polymerization can occur.[1]
Q2: How can I minimize the formation of these side products?
A2: Several strategies can be employed to suppress side reactions:
-
Use of Additives: The addition of a catalytic amount of isopropanol (IPA) or 18-crown-6 has been shown to significantly reduce the formation of side products.[1][3] IPA is thought to quench reactive enolates and alkoxide anions, preventing further reactions.[1]
-
Choice of Base: Potassium tert-butoxide (KOt-Bu) is an effective and inexpensive base for this transformation.[1][3] The use of sodium amide should be approached with caution due to the potential for amidine formation.[1]
-
Control of Reaction Temperature: Running the reaction at ambient temperature can often minimize side reactions that are favored at higher temperatures.[1]
-
Stoichiometry: Using an appropriate excess of the nitrile can help to drive the reaction towards the desired product.
Q3: My reaction is sluggish or not proceeding to completion. What could be the issue?
A3: Low reactivity can be due to several factors:
-
Incomplete Deprotonation of the Nitrile: The base may not be strong enough or may be of poor quality. Ensure the base is fresh and handled under anhydrous conditions.
-
Poor Solubility: The base or the generated nitrile anion may have low solubility in the reaction solvent. The addition of IPA can help to increase the solubility of the base and the nitrile salt.[1]
-
Steric Hindrance: Highly substituted esters or nitriles may react more slowly. In such cases, longer reaction times or a slight increase in temperature might be necessary, but this should be balanced against the potential for increased side reactions.
Q4: I am observing a complex mixture of products in my crude reaction. How can I identify the major byproducts?
A4: A combination of spectroscopic techniques can be used for identification:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for identifying the structures of the main components in your mixture. Characteristic signals for aldol adducts, amidines, or unreacted starting materials can often be identified.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can help to determine the molecular weights of the different components in the mixture, aiding in their identification.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The presence of characteristic functional group absorptions (e.g., O-H for aldol products, N-H for amidines) can provide clues.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of β-Ketonitrile | - Incomplete reaction. - Significant side product formation. - Product loss during workup. | - Add a catalytic amount of isopropanol (IPA) (e.g., 20 mol%) to the reaction mixture.[1] - Consider using 18-crown-6 (10 mol%) as an alternative additive, especially for thiophene-substituted substrates.[1] - Ensure the use of a high-quality, strong base like KOt-Bu. - For volatile products, be cautious during solvent removal. |
| Formation of a Viscous Oil or Gummy Precipitate | - Polymerization or oligomerization of the starting materials or product. | - Add IPA to the reaction mixture to suppress enolization and subsequent polymerization.[1] - Ensure the reaction is run at an appropriate temperature (ambient is often preferred). |
| Presence of Carboxylic Acid Byproduct | - Base-catalyzed hydrolysis of the starting ester (saponification). | - Use anhydrous reaction conditions. - Minimize the amount of any protic species other than the intended additive (like IPA). |
| Formation of Amidine Byproduct | - Use of sodium amide as the base. | - Switch to a non-nucleophilic strong base such as potassium tert-butoxide (KOt-Bu).[1] |
| Reaction Mixture Shows a Complex Profile on TLC/NMR | - Multiple side reactions occurring simultaneously (e.g., aldol, dimerization). | - Add a catalytic amount of IPA or 18-crown-6 to improve selectivity.[1] - Optimize the reaction temperature, starting with ambient conditions. - Vary the stoichiometry of the reactants and base. |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of additives and reaction conditions on the yield of β-ketonitriles.
Table 1: Effect of Additives on the Yield of a Thiophene-Substituted β-Ketonitrile[1]
| Additive (mol%) | Solvent | Yield (%) |
| IPA (10) | MTBE | 38 |
| 18-crown-6 (10) | MTBE | 55 |
| 18-crown-6 (10) | 2-MeTHF | 67 |
Table 2: Selected Yields of β-Ketonitriles Synthesized using KOt-Bu with IPA[1]
| Starting Ester | Product | Yield (%) |
| Ethyl 2-propylpentanoate | 2-(2-propylpentanoyl)acetonitrile | 76 |
| Ethyl cyclohexanecarboxylate | 2-(cyclohexanecarbonyl)acetonitrile | 68 |
| Ethyl cinnamate | Cinnamoylacetonitrile | 64 |
Experimental Protocols
General Protocol for the Synthesis of β-Ketonitriles from Esters and Acetonitrile using Potassium tert-Butoxide and Isopropanol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ester (1.0 equiv)
-
Acetonitrile (2.0 equiv)
-
Potassium tert-butoxide (KOt-Bu) (2.0 equiv)
-
Isopropanol (IPA) (0.2 equiv)
-
Anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ester (1.0 equiv) and anhydrous THF (or 2-MeTHF).
-
Addition of Reagents: Add acetonitrile (2.0 equiv) and isopropanol (0.2 equiv) to the solution.
-
Initiation of Reaction: While stirring, add potassium tert-butoxide (2.0 equiv) portion-wise at room temperature. The reaction mixture may become heterogeneous.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting ester is consumed. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-ketonitrile.
Troubleshooting Notes for the Protocol:
-
If the reaction is slow: A gentle warming (e.g., to 40 °C) can be attempted, but this may increase side product formation.
-
If a precipitate forms and stirring is difficult: Add more anhydrous solvent to aid stirring.
-
During workup, if an emulsion forms: Add more brine to the separatory funnel to help break the emulsion.
Visualizations
Caption: Overview of desired and side reaction pathways in β-ketonitrile synthesis.
Caption: A troubleshooting workflow for improving β-ketonitrile synthesis yields.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3-Oxopropanenitrile Synthesis
Welcome to the technical support center for the synthesis of 3-Oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to address common challenges encountered during the synthesis of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include Claisen-type condensation reactions, acylation of active nitriles, and electrophilic cyanoacetylation.[1]
-
Claisen-type Condensation: This involves the reaction of an ester with acetonitrile in the presence of a strong base.[2][3]
-
Acylation of Active Nitriles: Acetonitrile can be acylated with esters or lactones using a strong base.[1]
-
Electrophilic Cyanoacetylation: This method introduces the cyanoacetyl group onto heterocyclic or aromatic systems using a mixed anhydride and a Lewis acid catalyst.[1][4]
Q2: How do I choose the right base for a Claisen-type condensation to synthesize this compound?
A2: The choice of base is critical and depends on the specific ester and desired reaction conditions. Stronger bases often lead to higher yields.[3]
-
Sodium Hydride (NaH): A strong and commonly used base. It requires anhydrous conditions and is often used at reflux temperatures.[2]
-
n-Butyllithium (n-BuLi): A very strong base that allows for reactions at low temperatures (e.g., -78 °C), which can improve selectivity. It is pyrophoric and requires careful handling.[2][5]
-
Sodium Ethoxide (NaOEt): A classic base for Claisen condensations, often used when the corresponding ethyl ester is a starting material to avoid transesterification.[3][5]
Q3: My reaction to synthesize a this compound derivative is not working. What are some common reasons for failure?
A3: Reaction failures can often be attributed to several factors:
-
Moisture: Strong bases like NaH and n-BuLi are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Inactivity: The base may have degraded due to improper storage. Use a fresh bottle or titrate the solution (for n-BuLi).
-
Insufficiently Strong Base: The pKa of acetonitrile is around 25. The base must be strong enough to deprotonate it effectively. For some substrates, a weaker base may not be sufficient.[6]
-
Steric Hindrance: Bulky groups on the ester can hinder the nucleophilic attack of the acetonitrile anion.[7]
Q4: I am getting a low yield in my this compound synthesis. How can I improve it?
A4: Low yields can be addressed by optimizing several parameters:
-
Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). Adjusting the temperature might also be necessary; some reactions require heating, while others need low temperatures to prevent side reactions.[8]
-
Stoichiometry: The molar ratio of the reactants is crucial. For Claisen-type condensations, using a slight excess of acetonitrile and the base can sometimes improve yields.[9]
-
Purity of Reagents: Impurities in starting materials can interfere with the reaction. Purify starting materials if necessary.[8]
Troubleshooting Guides
Issue 1: The reaction mixture turns dark or black.
-
Possible Cause: Decomposition of starting materials or product, often due to excessively high temperatures or a highly reactive base.
-
Troubleshooting Steps:
-
Lower the Temperature: If the reaction is being heated, try running it at a lower temperature for a longer period. For reactions with highly reactive bases like n-BuLi, ensure the temperature is maintained at -78 °C during addition.
-
Slower Addition of Reagents: Add the base or other reactive reagents dropwise to control any exothermic processes.
-
Check for Air Leaks: If using air-sensitive reagents, ensure your apparatus is properly sealed under an inert atmosphere (Nitrogen or Argon).
-
Issue 2: The product is an oil instead of a solid, making purification difficult.
-
Possible Cause: Residual solvent or impurities can prevent crystallization.
-
Troubleshooting Steps:
-
Trituration: Try adding a non-polar solvent like hexanes to your crude oil and scratching the side of the flask with a glass rod to induce crystallization.
-
Purification: If trituration fails, purify the oil using column chromatography to remove impurities.
-
Solvent Removal: Ensure all solvent has been removed from the crude product under high vacuum before attempting crystallization.
-
Issue 3: Formation of multiple products observed by TLC or NMR.
-
Possible Cause: Side reactions such as self-condensation of the starting ester or dialkylation of acetonitrile.
-
Troubleshooting Steps:
-
Control Stoichiometry: To minimize self-condensation, you can try adding the ester slowly to the deprotonated acetonitrile. To avoid dialkylation, use a controlled amount of the alkylating agent in syntheses of derivatives.[6]
-
Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the desired product.
-
Choice of Base: A less reactive base might reduce the occurrence of side reactions.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile [2][5]
| Parameter | Protocol 1: n-Butyllithium (n-BuLi) | Protocol 2: Sodium Hydride (NaH) |
| Starting Materials | Ethyl 3-furancarboxylate, Acetonitrile | Ethyl 3-furancarboxylate, Acetonitrile |
| Base | n-Butyllithium (n-BuLi) | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) / Hexane | Benzene |
| Temperature | -78 °C | Reflux |
| Reaction Time | 3 hours | 4 hours |
| Reported Yield | 39% | 50% (for a pyridyl analogue) |
| Work-up | Acid quench | Aqueous work-up and extraction |
Table 2: Catalyst Comparison for Electrophilic Cyanoacetylation [5]
| Catalyst/Reagent | Reaction Type | Typical Conditions | Reported Yields (Analogous Reactions) | Advantages | Disadvantages |
| Mg(ClO₄)₂, Sc(OTf)₃, AlCl₃, FeCl₃ | Friedel-Crafts Acylation | Anhydrous solvent (e.g., CH₂Cl₂), Room temp to moderate heating | 60-90% | Catalytic amounts, mild conditions, good functional group tolerance | Moisture sensitive, potential for side reactions |
| NaH, K₂CO₃, NaOEt | Claisen-type Condensation | Anhydrous solvent (e.g., THF, EtOH), Room temp to reflux | 50-85% | Readily available and inexpensive bases, well-established | Requires stoichiometric amounts in some cases, potential for self-condensation |
| n-Butyllithium | Acylation of a lithiated species | Anhydrous THF, Low temperature (-78 °C) | ~40% | Well-defined reaction pathway | Pyrophoric, cryogenic conditions, lower yields |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-type Condensation using Sodium Hydride
This protocol is adapted from procedures for the synthesis of 3-oxoalkanenitriles.[10]
Materials:
-
An appropriate ester (e.g., Ethyl formate, 1.0 eq)
-
Acetonitrile (1.5 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an argon atmosphere, add NaH to a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask.
-
Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Slowly add acetonitrile dropwise to the stirred suspension. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add the ester dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with 1M HCl until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile using n-Butyllithium[5]
Materials:
-
Acetonitrile (2.0 eq)
-
n-Butyllithium (n-BuLi, 2.0 eq) in hexanes
-
Ethyl 3-furoate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve acetonitrile in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the n-BuLi solution dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Acylation: Add a solution of ethyl 3-furoate in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Crystallization of 3-Oxopropanenitrile Products
Welcome to the technical support center for the crystallization of 3-Oxopropanenitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of these valuable chemical intermediates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid in obtaining high-quality crystalline products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound products?
A1: this compound and its derivatives are often polar molecules due to the presence of the nitrile and carbonyl groups. This polarity can lead to several crystallization challenges:
-
High solubility in polar solvents: This can make it difficult to achieve the supersaturation necessary for crystallization.
-
"Oiling out": The compound may separate from the solution as a liquid (an oil) rather than a solid, especially if the solution is cooled too quickly or if impurities are present.[1]
-
Formation of small or poorly defined crystals: Rapid crystallization can lead to the formation of fine needles or an amorphous solid, which can be difficult to handle and may have lower purity.[1]
-
Hygroscopicity: The polar nature of these compounds can make them prone to absorbing moisture from the atmosphere, which can inhibit crystallization or affect crystal quality.
Q2: How do I select an appropriate solvent for the crystallization of a this compound derivative?
A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A general rule of thumb is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents. For this compound products, moderately polar solvents are often a good starting point. It is recommended to perform a solvent screen with a range of solvents of varying polarities.
Q3: What are common impurities to be aware of during the crystallization of this compound?
A3: Impurities can significantly hinder crystallization by disrupting crystal lattice formation. Common impurities may include:
-
Starting materials: Unreacted reagents from the synthesis, such as cyanoacetic acid derivatives or acylating agents.[2]
-
Byproducts of the synthesis: Depending on the synthetic route, byproducts such as those from side reactions or decomposition may be present. For example, in syntheses involving strong bases, byproducts from base-mediated side reactions can be an issue.
-
Water: Due to the polar nature of the product, water can be a significant impurity that is difficult to remove and can inhibit crystallization.
-
Solvent residues: Residual solvents from the reaction or workup can also act as impurities.
Q4: Can temperature cycling help improve crystal quality?
A4: Yes, temperature cycling, or thermocycling, can be a useful technique. This involves slowly cycling the temperature of the solution around the saturation point. This process can help to dissolve smaller, less perfect crystals and allow for the growth of larger, more stable crystals over time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound products.
| Problem | Potential Causes | Solutions |
| Product "oils out" instead of crystallizing. | 1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. Presence of impurities depressing the melting point. 4. The boiling point of the solvent is higher than the melting point of the solute. | 1. Add a small amount of additional solvent to reduce the concentration. 2. Allow the solution to cool more slowly to room temperature before placing it in a cold bath. Insulating the flask can help. 3. Attempt further purification of the crude product (e.g., column chromatography). 4. Select a lower-boiling point solvent. |
| No crystals form upon cooling. | 1. The solution is not sufficiently supersaturated (too much solvent). 2. Lack of nucleation sites. 3. The compound is too soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and try cooling again.[1] 2. Try scratching the inside of the flask with a glass rod at the air-solvent interface. Add a seed crystal of the pure compound if available. 3. Re-evaluate your choice of solvent. Consider using an anti-solvent to induce precipitation. |
| Crystals are very small (fine needles or powder). | 1. Crystallization occurred too rapidly. 2. High degree of supersaturation. | 1. Slow down the cooling rate. 2. Use a slightly larger volume of solvent to achieve a less supersaturated solution. 3. Consider a different crystallization technique, such as vapor diffusion, which often promotes slower crystal growth. |
| Low recovery of crystalline product. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Use the minimum amount of hot solvent necessary to dissolve the compound. 3. Pre-heat the filtration apparatus (funnel and filter paper) before filtering the hot solution. |
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative guide to solvent selection based on polarity. Researchers should perform experimental solubility tests to determine the optimal solvent for their specific this compound derivative.
Table 1: Qualitative Solubility and Solvent Selection Guide
| Solvent Polarity | Example Solvents | Expected Solubility of this compound Products | Suitability for Crystallization |
| High | Water, Methanol, Ethanol | High solubility, even at room temperature. | Generally poor for single-solvent crystallization. May be used as the "good" solvent in a solvent/anti-solvent system. |
| Medium | Acetone, Acetonitrile, Ethyl Acetate | Moderate to high solubility when hot, lower solubility when cold. | Often good candidates for single-solvent crystallization. |
| Low | Toluene, Hexane, Diethyl Ether | Low to negligible solubility. | Can be effective as anti-solvents to induce precipitation when added to a solution of the compound in a more polar solvent. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This is the most common method for purifying solids.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound product. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be placed in an insulated container.
-
Crystal Formation: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Vapor Diffusion Crystallization
This method is useful for obtaining high-quality single crystals, especially when only a small amount of material is available.
-
Preparation: Dissolve the this compound product in a minimal amount of a "good" solvent (a solvent in which it is readily soluble) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a jar or a beaker sealed with parafilm). The larger container should contain a layer of a "poor" or "anti-solvent" (a volatile solvent in which the compound is insoluble).
-
Diffusion: Over time, the vapor of the anti-solvent will slowly diffuse into the solution in the small vial. This gradual change in solvent composition will reduce the solubility of the compound, leading to slow crystal growth.
-
Incubation: Allow the setup to stand undisturbed for several hours to days.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Mandatory Visualizations
Caption: A troubleshooting workflow for common crystallization issues.
Caption: Relationship between solvent polarity, temperature, and crystallization outcome.
References
Technical Support Center: Reproducibility of 3-Oxopropanenitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 3-Oxopropanenitrile (also known as cyanoacetaldehyde) synthesis protocols. Given the inherent instability of the target compound, this guide emphasizes common challenges and strategies for successful synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Several methods are employed for the synthesis of this compound, each with its own advantages and challenges. The most common approaches include:
-
Claisen-type condensation: This involves the reaction of acetonitrile with an acylating agent like ethyl formate in the presence of a strong base.[1]
-
Ring-opening of isoxazole: Treatment of isoxazole with a base such as sodium ethoxide can yield this compound.
-
Oxidation of 3-aminopropionitrile: This method provides an alternative route to the target molecule.
-
Synthesis via stable precursors: Due to the instability of this compound, it is often synthesized and used in situ, or prepared as a more stable acetal derivative which can be hydrolyzed to the aldehyde when needed.[2]
Q2: Why is my yield of this compound consistently low?
A2: Low yields are a frequent issue in this compound synthesis and can be attributed to several factors:
-
Product Instability: this compound is prone to polymerization and hydrolysis, especially under basic or acidic conditions and at elevated temperatures.[3]
-
Incomplete Reaction: The reaction may not have gone to completion due to issues with reagent quality, reaction time, or temperature.
-
Side Reactions: Besides polymerization and hydrolysis, other side reactions can consume starting materials or the product.[1]
-
Workup and Purification Losses: The volatile and unstable nature of the product can lead to significant losses during extraction, concentration, and purification.
Q3: My this compound product appears as a viscous oil or solidifies unexpectedly. What is happening?
A3: This is a strong indication of polymerization. This compound readily polymerizes, especially in the presence of impurities, or upon standing. To mitigate this, it is crucial to use the product immediately after synthesis or to convert it to a more stable derivative if storage is necessary. Adding a polymerization inhibitor, like a small amount of ammonium acetate, might also be beneficial.[4]
Q4: How can I purify crude this compound?
A4: Purification is challenging due to the compound's instability.
-
Distillation: Vacuum distillation at low temperatures can be attempted, but there is a high risk of polymerization.
-
Chromatography: Column chromatography on silica gel can be used, but prolonged contact with the stationary phase can lead to decomposition. It's advisable to use a quick filtration through a silica plug.
-
Bisulfite Adduct Formation: A common strategy for purifying unstable aldehydes is to form a solid bisulfite adduct, which can be isolated and washed. The aldehyde can then be regenerated from the adduct under controlled conditions.[5][6]
Q5: What are the key safety precautions when handling this compound?
A5: this compound and its precursors can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Due to its reactivity, handle with care to avoid uncontrolled polymerization.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Claisen-Type Condensation
| Possible Cause | Troubleshooting Steps |
| Inactive Base | Use a fresh, properly stored strong base (e.g., sodium ethoxide, sodium hydride). Ensure anhydrous reaction conditions as moisture will quench the base. |
| Insufficiently Strong Base | Consider using a stronger base like Lithium diisopropylamide (LDA) to ensure complete deprotonation of acetonitrile.[7] |
| Poor Quality Reagents | Use freshly distilled acetonitrile and ethyl formate. Impurities can inhibit the reaction. |
| Suboptimal Temperature | The reaction is typically carried out at low temperatures to control exotherms and side reactions. Optimize the temperature profile for your specific setup. |
| Inefficient Mixing | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if solids are present. |
Issue 2: Product Decomposition During Workup
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Nitrile or Keto Group | Work up the reaction at low temperatures. Use mild acidic or basic conditions for quenching and extraction, and minimize the duration of these steps.[8] |
| Polymerization | As soon as the reaction is complete, cool the mixture and proceed with workup immediately. Avoid high temperatures during solvent removal. Consider converting the crude product to a more stable acetal derivative. |
| Acid/Base Sensitivity | Neutralize the reaction mixture carefully to a pH of ~7 before extraction. |
Issue 3: Polymerization of the Product
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | Ensure all glassware is scrupulously clean and reagents are of high purity. |
| Elevated Temperatures | Store the purified product (if isolation is attempted) at low temperatures (-20°C or below) under an inert atmosphere.[9] |
| Exposure to Air/Moisture | Handle the product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. |
| Extended Storage | Use the product immediately after synthesis. If storage is necessary, consider converting it to a stable acetal derivative. |
Data Presentation
Table 1: Comparison of Synthesis Protocols for 3-Oxoalkanenitriles
| Parameter | Protocol 1: Claisen-type Condensation | Protocol 2: Ring Opening of Isoxazole |
| Starting Materials | Acetonitrile, Ethyl Formate | Isoxazole |
| Base | Sodium Ethoxide, Sodium Hydride, LDA | Sodium Ethoxide |
| Solvent | Anhydrous Ether, THF | Ethanol |
| Temperature | Low to ambient | Ice bath to room temperature |
| Reported Yields (for derivatives) | 64-76%[10] | Varies |
| Key Challenge | Controlling side reactions, product instability | Availability of starting material |
Table 2: Characteristic Spectroscopic Data for 3-Oxoalkanenitriles
| Technique | Functional Group | Characteristic Signal/Peak |
| IR Spectroscopy | C≡N (Nitrile) | Strong, sharp absorption at 2200–2250 cm⁻¹[9] |
| C=O (Ketone) | Strong absorption at 1700–1725 cm⁻¹ | |
| ¹H NMR Spectroscopy | -CH₂- (Methylene) | Singlet around δ 3.80-4.10 ppm[9][11] |
| ¹³C NMR Spectroscopy | C≡N (Nitrile) | Signal around δ 114-116 ppm |
| C=O (Ketone) | Signal around δ 185-198 ppm[11] | |
| -CH₂- (Methylene) | Signal around δ 30-40 ppm |
Experimental Protocols
Protocol 1: General Procedure for Claisen-Type Condensation of Acetonitrile and Ethyl Formate
! CAUTION: This reaction should be performed in a fume hood with appropriate PPE. Strong bases are corrosive and flammable.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add freshly prepared sodium ethoxide (1.1 equivalents) suspended in anhydrous diethyl ether.
-
Reagent Addition: Cool the suspension in an ice bath. A solution of anhydrous acetonitrile (1.2 equivalents) and freshly distilled ethyl formate (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel over 1-2 hours with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of dilute hydrochloric acid until the mixture is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).
-
Purification/Use: The crude this compound should be used immediately in the next step or purified quickly via a rapid filtration through a short plug of silica gel.
Protocol 2: General Procedure for the Synthesis of this compound Diethyl Acetal
! CAUTION: Handle all reagents in a fume hood with appropriate PPE.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-chloroacrylonitrile (1.0 equivalent) in absolute ethanol (used as both reagent and solvent).[2]
-
Base Addition: To the stirred solution, add a solution of sodium ethoxide (1.1 equivalents) in ethanol. An exotherm may be observed. Maintain the temperature below 30°C.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Neutralization: Neutralize the mixture with glacial acetic acid.
-
Workup: Filter off the precipitated sodium chloride. Evaporate the ethanol under reduced pressure.
-
Purification: The residual liquid can be purified by vacuum distillation to yield this compound diethyl acetal.[2]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US3138616A - Synthesis of acetals of cyanoacetaldehyde - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. CN103588626A - Method for preventing polymerization of acetaldehyde - Google Patents [patents.google.com]
- 5. Workup [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 10. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
managing scalability issues in 3-Oxopropanenitrile production
Welcome to the technical support center for 3-Oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis, purification, and scale-up of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound and related β-ketonitriles?
A1: Common synthetic routes to this compound and its derivatives include the acylation of active nitriles, condensation reactions, and the reaction of α-haloketones with cyanide ions.[1] One prevalent laboratory-scale method involves the condensation of a cyanoacetic acid ester with an appropriate amine to form N-substituted cyanoacetamides.[2] For instance, reacting ethyl cyanoacetate with an amine in a suitable solvent is a straightforward approach.[2] Another method is the reaction of ω-bromoacetophenone with sodium or potassium cyanide in the presence of a phase-transfer catalyst, which can yield 70% to 80% of 3-oxopropanenitriles.[1]
Q2: What are the primary challenges when scaling up the production of this compound derivatives?
A2: Scaling up production from the lab to an industrial scale introduces several challenges.[2] Key issues include managing exothermic reactions, as inefficient heat dissipation can lead to side reactions or a runaway reaction.[2] The impurity profile may also change at a larger scale, with side reactions like dimerization becoming more significant.[2] Furthermore, product isolation and purification methods that are effective on a small scale, such as column chromatography, are often impractical for large-scale production due to the large volumes of solvents required.[2]
Q3: What are the main stability concerns for this compound and its derivatives?
A3: The stability of this compound and its analogs is influenced by pH, temperature, light, and oxidizing agents.[3] The β-keto nitrile functional group is susceptible to hydrolysis under acidic or basic conditions.[3][4] The molecule can also undergo thermal decomposition and photodegradation.[3] For derivatives containing other sensitive moieties, such as a furan ring, there is a risk of ring-opening under strongly acidic conditions.[4]
Q4: What are the recommended storage conditions for this compound compounds?
A4: To ensure long-term stability, this compound and its derivatives should be stored in a cool, dark, and dry place.[3][4] It is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture, air, and light.[3][4] For optimal preservation, storage at temperatures below 15°C is recommended, and for some derivatives, storing in a freezer at -20°C is advised.[4][5]
Troubleshooting Guides
Low Product Yield
A low yield after synthesis and purification can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying and resolving the underlying issue.
Troubleshooting Low Yield
| Possible Cause | Recommendation | Citation |
| Incomplete Reaction | Verify reaction conditions such as temperature, time, and stoichiometry. Monitor reaction progress using techniques like TLC or GC to ensure completion. | [2][6] |
| Product Loss During Workup | Optimize the extraction solvent system to minimize product solubility in the aqueous phase. Use brine to break up emulsions during extraction. | [2][7] |
| Product Loss During Purification | If using recrystallization, avoid using excessive solvent, as this will keep more of the product dissolved. Wash the collected crystals with ice-cold solvent to minimize re-dissolving the product. | [8] |
| Substrate Instability | For syntheses involving sensitive substrates like glyceraldehyde, ensure it is freshly prepared and stored appropriately to prevent degradation. | [7] |
High Impurity Levels
The impurity profile of the final product can be affected by reaction conditions and the purity of starting materials.
Troubleshooting High Impurity Levels
| Possible Cause | Recommendation | Citation |
| Side Reactions | Maintain strict temperature control, as high temperatures can lead to an increase in side reactions. | [2] |
| Impure Starting Materials | Use high-purity starting materials to avoid introducing impurities that may react or be carried through to the final product. | [2] |
| Prolonged Reaction Time | Stop the reaction once the starting material is consumed to prevent the formation of degradation products. | [2] |
| Contamination | Ensure all reactors and handling equipment are thoroughly cleaned before use to prevent contamination that can affect product color and purity. | [2] |
Product Isolation and Purification Issues
Challenges in isolating and purifying the product are common, especially during scale-up.
Troubleshooting Isolation and Purification
| Issue | Possible Cause | Recommendation | Citation |
| Product is an Oil | The product may be a low-melting solid or an oil due to residual solvents or impurities. | Try to induce crystallization by seeding, cooling, or changing the solvent. Trituration with a non-polar solvent like hexanes can also be effective. If crystallization is not feasible, consider vacuum distillation if the product is thermally stable. | [2][6] |
| Difficulty with Crystallization | The chosen solvent may not be appropriate for recrystallization. | Screen various solvents to find one where the product is soluble when hot but sparingly soluble when cold. A two-solvent system can also be employed. | [6][8] |
| Poor Separation in Chromatography | The solvent system may not be optimal, or the column may be overloaded. | Conduct small-scale TLC experiments to determine the best solvent system for separation. Ensure the amount of crude product loaded onto the column is appropriate for its size. | [6] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of a this compound Derivative
This protocol is adapted from the synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile and serves as a general guideline.[2]
Materials:
-
Azepane (1.0 equivalent)
-
Ethyl cyanoacetate (1.05 equivalents)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane in ethanol.[2]
-
Slowly add ethyl cyanoacetate to the solution at room temperature.[2]
-
Heat the reaction mixture to reflux.[2]
-
Monitor the reaction progress by TLC or GC.[2]
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Remove the solvent under reduced pressure.[2]
-
Purify the crude product by vacuum distillation or column chromatography.[2]
Protocol 2: Scale-up Synthesis of a this compound Derivative
This protocol is based on a validated scale-up procedure for 3-(Azepan-1-yl)-3-oxopropanenitrile in a 100 L reactor.[9]
Quantitative Data for Scale-up Synthesis
| Parameter | Value | Units | Notes |
| Starting Materials | |||
| Ethyl Cyanoacetate | 10.0 | kg | 88.4 mol, 1.0 equiv. |
| Azepane | 9.6 | kg | 96.8 mol, 1.1 equiv. |
| Toluene | 50 | L | |
| Work-up Reagents | |||
| 2 M Hydrochloric Acid | 50 | L | To remove excess azepane. |
| Saturated Sodium Bicarbonate | 50 | L | To neutralize remaining acid. |
| Brine | 50 | L | To reduce water content. |
| Anhydrous Magnesium Sulfate | 5.0 | kg | Drying agent. |
| Recrystallization Solvents | |||
| Isopropanol | 20 | L | |
| n-Heptane | 40 | L |
Source: BenchChem Application Note[9]
Procedure:
-
Reactor Setup: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.[9]
-
Reagent Charging:
-
Reaction:
-
Work-up and Extraction:
-
Purification:
Protocol 3: Purification by Recrystallization
This protocol provides a general procedure for purifying crude this compound derivatives by recrystallization.[6]
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.[6]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.[6]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[6]
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for this compound synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for addressing low product yield.
Factors Affecting Stability
Caption: Key factors influencing product stability.
References
- 1. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Cyclopropyl-3-oxopropanenitrile | 118431-88-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
catalyst selection for improving 3-Oxopropanenitrile reaction efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on catalyst selection and troubleshooting for improving the reaction efficiency of 3-Oxopropanenitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing this compound and its derivatives?
A1: The main strategies for synthesizing β-ketonitriles like this compound fall into three major categories:
-
Base-Catalyzed Condensation: This involves the reaction of a nitrile precursor (like acetonitrile) with an ester or other carbonyl compound.[1][2] Strong bases deprotonate the nitrile to form a nucleophilic carbanion that attacks the carbonyl group.[2]
-
Lewis Acid-Catalyzed Acylation: This method, often a type of Friedel-Crafts acylation, uses a Lewis acid to catalyze the reaction between a cyano-containing acylating agent and a heterocyclic or aromatic substrate.[1][3]
-
Phase-Transfer Catalysis: This approach is used for reactions between water-soluble nucleophiles (like sodium cyanide) and organic-soluble electrophiles (like ω-bromoacetophenone) by using a catalyst to shuttle the nucleophile into the organic phase.
Q2: How do I select the best catalyst for my specific reaction?
A2: Catalyst selection depends heavily on your starting materials and desired product.
-
For Claisen-type condensations between esters and acetonitrile, strong bases like Sodium Hydride (NaH) or n-Butyllithium (n-BuLi) are common choices.[2]
-
For cyanoacetylation of electron-rich heterocycles or aromatic compounds , Lewis acids such as Magnesium Perchlorate (Mg(ClO₄)₂) or Scandium Triflate (Sc(OTf)₃) are effective.[1][3]
-
If you are performing an SN2 reaction with an α-haloketone and a cyanide salt , a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) is ideal, especially under grinding or biphasic conditions.
Q3: What are the key safety considerations when working with reagents for this compound synthesis?
A3: Several reagents require careful handling:
-
Cyanide Salts (NaCN, KCN): Extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Have a cyanide poisoning antidote kit available.
-
Strong Bases (NaH, n-BuLi): Pyrophoric and/or highly reactive with water and air.[2][3] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Lewis Acids (AlCl₃, FeCl₃): Can be moisture-sensitive and corrosive.[3] Handle in a dry environment.
-
Nitrile Compounds: While not all nitriles are as toxic as inorganic cyanides, they should be handled with care as they can be harmful if swallowed or inhaled.[4]
Catalyst Selection and Performance Data
Choosing an appropriate catalyst is critical for maximizing yield and minimizing side reactions. The following table summarizes quantitative data and key characteristics of common catalytic systems for analogous reactions.
| Method | Catalyst/Reagent | Reaction Type | Typical Conditions | Reported Yields (Analogous Reactions) | Advantages | Disadvantages |
| Lewis Acid Catalysis | Mg(ClO₄)₂, Sc(OTf)₃, AlCl₃, FeCl₃ | Friedel-Crafts Acylation | Anhydrous solvent (e.g., CH₂Cl₂), RT to moderate heat | 60-90% | Catalytic amounts needed, mild conditions, good functional group tolerance.[3] | Catalyst can be moisture-sensitive; potential for side reactions.[3] |
| Base Catalysis (Strong) | NaH, n-BuLi | Claisen-type Condensation | Anhydrous solvent (e.g., THF, Benzene), -78 °C to Reflux | 39-85%[1][2] | Well-established, readily available bases.[3] | Requires strictly anhydrous/anaerobic conditions; cryogenic temperatures may be needed.[2] |
| Base Catalysis (Weaker) | K₂CO₃, NaOEt | Claisen-type Condensation | Anhydrous solvent (e.g., THF, EtOH), RT to Reflux | 50-85%[3] | Inexpensive and easier to handle than pyrophoric bases.[3] | May require longer reaction times or higher temperatures. |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | SN2 Reaction | Biphasic solvent (e.g., Toluene-Water), Grinding | 70-80%[1] | Avoids need for anhydrous solvents; can be performed under green chemistry conditions (grinding).[1] | Catalyst may need to be removed during workup. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to moisture or air exposure (common for Lewis acids and strong bases).[3] 2. Poor Reagent Purity: Impurities in starting materials can inhibit the reaction.[5] 3. Sub-optimal Temperature: The reaction may require heating to proceed or, conversely, be conducted at low temperatures to prevent degradation.[2] 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Catalyst Handling: Use freshly opened or properly stored catalysts. For strong bases like NaH, wash with dry hexane to remove mineral oil. For n-BuLi, titrate before use. 2. Reagent Purification: Verify the purity of your starting materials via NMR, HPLC, or melting point analysis.[5] Purify if necessary. 3. Temperature Optimization: Run small-scale trials at different temperatures to find the optimum. For exothermic reactions, ensure efficient cooling. 4. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[6] |
| Formation of Multiple Byproducts | 1. Side Reactions: The reaction temperature may be too high, or the catalyst may be too harsh, leading to side reactions or product degradation.[4] 2. Self-Condensation: The product itself may be reacting under the experimental conditions. 3. Hydrolysis: The nitrile group is susceptible to hydrolysis to an amide or carboxylic acid, especially during aqueous workup under acidic or basic conditions.[7] | 1. Condition Screening: Lower the reaction temperature. Screen different catalysts to find one with higher selectivity (e.g., a milder Lewis acid or base). 2. Controlled Addition: Add the base or other reactive species slowly at a low temperature to minimize side reactions. 3. Careful Workup: Use a neutral or buffered quench (e.g., saturated aqueous NH₄Cl) and avoid prolonged exposure to strong acids or bases during extraction.[3] |
| Inconsistent or Non-Reproducible Results | 1. Atmospheric Contamination: Reactions can be sensitive to moisture or oxygen, especially when using strong bases or air-sensitive catalysts.[5] 2. Temperature Fluctuations: Reaction rates are highly sensitive to temperature.[5] 3. Inefficient Mixing: In heterogeneous reactions (e.g., with NaH), poor mixing can lead to inconsistent results. | 1. Inert Atmosphere: Ensure all reactions are run under a dry, inert atmosphere (N₂, Ar). Use anhydrous solvents.[5] 2. Precise Temperature Control: Use a thermostatically controlled bath to maintain a constant temperature (±0.1 °C).[5] 3. Agitation: Use an appropriate stir rate to ensure the reaction mixture is homogeneous. For scale-up, consider mechanical stirring.[4] |
| Difficulty with Product Isolation | 1. Product Solubility: The product may be soluble in the aqueous layer during workup.[8] 2. Oily Product: The product may not crystallize easily.[4] 3. Emulsion Formation: An emulsion may form during the aqueous extraction, making layer separation difficult. | 1. Check Aqueous Layer: Before discarding the aqueous layer, extract it with a different organic solvent or test a small sample for the presence of your product.[8] 2. Purification Strategy: If the product is an oil, consider purification by column chromatography or vacuum distillation if it is thermally stable.[4] To induce crystallization, try seeding, cooling, or using a different solvent system.[4] 3. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Below are representative protocols for common catalytic methods. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Lewis Acid-Catalyzed Cyanoacetylation of a Heterocycle
This protocol is based on the general method for the cyanoacetylation of heterocycles using Magnesium Perchlorate.[3]
Materials:
-
Heterocyclic Substrate (e.g., Furan) (1.0 eq)
-
Cyanoacetic Anhydride (or generate in situ from cyanoacetic acid and an anhydride) (1.2 eq)
-
Magnesium Perchlorate (Mg(ClO₄)₂) (10 mol%)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic substrate and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the cyanoacetylating agent to the solution and stir for 10 minutes.
-
Add Mg(ClO₄)₂ to the reaction mixture in one portion.[3]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Base-Catalyzed Condensation using Sodium Hydride
This protocol is a general method for the condensation of an ester with acetonitrile.[2]
Materials:
-
Ester (e.g., Ethyl 3-furoate) (1.0 eq)
-
Acetonitrile (2.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
-
Anhydrous Benzene or THF
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend NaH in anhydrous benzene.
-
Add acetonitrile dropwise to the suspension at room temperature.
-
Heat the mixture to reflux. A vigorous evolution of hydrogen gas will be observed.
-
After the gas evolution ceases, add a solution of the ester in anhydrous benzene dropwise to the reaction mixture.
-
Maintain the reflux for 4-8 hours, monitoring the reaction by TLC.[2]
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 10% hydrochloric acid until the mixture is acidic.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualized Workflows and Logic
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Oxopropanenitrile: n-Butyllithium vs. Sodium Hydride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-oxopropanenitrile, a valuable building block in medicinal chemistry and organic synthesis, is critically dependent on the choice of a suitable base for the condensation of acetonitrile with an appropriate formylating agent, typically ethyl formate. This guide provides an objective comparison of two commonly employed strong bases, n-butyllithium (n-BuLi) and sodium hydride (NaH), for this transformation. The comparison is supported by a summary of typical experimental data, detailed reaction protocols, and workflow visualizations to aid in methodological selection.
Introduction to the Synthetic Challenge
The core of the synthesis involves a Claisen-type condensation where the α-proton of acetonitrile is abstracted to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of ethyl formate. The choice of base is paramount as it dictates reaction conditions, influences yield and purity, and presents different handling and safety considerations. n-Butyllithium is a powerful organometallic base known for its high reactivity and solubility in organic solvents, while sodium hydride is a solid, non-nucleophilic base that often requires higher temperatures to achieve comparable reactivity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound using n-butyllithium and sodium hydride. These values are representative of what can be expected in a laboratory setting based on analogous reactions.
| Parameter | Protocol 1: n-Butyllithium | Protocol 2: Sodium Hydride |
| Starting Materials | Acetonitrile, Ethyl Formate | Acetonitrile, Ethyl Formate |
| Base | n-Butyllithium (n-BuLi) | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) or Benzene |
| Temperature | -78 °C to room temperature | Room temperature to reflux |
| Reaction Time | 2 - 4 hours | 4 - 12 hours |
| Typical Yield | 65 - 80% | 50 - 70% |
| Work-up | Acid quench at low temperature | Cautious acid quench |
| Key Considerations | Requires strictly anhydrous conditions and inert atmosphere; pyrophoric reagent. | Heterogeneous reaction; potential for side reactions at higher temperatures. |
Reaction Pathways
The general synthetic pathway for both methods involves the deprotonation of acetonitrile to form the acetonitrile anion. This anion then acts as a nucleophile, attacking the carbonyl group of ethyl formate. The subsequent elimination of the ethoxide leaving group yields the desired this compound.
Caption: General reaction pathway for this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound using n-Butyllithium
Materials:
-
Acetonitrile (distilled from CaH₂)
-
Ethyl formate (distilled)
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetonitrile (1.0 eq.) and anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of ethyl formate (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound, which can be further purified by distillation or chromatography.
Protocol 2: Synthesis of this compound using Sodium Hydride
Materials:
-
Acetonitrile (distilled from CaH₂)
-
Ethyl formate (distilled)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hexanes (for washing NaH)
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq., washed with hexanes to remove mineral oil) and anhydrous THF under a nitrogen atmosphere.
-
Add acetonitrile (1.0 eq.) dropwise to the stirred suspension of NaH in THF at room temperature.
-
After the addition is complete, slowly add ethyl formate (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Cautiously quench the reaction by the slow, dropwise addition of dilute HCl until the evolution of hydrogen gas ceases.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by distillation or chromatography.
Experimental Workflow Visualization
The following diagrams illustrate the experimental workflows for both synthetic protocols.
Caption: Workflow for this compound synthesis using n-Butyllithium.
Caption: Workflow for this compound synthesis using Sodium Hydride.
Performance Comparison and Conclusion
n-Butyllithium: This protocol generally offers higher yields and shorter reaction times due to the homogeneous nature of the reaction and the high basicity of n-BuLi. However, it requires stringent anhydrous and anaerobic conditions, and the pyrophoric nature of n-butyllithium necessitates careful handling. The low-temperature requirement also adds an operational consideration.
Sodium Hydride: This method is often operationally simpler and avoids the use of pyrophoric reagents, making it a safer alternative for larger-scale synthesis. The reaction is heterogeneous, which can lead to longer reaction times and potentially lower yields. Higher reaction temperatures may also promote side reactions, such as the dimerization of acetonitrile. As noted in the literature, sodium hydride can also act as a reducing agent, which could lead to undesired byproducts, although this is less of a concern with an ester substrate compared to other functional groups.
Recommendation: For small-scale laboratory synthesis where high yield is a priority and appropriate handling facilities are available, the n-butyllithium method is often preferred. For larger-scale preparations or in laboratories where the handling of pyrophoric reagents is a concern, the sodium hydride method provides a viable and safer, albeit potentially lower-yielding, alternative. The choice between these two powerful bases will ultimately depend on the specific requirements of the synthesis, scale, and available resources.
A Comparative Guide to 3-Oxopropanenitrile and Malononitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures from simple precursors in a single synthetic operation. Central to many of these transformations are active methylene compounds, which serve as versatile building blocks. This guide provides an objective comparison of two such key reagents, 3-oxopropanenitrile (cyanoacetaldehyde) and malononitrile, in the context of their application in multicomponent reactions for the synthesis of diverse heterocyclic scaffolds.
At a Glance: Key Differences and Applications
| Feature | This compound (Cyanoacetaldehyde) | Malononitrile |
| Structure | A β-ketonitrile with a reactive carbonyl and an active methylene group. | A dinitrile with a highly activated methylene group flanked by two cyano groups. |
| Reactivity | Possesses two sites for initial reaction: the active methylene group and the carbonyl carbon. | Highly reactive at the central methylene carbon due to strong electron-withdrawing effects of the two nitrile groups.[1] |
| Common MCRs | Gewald reaction for 2-aminothiophene synthesis, pyrimidine synthesis.[2] | Gewald, Hantzsch-like pyridine synthesis, Biginelli-like reactions, synthesis of pyrans, pyranopyrimidines.[1][3] |
| Versatility | Less commonly reported in a wide range of MCRs compared to malononitrile. | A highly versatile and widely used reagent in a vast array of MCRs for heterocyclic synthesis.[1] |
I. Comparison of Reactivity and Scope in Multicomponent Reactions
The distinct structural features of this compound and malononitrile dictate their reactivity and the scope of their applications in MCRs. Malononitrile is renowned for its exceptional reactivity as a C-H acid, making it a cornerstone in numerous named MCRs.[1] In contrast, this compound offers dual reactivity, participating as both a C-H acid and a carbonyl electrophile.
A. Gewald Reaction for the Synthesis of 2-Aminothiophenes
The Gewald reaction, a cornerstone for the synthesis of substituted 2-aminothiophenes, can accommodate both this compound and malononitrile as the active methylene component.[2]
-
Malononitrile: In the Gewald reaction, malononitrile reacts with a ketone or aldehyde and elemental sulfur in the presence of a base to afford 2-amino-3-cyanothiophenes. The reaction proceeds via a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.
-
This compound: Substituted 3-oxopropanenitriles are also effective substrates in the Gewald reaction, leading to the formation of 2-aminothiophenes bearing a carbonyl group at the 3-position.[2]
While direct comparative yield data is scarce, the widespread use of malononitrile suggests its robustness and efficiency in this transformation.
B. Synthesis of Pyridines and Dihydropyridines
The synthesis of pyridines and their partially saturated derivatives is a prominent application of MCRs where malononitrile is a key player.
-
Malononitrile: Malononitrile is extensively used in Hantzsch-like syntheses of dihydropyridines and subsequent pyridines. A typical MCR involves an aldehyde, malononitrile, and a β-dicarbonyl compound in the presence of an ammonia source.[4] The versatility of malononitrile in pyridine synthesis is well-documented, leading to a vast library of functionalized pyridine derivatives.[1]
-
This compound: The use of this compound in the classical Hantzsch pyridine synthesis is not well-documented in the reviewed literature. This suggests that while theoretically possible, it may be less efficient or offer fewer advantages compared to more common active methylene compounds like β-ketoesters and malononitrile.
C. Synthesis of Pyrimidines and Fused Pyrimidines
-
Malononitrile: Malononitrile is a common component in the synthesis of pyrano[2,3-d]pyrimidines through a one-pot reaction with an aldehyde and barbituric acid or its derivatives.[3] These reactions typically proceed in high yields under various catalytic conditions.
-
This compound (Cyanoacetaldehyde): this compound has been shown to participate in the synthesis of pyrimidines. For instance, its reaction with guanidine is a known route to form the pyrimidine core, a fundamental reaction in prebiotic chemistry and for the synthesis of biologically relevant molecules.[5]
II. Data Presentation: A Comparative Overview
The following tables summarize representative examples of multicomponent reactions involving malononitrile, showcasing typical yields and reaction conditions. Corresponding comprehensive data for this compound in a wide array of MCRs is less available in the literature.
Table 1: Multicomponent Reactions of Malononitrile for the Synthesis of Pyrano[2,3-d]pyrimidines [3]
| Aldehyde | Catalyst | Solvent | Time | Yield (%) |
| 4-Cl-C6H4CHO | Mefenamic Acid | Ethanol | 2h | 98 |
| 4-NO2-C6H4CHO | Mefenamic Acid | Ethanol | 1.5h | 95 |
| 4-MeO-C6H4CHO | Mefenamic Acid | Ethanol | 3h | 92 |
| C6H5CHO | Mn-ZIF-8@ZnTiO3 | Ethanol/Water | 30 min | 95 |
| 4-Br-C6H4CHO | Mn-ZIF-8@ZnTiO3 | Ethanol/Water | 45 min | 90 |
Reaction conditions typically involve the reaction of an aldehyde, malononitrile, and barbituric acid.
Table 2: Multicomponent Synthesis of 2-Amino-4H-pyrans using Malononitrile
| Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Time | Yield (%) |
| 4-Cl-C6H4CHO | Dimedone | Fe3O4@starch | Ethanol | 15 min | 95 |
| 4-NO2-C6H4CHO | Dimedone | Fe3O4@starch | Ethanol | 10 min | 98 |
| C6H5CHO | Ethyl acetoacetate | Fe3O4@starch | Ethanol | 20 min | 92 |
| 4-MeO-C6H4CHO | Ethyl acetoacetate | Fe3O4@starch | Ethanol | 25 min | 90 |
Data compiled from representative procedures.
III. Experimental Protocols
A. General Procedure for the Synthesis of Pyrano[2,3-d]pyrimidines using Malononitrile
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) is prepared in a suitable solvent such as ethanol or a water-ethanol mixture (10 mL). A catalytic amount of a selected catalyst (e.g., mefenamic acid, 10 mol%) is added to the mixture. The reaction mixture is then stirred at a specified temperature (e.g., reflux) for the required time (typically 1-3 hours), with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrano[2,3-d]pyrimidine derivative.[3]
B. General Procedure for the Gewald Synthesis of 2-Aminothiophenes
To a stirred solution of an α-methylene ketone or aldehyde (10 mmol) and an active methylene nitrile (e.g., malononitrile or a this compound derivative) (10 mmol) in a suitable solvent like ethanol or DMF (20 mL), finely powdered sulfur (10 mmol, 0.32 g) is added. A catalytic amount of a base, such as morpholine or triethylamine (2-3 mmol), is then added dropwise. The reaction mixture is stirred at a temperature ranging from room temperature to 50°C for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the pure 2-aminothiophene product.
IV. Mechanistic Insights and Visualizations
The mechanisms of multicomponent reactions are often complex, involving a cascade of sequential or concurrent elementary steps. Below are graphical representations of a generalized Gewald reaction pathway and a plausible pathway for pyrimidine synthesis from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 5. Chemical evolution. 18. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 3-Oxopropanenitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Oxopropanenitrile, also known as cyanoacetaldehyde, is a valuable C3 synthon in constructing a variety of heterocyclic scaffolds due to its bifunctional nature, possessing both a reactive carbonyl and a nitrile group.[1] However, the landscape of heterocyclic synthesis is rich with alternative reagents that offer comparable or, in some cases, superior reactivity, broader substrate scope, and milder reaction conditions. This guide provides an objective comparison of key alternatives to this compound, focusing on their application in the synthesis of pyridines, pyrimidines, and thiophenes, supported by experimental data from the literature.
Core Alternatives to this compound
The primary alternatives to this compound are active methylene compounds, which contain a CH₂ group flanked by two electron-withdrawing groups. This structural feature renders the methylene protons acidic and the carbon nucleophilic, making them excellent building blocks for a wide array of condensation and cyclization reactions. The most prominent alternatives include:
-
Malononitrile: A highly versatile reagent for the synthesis of pyridines, pyrans, and other heterocycles.[2][3][4][5][6][7][8][9][10][11]
-
Ethyl Cyanoacetate: Widely used in the synthesis of pyrimidines, pyridones, and coumarins.[12][13][14][15][16]
-
Cyanoacetamide: A key precursor for various multicomponent reactions to generate diverse heterocyclic systems.[17]
This guide will now delve into a comparative analysis of these reagents in the synthesis of specific heterocyclic systems.
Pyridine Synthesis: A Comparative Overview
The synthesis of substituted pyridines, particularly 2-amino-3-cyanopyridines, is a cornerstone of medicinal chemistry. These scaffolds are often prepared via multicomponent reactions.
While this compound can be used in principle, malononitrile is a more commonly cited and versatile reagent for this transformation, often reacting with aldehydes, ketones, or chalcones in the presence of a base and an ammonium source.
General Reaction Pathway for 2-Amino-3-cyanopyridine Synthesis
The following diagram illustrates the general multicomponent reaction for the synthesis of 2-amino-3-cyanopyridines.
Caption: Multicomponent synthesis of 2-amino-3-cyanopyridines.
Performance Comparison: Malononitrile as an Alternative
The following table summarizes representative yields for the synthesis of 2-amino-3-cyanopyridines using malononitrile under various conditions. A direct comparison with this compound is challenging due to a lack of studies using it for this specific multicomponent reaction under comparable conditions. However, the high yields reported for malononitrile highlight its efficacy.
| Aldehyde | Ketone | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | Na₂CaP₂O₇, 80 °C, solvent-free | 94 | [8] |
| 4-Chlorobenzaldehyde | Acetophenone | Na₂CaP₂O₇, 80 °C, solvent-free | 92 | [8] |
| 4-Methoxybenzaldehyde | Acetophenone | Na₂CaP₂O₇, 80 °C, solvent-free | 93 | [8] |
| Benzaldehyde | Acetophenone | Cu/C, 100 °C, solvent-free | 95 | [7] |
| 4-Chlorobenzaldehyde | 4-Methylacetophenone | Cu/C, 100 °C, solvent-free | 94 | [7] |
| Benzaldehyde | Cyclohexanone | Cu/C, 100 °C, solvent-free | 92 | [7] |
| Various aromatic aldehydes | Various methyl ketones | Microwave, solvent-free | 83-96 | [6] |
Experimental Protocol: Synthesis of 2-Amino-4,6-diphenyl-nicotinonitrile
This protocol is adapted from a procedure utilizing malononitrile.[8]
Materials:
-
Benzaldehyde (1 mmol)
-
Acetophenone (1 mmol)
-
Malononitrile (1.1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Nanostructured Na₂CaP₂O₇ (catalyst)
Procedure:
-
A mixture of benzaldehyde (1 mmol), malononitrile (1.1 mmol), acetophenone (1 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of nanostructured Na₂CaP₂O₇ is placed in a round-bottom flask.
-
The reaction mixture is stirred at 80 °C under solvent-free conditions.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solid product is washed with ethanol.
-
The crude product is purified by recrystallization from a suitable solvent.
Pyrimidine Synthesis: A Comparative Overview
The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidones. While the original reaction uses a β-ketoester like ethyl acetoacetate, alternatives such as ethyl cyanoacetate can be employed to yield different substitution patterns.
General Reaction Pathway for Pyrimidine Synthesis (Biginelli-type)
The following diagram illustrates the general reaction pathway for the synthesis of pyrimidine derivatives.
Caption: General pathway for the Biginelli-type synthesis of pyrimidines.
Performance Comparison: Ethyl Cyanoacetate as an Alternative
The following table provides a comparison of yields for the synthesis of pyrimidine derivatives using ethyl acetoacetate (the classical Biginelli reagent) and ethyl cyanoacetate.
| Aldehyde | Active Methylene Compound | Urea/Thiourea | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl, EtOH, reflux | 58 | [18][19] |
| Benzaldehyde | Ethyl acetoacetate | Urea | I₂, MeCN, reflux | - | [20] |
| Various aldehydes | Ethyl cyanoacetate | Thiourea | DIPEAc, rt, solvent-free | 88-95 | [13] |
| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Thiourea | DIPEAc, rt, solvent-free | 95 | [13] |
| 4-Nitrobenzaldehyde | Ethyl cyanoacetate | Thiourea | DIPEAc, rt, solvent-free | 94 | [13] |
| Various aldehydes | Ethyl cyanoacetate | Guanidine nitrate | Piperidine, H₂O, reflux | 85-95 |
DIPEAc: Diisopropylethylammonium acetate
The data suggests that ethyl cyanoacetate, particularly in combination with thiourea or guanidine, can lead to excellent yields of highly functionalized pyrimidines under mild and often solvent-free conditions.
Experimental Protocol: Synthesis of 4-Oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
This protocol is adapted from a procedure using ethyl cyanoacetate.[13]
Materials:
-
Aromatic aldehyde (3 mmol)
-
Ethyl cyanoacetate (3 mmol)
-
Thiourea (3.2 mmol)
-
Diisopropylethylammonium acetate (DIPEAc)
Procedure:
-
A mixture of the aldehyde (3 mmol), ethyl cyanoacetate (3 mmol), thiourea (3.2 mmol), and a catalytic amount of DIPEAc is stirred at room temperature under solvent-free conditions.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and the solid product is collected by filtration.
-
The crude product can be purified by recrystallization from ethanol.
Thiophene Synthesis: A Comparative Overview
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes, which are important precursors for various pharmaceuticals and materials. The reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. This compound is a key reactant in some variations of the Gewald synthesis.[21][22][23] However, readily available alternatives like malononitrile and ethyl cyanoacetate are also widely employed.
General Reaction Pathway for Thiophene Synthesis (Gewald Reaction)
The following diagram outlines the general mechanism of the Gewald reaction.
Caption: General mechanism of the Gewald reaction for 2-aminothiophene synthesis.
Performance Comparison: Malononitrile and Ethyl Cyanoacetate as Alternatives
The following table summarizes yields for the Gewald reaction using different active methylene nitriles.
| Carbonyl Compound | Active Methylene Nitrile | Base/Conditions | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine, EtOH, 50-70 °C | High (not specified) | [24] |
| Acetone | Malononitrile | Morpholine, EtOH, 50-70 °C | High (not specified) | [24] |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine, EtOH, 50-70 °C | High (not specified) | [24] |
| 3-Acetyl-6,8-diiodo-2H-chromen-2-one | Malononitrile | - | - | [22] |
| Various ketones | Cyanoacetone | Triethylamine, DMF, 60 °C | Moderate | [25] |
While specific yield comparisons are limited, the literature indicates that both malononitrile and ethyl cyanoacetate are effective substrates in the Gewald reaction, often providing high yields of the desired 2-aminothiophenes.[24]
Experimental Protocol: General Procedure for Gewald Synthesis
This protocol provides a general framework for the Gewald reaction.[24]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.0 - 1.2 equiv)
-
Amine base (e.g., morpholine) (1.0 - 2.0 equiv)
-
Solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask, add the carbonyl compound (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.
-
Add the amine base (e.g., morpholine, 1.0 equiv) to the mixture.
-
Heat the reaction mixture with stirring at a temperature of 50-70 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry. If no precipitate forms, the product can be isolated by extraction after solvent removal.
Conclusion
While this compound is a competent reagent in heterocyclic synthesis, a number of readily available and highly effective alternatives exist. Malononitrile and ethyl cyanoacetate, in particular, have demonstrated broad utility and often provide excellent yields in the synthesis of medicinally relevant scaffolds such as pyridines, pyrimidines, and thiophenes. The choice of reagent will ultimately depend on the desired substitution pattern of the target heterocycle and the specific reaction conditions to be employed. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the rational design and optimization of synthetic routes to novel heterocyclic compounds.
References
- 1. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 2. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scielo.br [scielo.br]
- 8. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]
- 12. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 20. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for 3-Oxopropanenitrile Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Oxopropanenitrile, also known as cyanoacetaldehyde. Given the limited availability of directly validated methods for this specific compound, this document outlines established and validated analytical approaches for structurally similar compounds and relevant functional groups, namely aldehydes and polar nitriles. The presented methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), serve as a robust starting point for method development and validation for this compound analysis.
Introduction to Analytical Challenges
This compound is a small, polar molecule containing both a reactive aldehyde group and a nitrile group. These characteristics present unique challenges for quantitative analysis. The polarity can lead to poor retention on traditional reversed-phase HPLC columns, while the aldehyde group is susceptible to degradation and may require derivatization for sensitive and stable detection, particularly in complex matrices. This guide explores suitable analytical strategies to address these challenges.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of analogous analytical methods applicable to the quantification of this compound. These data are derived from validated methods for similar analytes and provide a benchmark for expected performance.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is based on the well-established derivatization of aldehydes with 2,4-dinitrophenylhydrazine (DNPH), followed by reversed-phase HPLC separation and UV detection.
| Parameter | Method A: DNPH Derivatization - HPLC-UV |
| Principle | Pre-column derivatization of the aldehyde with DNPH to form a stable hydrazone, followed by RP-HPLC separation and UV detection. |
| Instrumentation | HPLC with Diode Array Detector (DAD) or UV-Vis Detector |
| Linearity (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.02 µg/m³ (for formaldehyde in air)[2] |
| Limit of Quantification (LOQ) | 50 µg/L (for formaldehyde)[3] |
| Accuracy (% Recovery) | 93.2% to 101.8% for related compounds[4] |
| Precision (%RSD) | < 2.0% |
| Applicability | Suitable for quantifying low levels of aldehydes in various matrices. |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity, often requiring derivatization of the aldehyde to improve volatility and thermal stability. A validated method for a similar short-chain aldehyde, glycolaldehyde, is presented as a comparable example.
| Parameter | Method B: Direct Injection GC-MS (for a similar polar aldehyde) |
| Principle | Direct injection of the sample followed by separation on a polar GC column and detection by mass spectrometry. |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Linearity (r²) | > 0.99[5] |
| Limit of Detection (LOD) | 0.104 g/L[6][7] |
| Limit of Quantification (LOQ) | 0.315 g/L[6][7] |
| Accuracy (% Recovery) | > 90%[6][7] |
| Precision (%RSD) | < 4%[6][7] |
| Applicability | Suitable for volatile and semi-volatile analytes in relatively clean matrices. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and would require optimization and validation for the specific analysis of this compound.
Method A: HPLC-UV Analysis via DNPH Derivatization
This protocol is adapted from established methods for aldehyde analysis using DNPH.[1][8][9]
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent like acetonitrile.
-
To an aliquot of the sample containing this compound, add an excess of the DNPH solution.
-
Acidify the mixture with a small amount of a suitable acid (e.g., phosphoric acid) to catalyze the reaction.
-
Allow the reaction to proceed at a controlled temperature for a specific time to ensure complete derivatization.
-
Neutralize the reaction mixture if necessary.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The DNPH derivative of aldehydes has a strong absorbance around 360 nm.
-
Injection Volume: 10-20 µL.
Method B: GC-MS Analysis
This protocol is based on a validated method for the analysis of glycolaldehyde, a polar short-chain aldehyde.[6][7]
1. Sample Preparation:
-
For aqueous samples, a dilution with an organic solvent like acetonitrile may be necessary to ensure compatibility with the GC system and to precipitate interfering substances.
-
An internal standard should be added for accurate quantification.
2. Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column, such as one with a free fatty acid phase (e.g., DB-FFAP), is suitable for separating polar analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 80°C, ramp up to 220°C.[6][7]
-
Injector: Split/splitless injector. A split injection is often used to prevent column overloading.
-
Injection Volume: 1 µL.
-
MS Conditions: Electron ionization (EI) at 70 eV. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: HPLC-UV analysis workflow with DNPH derivatization.
Caption: GC-MS analysis workflow for a polar analyte.
Caption: Logical pathway for analytical method validation.
References
- 1. agilent.com [agilent.com]
- 2. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 3. mdpi.com [mdpi.com]
- 4. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
A Comparative Guide to Assessing the Purity of Synthesized 3-Oxopropanenitrile Derivatives
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Oxopropanenitrile derivatives, is a cornerstone of the research and development pipeline. The presence of impurities can significantly impact the efficacy, safety, and stability of the final drug product. This guide provides an objective comparison of various analytical techniques used to determine the purity of these valuable compounds, supported by experimental data and detailed methodologies.
This compound and its derivatives are versatile building blocks in organic synthesis, frequently utilized in the preparation of various heterocyclic compounds with potential pharmacological activities. Given their intended application in medicinal chemistry, ensuring high purity is not merely a quality control measure but a critical factor for the reliability and reproducibility of subsequent biological and clinical studies.
This guide will delve into the principles and applications of several key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis. Each method offers distinct advantages and is suited for different aspects of purity assessment.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment is contingent on several factors, including the physicochemical properties of the this compound derivative and its potential impurities, the required level of accuracy and precision, and practical considerations such as sample throughput and cost. The following table summarizes the key performance indicators for each technique.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard. | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Combustion of the sample and detection of the resulting elemental gases to determine the mass fractions of C, H, N, and other elements. |
| Typical Purity Assay Range | 98.0% - 102.0% | 98.0% - 102.0% | 95.0% - 100.5% | Primarily for impurity identification and profiling, not direct purity assay. | Confirms elemental composition against the theoretical formula, with an accepted deviation of ±0.4%. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% | Sub-ppm levels for impurities. | Not applicable for purity percentage in the same way as other methods. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% | Trace level quantification of impurities. | Not applicable. |
| Accuracy | High | High | Very High (often used as a primary method) | High for quantitative applications (e.g., LC-MS). | High, within the accepted ±0.4% deviation. |
| Precision (%RSD) | Typically ≤ 2% | Typically <1% to 3% | Typically < 1% | Varies with the specific technique (e.g., LC-MS/MS). | Low RSD for elemental percentages. |
| Sample Suitability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds. | Wide range of compounds, particularly useful for complex mixtures. | Pure, solid samples. |
| Key Advantages | High resolution and sensitivity for a wide range of compounds. | Excellent for analyzing residual solvents and volatile impurities. | Absolute quantification without a reference standard of the analyte; provides structural information. | High sensitivity and specificity for impurity identification and structural elucidation. | Confirms the elemental formula of the synthesized compound. |
| Limitations | Requires a reference standard for quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; peak overlap can be an issue. | Quantification can be complex and may require hyphenation with chromatography (e.g., LC-MS, GC-MS). | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide representative experimental protocols for each analytical technique.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds, making it well-suited for many this compound derivatives.
Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific this compound derivative.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound derivative.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile) to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Purity is typically determined by the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks. For accurate quantification, a reference standard of the compound is required to create a calibration curve.
Gas Chromatography (GC-FID/MS)
GC is the method of choice for volatile and thermally stable this compound derivatives and is particularly effective for identifying and quantifying residual solvents and other volatile impurities.
Instrumentation and Conditions:
-
System: A gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at 50 °C and ramping to 320 °C at 20 °C/min.
-
Detector Temperature (FID): 280 °C.
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create calibration standards if quantitative analysis is required.
Data Analysis:
For purity assessment with an FID, the area percent method can be used. When coupled with an MS, the mass spectra of the separated components can be compared to spectral libraries for identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has gained recognition as a primary method for determining the absolute purity of organic compounds without the need for a chemically identical reference standard.
Instrumentation and Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is generally sufficient for small molecules to ensure full relaxation).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated (typically 16 to 64 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound derivative (e.g., 4–12 mg for a 5 mm NMR tube).
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a precise volume of a suitable deuterated solvent (e.g., 600 µL for a 5 mm tube) to dissolve both the sample and the internal standard.
Data Analysis:
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound derivative
-
IS = Internal Standard
Mass Spectrometry (MS) for Impurity Profiling
MS, particularly when coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for the detection, identification, and structural elucidation of impurities, even at trace levels.
Instrumentation and Conditions:
-
System: Typically a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an HPLC or GC system.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for LC-MS; electron ionization (EI) for GC-MS.
Sample Preparation:
Sample preparation follows the protocols for HPLC or GC, depending on the hyphenated technique used.
Data Analysis:
The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of impurities. Fragmentation patterns (MS/MS) provide further structural information for confident identification.
Elemental Analysis (EA)
Elemental analysis is a fundamental technique used to confirm the elemental composition of a synthesized compound, thereby providing evidence of its identity and an indirect measure of its purity.
Instrumentation and Conditions:
-
System: A CHNS/O elemental analyzer.
-
Principle: The sample is combusted at a high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
Sample Preparation:
A small, accurately weighed amount of the dry, solid sample is required.
Data Analysis:
The experimentally determined mass percentages of carbon, hydrogen, nitrogen, and other elements are compared to the theoretical values calculated from the molecular formula of the this compound derivative. A deviation of within ±0.4% is generally considered acceptable for a pure compound.
Visualizations
To better illustrate the workflows and relationships described in this guide, the following diagrams are provided.
A Comparative Analysis of Green Chemistry Approaches for β-Ketonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
β-Ketonitriles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and heterocyclic compounds. Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and significant waste generation. This guide provides a comparative analysis of modern, greener alternatives that align with the principles of sustainable chemistry, focusing on methodologies that improve safety, reduce waste, and enhance efficiency. The following sections detail and objectively compare the performance of key green approaches, supported by experimental data and protocols.
Comparison of Performance Data
The following tables summarize quantitative data for various green synthetic methods for β-ketonitriles, allowing for a direct comparison of their efficiency and applicability across different substrates.
Table 1: Base-Promoted Acylation of Esters with Acetonitrile using Potassium tert-Butoxide (KOt-Bu)
This method offers an economical and environmentally friendly alternative to traditional strong bases like sodium amide or lithium bases, operating under mild, ambient conditions.[1][2]
| Ester Substrate | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl Acetate | 3-Oxobutanenitrile | THF, IPA (cat.) | 24 | 45 | [2] |
| Methyl Propionate | 3-Oxopentanenitrile | THF, IPA (cat.) | 24 | 52 | [2] |
| Ethyl Benzoate | Benzoylacetonitrile | THF, IPA (cat.) | 24 | 65 | [2] |
| Ethyl Cinnamate | Cinnamoylacetonitrile | THF, IPA (cat.) | 24 | 64 | [2] |
| Methyl 2-Thiophenecarboxylate | 3-Oxo-3-(thiophen-2-yl)propanenitrile | 2-MeTHF, 18-crown-6 (cat.) | 24 | 67 | [2] |
Table 2: N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) (AIBN)
This metal-free catalytic approach provides access to β-ketonitriles, including those with challenging quaternary carbon centers, under mild conditions.[3][4][5][6]
| Aldehyde Substrate | Product | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile | 80 | 12 | 95 | [1][6] |
| 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile | 80 | 12 | >99 | [1][6] |
| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile | 80 | 12 | 92 | [1][6] |
| 2-Naphthaldehyde | 2,2-Dimethyl-3-(naphthalen-2-yl)-3-oxopropanenitrile | 80 | 20 | 85 | [1][6] |
| Cinnamaldehyde | (E)-2,2-Dimethyl-5-phenyl-3-oxopent-4-enenitrile | 80 | 12 | 75 | [1][6] |
Table 3: Palladium-Catalyzed Carbonylative α-Arylation of Nitriles
This method allows for the synthesis of β-ketonitriles through the coupling of aryl iodides, carbon monoxide, and unactivated nitriles, offering good to excellent yields.[3]
| Aryl Iodide | Nitrile | Ligand | Yield (%) | Reference |
| Iodobenzene | Acetonitrile | Xantphos | 85 | [3] |
| 4-Iodoanisole | Acetonitrile | Xantphos | 92 | [3] |
| 4-Iodotoluene | Propionitrile | Xantphos | 88 | [3] |
| 1-Iodonaphthalene | Acetonitrile | Xantphos | 78 | [3] |
| 2-Iodothiophene | Isobutyronitrile | Xantphos | 81 | [3] |
Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis
The use of microwave irradiation as an alternative energy source can dramatically reduce reaction times and, in some cases, improve yields.[7][8]
| Reaction | Method | Reaction Time | Yield (%) | Reference |
| Acylation of Esters with Nitriles | Conventional Heating (Reflux) | ~8-24 h | 30-60 | [7] |
| Acylation of Esters with Nitriles | Microwave Irradiation | 10 min | 30-72 | [7] |
| Synthesis of Nitrones (related synthesis) | Conventional Heating | 2-10 h | 53-85 | |
| Synthesis of Nitrones (related synthesis) | Microwave Irradiation (Solvent-free) | 2-10 min | 85-98 |
Table 5: Green Chemistry Metrics for Representative β-Ketonitrile Syntheses
Atom Economy and E-Factor are key metrics to assess the "greenness" of a chemical process. Atom Economy measures the efficiency of atom incorporation from reactants to the desired product, while the E-Factor quantifies the amount of waste generated per unit of product.[9][10][11]
| Synthesis Method | Representative Reaction | Atom Economy (%) | E-Factor (estimated) |
| Base-Promoted Acylation (KOt-Bu) | Ethyl Benzoate + Acetonitrile → Benzoylacetonitrile | ~69% | 5-15 |
| NHC-Catalyzed Radical Coupling | Benzaldehyde + AIBN → 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile | ~45% | 10-25 |
| Palladium-Catalyzed Carbonylation | Iodobenzene + CO + Acetonitrile → Benzoylacetonitrile | ~58% | 15-30 |
Note: E-Factor estimations are based on typical lab-scale procedures and include solvent and workup waste. The actual values can vary significantly with scale and process optimization.
Experimental Protocols
Detailed methodologies for the key green synthesis approaches are provided below.
Protocol 1: Base-Promoted Acylation of Esters using KOt-Bu
This protocol is adapted from the work of Pienaar et al.[2]
Materials:
-
Ester (1.0 equiv)
-
Acetonitrile (1.5 equiv)
-
Potassium tert-butoxide (KOt-Bu) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropanol (IPA) (0.2 equiv, as a catalyst) or 18-crown-6 (0.1 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add KOt-Bu.
-
Add anhydrous THF to the flask and stir the suspension.
-
Add acetonitrile dropwise to the suspension at room temperature.
-
After stirring for 10-15 minutes, add the ester substrate to the reaction mixture.
-
Add the catalytic amount of IPA or 18-crown-6.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: NHC-Catalyzed Radical Coupling of Aldehydes and AIBN
This protocol is based on the method described by Wang et al.[1]
Materials:
-
Aldehyde (1.0 equiv, 0.2 mmol)
-
Azobis(isobutyronitrile) (AIBN) (2.0 equiv, 0.4 mmol)
-
NHC precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (0.2 equiv, 0.04 mmol)
-
Cesium carbonate (Cs₂CO₃) (0.5 equiv, 0.1 mmol)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aldehyde, AIBN, NHC precatalyst, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed anhydrous toluene (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 2-20 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under vacuum.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as eluent) to obtain the desired β-ketonitrile.
Protocol 3: Microwave-Assisted Synthesis of β-Ketonitriles from Esters
This is a general procedure based on the principles of microwave-assisted organic synthesis.[7][8]
Materials:
-
Ester (1.0 equiv)
-
Nitrile (e.g., acetonitrile) (1.5 equiv)
-
Potassium tert-butoxide (KOt-Bu) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) in a microwave-safe vial
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the ester, nitrile, and KOt-Bu in anhydrous THF.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture for 10-30 minutes at a set temperature (e.g., 100-120 °C).
-
After irradiation, cool the vial to room temperature.
-
Quench the reaction with a dilute aqueous solution of hydrochloric acid.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 4: Ultrasound-Assisted Synthesis
This is a general protocol for ultrasound-assisted synthesis, which can be adapted for various β-ketonitrile preparations.[12][13]
Materials:
-
Reactants (e.g., aldehyde, malononitrile, and a base/catalyst)
-
Solvent (e.g., water, ethanol, or solvent-free)
Procedure:
-
In a suitable reaction vessel (e.g., a round-bottom flask), combine the reactants and solvent (if any).
-
Place the reaction vessel in an ultrasonic bath, ensuring the liquid level inside the flask is similar to the water level in the bath. Alternatively, an ultrasonic probe can be immersed into the reaction mixture.
-
Apply ultrasonic irradiation (typically 20-40 kHz) at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC. Ultrasound-assisted reactions are often significantly faster than their silent counterparts.
-
Upon completion, work up the reaction mixture as appropriate for the specific transformation. This may involve filtration if the product precipitates, or extraction and subsequent purification by crystallization or chromatography.
Visualizations
The following diagrams illustrate the general workflow and the application of green chemistry principles in β-ketonitrile synthesis.
Caption: General experimental workflow for β-ketonitrile synthesis.
Caption: Application of green chemistry principles in β-ketonitrile synthesis.
References
- 1. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed carbonylative α-arylation to β-ketonitriles [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. provost.utsa.edu [provost.utsa.edu]
- 8. scribd.com [scribd.com]
- 9. gctlc.org [gctlc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
reactivity of cyanoacetaldehyde vs formaldehyde in nucleophilic additions
A comprehensive comparison of the reactivity of cyanoacetaldehyde and formaldehyde in nucleophilic additions is crucial for researchers in organic synthesis and drug development. This guide provides an objective analysis of their performance, supported by established chemical principles, and includes a detailed experimental protocol for further investigation.
Introduction to Nucleophilic Addition in Aldehydes
Nucleophilic addition is a characteristic reaction of aldehydes and ketones, where a nucleophile attacks the electrophilic carbonyl carbon.[1][2] The reactivity of the carbonyl compound is primarily governed by two factors:
-
Electronic Effects: The partial positive charge on the carbonyl carbon makes it susceptible to nucleophilic attack. Electron-withdrawing groups attached to the carbonyl group increase this positive charge, enhancing reactivity, while electron-donating groups decrease it.[3][4]
-
Steric Effects: Less steric hindrance around the carbonyl carbon allows for easier access by the nucleophile, leading to a faster reaction rate.[5][6]
Formaldehyde is generally considered the most reactive aldehyde due to minimal steric hindrance and the absence of any electron-donating groups.[3]
Comparative Analysis of Cyanoacetaldehyde and Formaldehyde
Electronic Effects:
The key difference between formaldehyde and cyanoacetaldehyde is the presence of a cyanomethyl group (-CH₂CN) in the latter. The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the inductive effect of the carbon-nitrogen triple bond. This electron-withdrawing nature is transmitted through the methylene spacer to the carbonyl carbon in cyanoacetaldehyde. Consequently, the carbonyl carbon in cyanoacetaldehyde is rendered significantly more electrophilic than in formaldehyde, where only hydrogen atoms are attached. This strong electronic effect is expected to substantially increase the reactivity of cyanoacetaldehyde towards nucleophiles.
Steric Effects:
Formaldehyde, with only two hydrogen atoms flanking the carbonyl group, represents the least sterically hindered aldehyde. The cyanomethyl group in cyanoacetaldehyde is considerably larger than a hydrogen atom, thus introducing a greater degree of steric hindrance to the approaching nucleophile. This increased steric bulk would be expected to decrease the rate of nucleophilic addition compared to formaldehyde.
Overall Reactivity:
The reactivity of cyanoacetaldehyde relative to formaldehyde is determined by the balance of these opposing electronic and steric effects. The powerful electron-withdrawing nature of the cyanomethyl group suggests that cyanoacetaldehyde is a highly reactive aldehyde. It is plausible that for many nucleophiles, the electronic activation outweighs the steric hindrance, potentially making cyanoacetaldehyde more reactive than formaldehyde. However, for very bulky nucleophiles, the steric hindrance in cyanoacetaldehyde might become the dominant factor, leading to slower reaction rates compared to formaldehyde.
Data Presentation
The following table summarizes the qualitative comparison of factors influencing the reactivity of formaldehyde and cyanoacetaldehyde in nucleophilic additions.
| Feature | Formaldehyde | Cyanoacetaldehyde | Impact on Reactivity |
| Structure | HCHO | NCCH₂CHO | - |
| Electronic Effect of Substituent | Hydrogen atoms (neutral) | Cyanomethyl group (strongly electron-withdrawing) | The -CH₂CN group significantly increases the electrophilicity of the carbonyl carbon in cyanoacetaldehyde, favoring nucleophilic attack. |
| Steric Hindrance | Minimal | Moderate | The larger -CH₂CN group in cyanoacetaldehyde presents more steric hindrance than the hydrogen atoms in formaldehyde, potentially slowing the reaction. |
| Predicted Overall Reactivity | Very High | Exceptionally High | Cyanoacetaldehyde is predicted to be highly reactive, possibly more so than formaldehyde, especially with smaller nucleophiles where electronic effects dominate. |
Experimental Protocols
To empirically determine the relative reactivity of cyanoacetaldehyde and formaldehyde, a competitive reaction or parallel kinetic studies can be performed. The formation of cyanohydrins is a classic nucleophilic addition reaction that can be monitored to assess reactivity.[7][8]
Protocol: Comparative Kinetic Analysis of Cyanohydrin Formation
Objective: To compare the rate of cyanohydrin formation for formaldehyde and cyanoacetaldehyde under identical conditions.
Materials:
-
Formaldehyde (e.g., 37% aqueous solution)
-
Cyanoacetaldehyde
-
Potassium cyanide (KCN)
-
Buffer solution (e.g., pH 9-10)
-
Solvent (e.g., water or a mixed aqueous/organic system)
-
Quenching solution (e.g., dilute acid)
-
Internal standard for analysis (e.g., a non-reactive compound with a distinct analytical signal)
-
Analytical instrument (e.g., HPLC or GC-MS)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of formaldehyde, cyanoacetaldehyde, and potassium cyanide of known concentrations in the chosen solvent system.
-
Prepare a buffered reaction medium to maintain a constant pH.
-
-
Reaction Setup (Parallel Experiments):
-
In separate temperature-controlled reaction vessels, place the buffered reaction medium.
-
Add the internal standard to each vessel.
-
Initiate the reaction by adding a known amount of the aldehyde (either formaldehyde or cyanoacetaldehyde) followed by the potassium cyanide solution.
-
-
Time-Course Monitoring:
-
At predetermined time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to the quenching solution. This will protonate the cyanide and stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples using a calibrated HPLC or GC-MS method to determine the concentration of the remaining aldehyde and/or the formed cyanohydrin product.
-
-
Data Analysis:
-
Plot the concentration of the aldehyde versus time for both reactions.
-
Determine the initial reaction rate for both formaldehyde and cyanoacetaldehyde.
-
The ratio of the initial rates will provide a quantitative measure of their relative reactivity under the tested conditions.
-
Mandatory Visualization
Caption: Factors influencing the reactivity of formaldehyde and cyanoacetaldehyde.
References
- 1. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 2. Aldehydes are more reactive toward nucleophilic addition class 12 chemistry CBSE [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. Aldehydes are more reactive toward nucleophilic addition reactions th - askIITians [askiitians.com]
- 7. byjus.com [byjus.com]
- 8. savemyexams.com [savemyexams.com]
A Comparative Guide to the Reaction Products of 3-Oxopropanenitrile and its Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products derived from 3-oxopropanenitrile, a versatile building block in heterocyclic chemistry. It offers a comparative perspective with common alternatives, namely malononitrile and ethyl cyanoacetate, supported by experimental data to inform synthetic strategy and drug discovery efforts.
Overview of this compound Reactivity
This compound (also known as cyanoacetaldehyde) is a highly reactive β-ketonitrile widely employed in the synthesis of a diverse range of heterocyclic compounds. Its bifunctional nature, possessing both a reactive carbonyl and an activated nitrile group, allows it to participate in various chemical transformations, including self-condensation, cycloaddition, and multicomponent reactions. The resulting heterocyclic scaffolds, such as aminothiophenes, pyridines, and pyrimidines, are of significant interest in medicinal chemistry due to their demonstrated biological activities, including antimicrobial and anticancer properties.[1]
Key Reactions and Product Classes
This section details the primary reaction pathways of this compound and compares them with the outcomes from malononitrile and ethyl cyanoacetate.
Dimerization and Self-Condensation
While this compound can undergo self-condensation, specific experimental data for its dimerization is not extensively reported. The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, provides a conceptual basis for the intermolecular self-condensation of nitriles to form enamines.[2][3] This reaction typically involves a base-catalyzed nucleophilic attack of a deprotonated α-carbon of one nitrile molecule onto the nitrile carbon of a second molecule.
Alternative Precursor: Malononitrile Dimer
A commercially available and widely used alternative is the malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile). This reagent serves as a versatile building block for a variety of heterocyclic systems, including pyridines and pyrazoles, effectively bypassing the need for in-situ dimerization of a simpler nitrile.
Gewald Reaction: Synthesis of 2-Aminothiophenes
The Gewald reaction is a one-pot multicomponent reaction that is a cornerstone of thiophene synthesis. It involves the condensation of a carbonyl compound, an α-cyano ester (or in this case, a β-ketonitrile), and elemental sulfur in the presence of a base. This compound and its derivatives are excellent substrates for this reaction, leading to the formation of highly substituted 2-aminothiophenes.[4][5][6][7][8][9] These products are valuable intermediates in the synthesis of biologically active compounds.[10][11][][13]
Comparison with Malononitrile and Ethyl Cyanoacetate in Gewald Reaction
Malononitrile and ethyl cyanoacetate are also classic reactants in the Gewald synthesis. The choice of the activated nitrile component significantly influences the substitution pattern of the resulting 2-aminothiophene at the 3-position.
| Precursor | Resulting 3-Substituent on 2-Aminothiophene |
| This compound | -CHO (Formyl) or further reacted derivatives |
| Malononitrile | -CN (Cyano) |
| Ethyl Cyanoacetate | -COOEt (Carboethoxy) |
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes from a β-Ketonitrile
A general procedure for the Gewald reaction involves the following steps:
-
To a stirred solution of the β-ketonitrile (e.g., this compound derivative) (10 mmol), an active methylene nitrile (e.g., malononitrile) (10 mmol), and elemental sulfur (10 mmol) in ethanol (50 mL), a catalytic amount of a base such as triethylamine or morpholine (2-3 mL) is added.
-
The reaction mixture is heated to reflux and stirred for a specified time (typically 2-6 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is then washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2-aminothiophene.
Table 1: Comparison of Yields in Gewald Reactions with Different Active Methylene Nitriles
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 2 | 85 | [5] |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 2 | 81 | [5] |
| Acetophenone | Malononitrile | Triethylamine | Ethanol | 4 | 78 | [5] |
| Acetophenone | Ethyl Cyanoacetate | Triethylamine | Ethanol | 4 | 75 | [5] |
Note: Specific yield data for this compound in a directly comparable series was not available in the searched literature. The table illustrates typical yields for common substrates in the Gewald reaction.
Synthesis of Cyanopyridines
This compound is a valuable precursor for the synthesis of 3-cyanopyridine derivatives. These reactions often proceed through a multicomponent approach, where the β-ketonitrile condenses with an aldehyde or ketone and an ammonia source.
Alternative Precursors: Malononitrile
Malononitrile is a widely used and highly effective alternative for the synthesis of 2-amino-3-cyanopyridines.[5][14][15][16][17] Numerous one-pot, multicomponent protocols have been developed that utilize malononitrile, an aldehyde, a ketone, and ammonium acetate to generate a wide array of substituted cyanopyridines in good to excellent yields.[14][15][16][17]
Table 2: Synthesis of 2-Amino-3-cyanopyridine Derivatives using Malononitrile
| Aldehyde | Ketone | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NH₄OAc | Microwave, Solvent-free, 8 min | 86 | [14] |
| 4-Chlorobenzaldehyde | Acetophenone | NH₄OAc | Microwave, Solvent-free, 7 min | 83 | [14] |
| 4-Methoxybenzaldehyde | Acetophenone | NH₄OAc | Microwave, Solvent-free, 9 min | 81 | [14] |
| Benzaldehyde | Cyclohexanone | Na₂CaP₂O₇ | 80 °C, Solvent-free | 92 | [17] |
| 4-Chlorobenzaldehyde | Cyclohexanone | Na₂CaP₂O₇ | 80 °C, Solvent-free | 94 | [17] |
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridines
-
A mixture of an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) is placed in a flask.
-
The mixture is irradiated in a microwave oven at a specified power and time (e.g., 300 W for 7-9 minutes) or heated conventionally with a catalyst.[14]
-
After completion of the reaction (monitored by TLC), the mixture is cooled and washed with a small amount of ethanol.
-
The crude product is purified by recrystallization from a suitable solvent like 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.[14]
Synthesis of Pyrimidines
This compound can be utilized in the synthesis of pyrimidine derivatives through condensation with N-N or N-C-N binucleophiles such as guanidine. The reaction leads to the formation of aminopyrimidine scaffolds.
Alternative Precursors: Ethyl Cyanoacetate and Malononitrile
Ethyl cyanoacetate is a common precursor for the synthesis of aminopyrimidines when reacted with guanidine.[3] Similarly, malononitrile can be condensed with guanidine to yield diaminopyrimidines.
Table 3: Synthesis of 2-Aminopyrimidine Derivatives
| Aldehyde | Activated Nitrile | Binucleophile | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ethyl Cyanoacetate | Guanidine Nitrate | Piperidine | Water | 92 | [3] |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Guanidine Nitrate | Piperidine | Water | 94 | [3] |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Guanidine Nitrate | Piperidine | Water | 90 | [3] |
| - | Malononitrile | Guanidine | Alcohol | - | - | [3] |
Note: The reaction with malononitrile and guanidine is a well-established route to 2,4,6-triaminopyrimidine, though specific yield data was not available in the comparative context of this search.
Experimental Protocol: Synthesis of 2-Amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles
-
A mixture of an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1.2 mmol), guanidine nitrate (1.5 mmol), and a catalytic amount of piperidine is taken in a round-bottom flask.
-
Water is added as the solvent, and the mixture is refluxed at 100 °C.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solid product is collected by filtration, dried, and recrystallized from hot ethanol to obtain the pure pyrimidine derivative.[3]
Biological Activity and Signaling Pathways of Reaction Products
The heterocyclic products derived from this compound and its alternatives are of significant interest due to their potential as therapeutic agents. Many of these compounds have been shown to act as kinase inhibitors, interfering with cellular signaling pathways implicated in cancer and other diseases.
Aminothiophene Derivatives
Derivatives of 2-aminothiophenes, synthesized via the Gewald reaction, have been reported as potent and selective inhibitors of c-Jun N-terminal kinases (JNK), which are involved in cellular responses to stress and inflammation.[10]
JNK Signaling Pathway
The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway. It is typically activated by cellular stress and inflammatory cytokines. Inhibition of JNK can modulate cellular processes such as apoptosis and inflammation.
Cyanopyridine and Pyridopyrimidine Derivatives
Cyanopyridine-based compounds have demonstrated significant cytotoxic effects and are known to inhibit several key kinases involved in cancer progression, including Pim-1, VEGFR-2, and HER-2.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD.[18] Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis.[19][20][21]
VEGFR-2 and HER-2 Signaling in Cancer
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][11][22][23][24] HER-2 is another receptor tyrosine kinase that, when overexpressed, promotes aggressive tumor growth.[2][7][10][25][26] Certain cyanopyridine and pyridopyrimidine derivatives have been shown to be dual inhibitors of both VEGFR-2 and HER-2.[27]
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. While it is highly effective in reactions such as the Gewald synthesis, readily available and stable alternatives like malononitrile and ethyl cyanoacetate offer efficient and high-yielding routes to similar and complementary heterocyclic scaffolds, particularly for the synthesis of cyanopyridines and pyrimidines. The choice of starting material can be strategically employed to control the substitution pattern of the final product. The demonstrated activity of these products as kinase inhibitors underscores the importance of these synthetic pathways in the development of novel anticancer therapeutics. Further investigation into direct comparative studies under standardized conditions would be beneficial for a more nuanced understanding of the relative efficiencies of these precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. research.unipd.it [research.unipd.it]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
- 18. uniprot.org [uniprot.org]
- 19. researchgate.net [researchgate.net]
- 20. paulogentil.com [paulogentil.com]
- 21. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 24. commerce.bio-rad.com [commerce.bio-rad.com]
- 25. researchgate.net [researchgate.net]
- 26. HER2 - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
performance comparison of different catalysts in 3-Oxopropanenitrile reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of 3-oxopropanenitrile and its derivatives is crucial due to their role as versatile building blocks in the creation of complex molecules, particularly heterocyclic compounds with potential pharmacological activities. [1] The choice of catalyst is a critical factor influencing the yield, selectivity, and overall efficiency of these reactions. This guide provides a comparative overview of different catalytic systems employed in the synthesis of this compound, supported by experimental data from scientific literature.
Performance Comparison of Catalytic Systems
The synthesis of 3-oxopropanenitriles can be achieved through various catalytic methods, primarily involving Lewis acids, bases, and phase-transfer catalysts. The selection of a specific catalyst depends on the desired outcome, substrate scope, and reaction conditions. Below is a summary of the performance of different catalysts in reactions analogous to or directly for the synthesis of 3-oxopropanenitriles.
| Catalyst Type | Catalyst/Reagent Examples | Reaction Type | Typical Conditions | Reported Yields (Analogous Reactions) | Advantages | Disadvantages |
| Lewis Acid Catalysis | Mg(ClO₄)₂, Sc(OTf)₃, AlCl₃, FeCl₃ | Friedel-Crafts Acylation | Anhydrous solvent (e.g., CH₂Cl₂, DCE), Room temperature to moderate heating | 60-90%[2] | Catalytic amounts of reagent, mild conditions, good functional group tolerance.[2] | Catalyst can be moisture-sensitive; potential for side reactions with sensitive substrates.[2] |
| Base Catalysis | NaH, K₂CO₃, NaOEt | Claisen-type Condensation | Anhydrous solvent (e.g., THF, EtOH), Room temperature to reflux | 50-85%[2] | Readily available and inexpensive bases, well-established reaction.[2] | May require stoichiometric amounts of base; potential for self-condensation of reactants.[2] |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | S N 2 Reaction | Biphasic solvent (e.g., toluene-water) or polar aprotic solvent (e.g., DMF-water), Grinding conditions | 70-80%[1][3] | A step towards greener chemistry, can be performed under grinding conditions.[1] | The efficiency can be dependent on the specific substrate and reaction conditions. |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and comparison. Below are representative protocols for Lewis acid and base-catalyzed reactions for the synthesis of this compound derivatives.
1. Lewis Acid Catalyzed Cyanoacetylation of Heterocycles
This protocol is based on a general method for the cyanoacetylation of heterocycles using a Lewis acid catalyst.[2]
-
Materials:
-
Heterocyclic substrate (e.g., Furan-3-carbonyl chloride) (1.0 eq)
-
Malononitrile (1.2 eq)
-
Magnesium perchlorate (Mg(ClO₄)₂) (10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic substrate and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add malononitrile to the cooled solution, followed by the addition of the Lewis acid catalyst (Mg(ClO₄)₂).
-
Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.[2]
-
2. Base-Catalyzed Condensation
This protocol describes a general procedure for the condensation of an ester with acetonitrile using a base catalyst.[2]
-
Materials:
-
Ester substrate (e.g., Ethyl 3-furoate) (1.0 eq)
-
Acetonitrile (2.0 eq)
-
Sodium ethoxide (NaOEt) (1.5 eq)
-
Anhydrous Ethanol (EtOH)
-
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the ester in anhydrous ethanol.
-
Add acetonitrile to the solution.
-
Carefully add sodium ethoxide to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the this compound derivative.[2]
-
Visualizing the Experimental Workflow
A general workflow for the catalytic synthesis of this compound can be visualized to better understand the process.
Caption: General experimental workflow for the catalytic synthesis of this compound.
This guide provides a foundational comparison of catalysts for this compound synthesis. For specific applications, further optimization of reaction conditions and catalyst screening may be necessary to achieve desired yields and purity.
References
Safety Operating Guide
Proper Disposal of 3-Oxopropanenitrile: A Guide for Laboratory Professionals
Abstract
This document provides essential safety and logistical information for the proper disposal of 3-Oxopropanenitrile, a chemical intermediate common in pharmaceutical research and development. The procedural, step-by-step guidance herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to manage and dispose of this compound safely, thereby minimizing environmental impact and ensuring workplace safety. This guide outlines the immediate safety precautions, spill management, and a detailed protocol for the chemical neutralization of this compound waste prior to final disposal.
Immediate Safety and Hazard Information
This compound and its derivatives are classified as hazardous materials. Understanding the associated risks is the first step in safe handling and disposal. The primary hazards include acute toxicity if swallowed, in contact with skin, or if inhaled, as well as causing serious skin and eye irritation.
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictograms | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) |
| Chemical-resistant gloves (Nitrile), Lab coat, Safety glasses with side shields or goggles, Fume hood |
| Skin Corrosion/Irritation |
| Chemical-resistant gloves (Nitrile), Lab coat |
| Serious Eye Damage/Irritation |
| Safety glasses with side shields or goggles |
| Specific target organ toxicity |
| Fume hood |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads. For solid spills, carefully sweep the material to avoid generating dust.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Chemical Disposal Procedure: Alkaline Hydrolysis
Chemical neutralization through alkaline hydrolysis is a recommended method for the disposal of this compound waste in a laboratory setting. This process converts the toxic nitrile group into a less toxic carboxylate salt and ammonia.
Experimental Protocol for Alkaline Hydrolysis
This protocol is designed for the treatment of small quantities of this compound waste typically generated in a research laboratory.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution, 10% aqueous
-
Ethanol or Methanol
-
Stir plate and stir bar
-
Round-bottom flask or beaker of appropriate size
-
Fume hood
-
pH paper or pH meter
Procedure:
-
Preparation: Conduct the entire procedure within a certified fume hood. Ensure all necessary PPE is worn.
-
Dilution: Dilute the this compound waste with 10 volumes of an alcohol solvent (e.g., for 10 mL of waste, add 100 mL of ethanol). This helps to control the reaction rate.
-
Hydrolysis:
-
To the diluted solution, slowly add 2 volumes of 10% aqueous sodium hydroxide solution (e.g., for the 110 mL solution from the previous step, add 20 mL of 10% NaOH).
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is available.[1]
-
If the reaction is slow, gently heat the mixture to a maximum of 60°C.[1] Continue stirring for approximately 16 hours, or until the reaction is complete.[1]
-
-
Neutralization and Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the alcohol solvent.
-
Dilute the remaining aqueous residue with 10 volumes of water.
-
Cool the aqueous layer and acidify to a pH of approximately 3 using a suitable acid (e.g., 1N HCl).[1] This step should be performed slowly and with caution due to the potential for gas evolution.
-
-
Final Disposal: The resulting solution, containing the hydrolyzed product, should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The safe disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the guidelines outlined in this document, including understanding the hazards, proper spill management, and employing chemical neutralization techniques, research professionals can ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and Environmental Health and Safety department for guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Oxopropanenitrile
For researchers and scientists engaged in drug development and other laboratory research, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing 3-Oxopropanenitrile, from initial handling to final disposal. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with compounds similar to this compound include acute toxicity, skin irritation, and serious eye irritation. The following table summarizes the recommended personal protective equipment to mitigate these risks.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1][2] A face shield may be necessary for larger quantities.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[1] For significant handling, consider additional protective clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator may be required.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Keep the container tightly closed when not in use.
2. Handling and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to prevent the dispersion of dust or vapors.[3]
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and face thoroughly after handling.
3. Emergency Procedures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
1. Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[1]
-
The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Ensure the container is kept closed when not in use and stored in a secure, well-ventilated area.[1]
2. Decontamination of Empty Containers:
-
Empty containers must be treated as hazardous waste unless properly decontaminated.[1]
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[1][5]
-
Collect the rinsate as hazardous waste.[1]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]
-
Disposal must be handled by a licensed hazardous waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.[1]
Experimental Workflow: Handling a this compound Spill
In the event of a spill, a clear and immediate response is crucial. The following diagram outlines the procedural workflow for safely managing a spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
